11-Phenylundecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
11-phenylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQIXRHHSITZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955058 | |
| Record name | 11-Phenylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-24-6, 50696-68-9 | |
| Record name | Benzeneundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Phenylundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050696689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 11-Phenylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-phenylundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
11-Phenylundecanoic acid chemical properties
An In-depth Technical Guide to 11-Phenylundecanoic Acid: Chemical Properties and Experimental Considerations
This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental protocols, and visualizations to support its application in research and development.
Chemical and Physical Properties
This compound, also known as benzeneundecanoic acid, is a long-chain fatty acid containing a terminal phenyl group. Its amphipathic nature, with a long hydrophobic alkyl chain and a hydrophilic carboxylic acid group, makes it a molecule of interest for various applications, including polymer synthesis and biological studies.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₂ | [2][3] |
| Molecular Weight | 262.39 g/mol | [1] |
| CAS Number | 3343-24-6 | [4] |
| Melting Point | 19-20 °C | [4] |
| Boiling Point | 365.64 °C (estimated) | [4] |
| Density | 0.9879 g/cm³ (estimated) | [4] |
| Refractive Index | 1.5000 (estimated) | [4] |
| pKa | 4.78 ± 0.10 (Predicted) | [4] |
| XlogP | 5.7 (Predicted) | [2] |
| Aqueous Solubility | 0.12 mg/L at 25°C (for 10-phenylundecanoic acid) | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2–7.4 ppm.[1] The methylene protons adjacent to the carboxylic acid (α-methylene) would appear as a triplet around δ 2.3 ppm.[1] The other methylene protons along the alkyl chain would produce a complex multiplet signal in the upfield region, typically between δ 1.2 and 1.7 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid at approximately 180 ppm. The aromatic carbons would resonate in the region of 125-145 ppm. The methylene carbons of the alkyl chain would appear in the range of 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching band for the carboxylic acid group from 2500 to 3300 cm⁻¹.[5]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1710 cm⁻¹.[5]
-
C-H stretching bands for the alkyl chain between 2850 and 2960 cm⁻¹.[5]
-
C-H stretching for the aromatic ring around 3030 cm⁻¹.[5]
-
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[2]
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 263.20055 | 167.1 |
| [M+Na]⁺ | 285.18249 | 170.6 |
| [M-H]⁻ | 261.18599 | 167.7 |
| [M+NH₄]⁺ | 280.22709 | 182.8 |
| [M+K]⁺ | 301.15643 | 166.6 |
| [M]⁺ | 262.19272 | 169.5 |
| [M]⁻ | 262.19382 | 169.5 |
| Data from PubChemLite.[2] |
Experimental Protocols
Synthesis of this compound
A potential synthetic route for this compound is via a Grignard coupling reaction, adapted from the synthesis of methyl 11-cycloheptylundecanoate.[6] The final step would be the hydrolysis of the resulting ester.
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
To a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of bromobenzene (1.0 equivalent) in anhydrous THF dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Initiate the reaction by gentle heating if necessary. Once initiated, the reaction is exothermic and should be maintained at a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
Step 2: Grignard Coupling Reaction
-
Cool the freshly prepared phenylmagnesium bromide solution to -78 °C.
-
Add a catalytic amount of dilithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of methyl 11-bromoundecanoate (0.9 equivalents) in anhydrous THF dropwise over 1 hour, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification of Methyl 11-Phenylundecanoate
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 11-phenylundecanoate.
Step 4: Hydrolysis to this compound
-
Dissolve the purified methyl 11-phenylundecanoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Synthetic workflow for this compound.
Biological Activity and Metabolism
Long-chain ω-phenylalkanoic acids are known to undergo metabolism in biological systems. These compounds can be activated by fatty acyl-CoA synthetases, such as FadD in Pseudomonas putida, which is essential for their metabolism and subsequent incorporation into biopolymers like polyhydroxyalkanoates (PHAs).[7]
In mammals, ω-phenylalkanoic acids are substrates for β-oxidation.[8] This metabolic pathway shortens the alkyl chain, leading to the formation of various metabolites, including benzoic acid derivatives.[8] The biological activities of these metabolites can differ from the parent compound. Phenolic acids, in general, are recognized for a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties, and they can influence the cardiovascular and nervous systems.[9] The presence of the phenyl group in this compound may confer unique biological properties that warrant further investigation.
Caption: Metabolic fate of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement |
| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |
| H413: May cause long lasting harmful effects to aquatic life. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Data from ChemicalBook.[4] |
-
Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, such as strong oxidizing agents. Keep the container tightly closed.
-
Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes.
-
Skin: Flush with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of milk or water.
-
Inhalation: Remove to fresh air.
-
This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols can serve as a starting point for further investigation into the properties and applications of this compound.
References
- 1. 10-Phenylundecanoic acid (6268-52-6) for sale [vulcanchem.com]
- 2. PubChemLite - this compound (C17H26O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound [amp.chemicalbook.com]
- 4. PHENYLUNDECANOIC ACID | 3343-24-6 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 11-Phenylundecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 11-phenylundecanoic acid. In the absence of publicly available experimental spectra, this document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy, alongside a discussion of anticipated mass spectrometry (MS) fragmentation patterns. This information is intended to serve as a reference for the identification and characterization of this long-chain fatty acid.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of spectroscopic interpretation and computational prediction tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| 7.25 - 7.35 | Multiplet | 2H | m-Ph-H |
| 7.15 - 7.25 | Multiplet | 3H | o/p-Ph-H |
| 2.59 | Triplet | 2H | Ph-CH₂- |
| 2.35 | Triplet | 2H | -CH₂-COOH |
| 1.55 - 1.65 | Multiplet | 4H | Ph-CH₂-CH₂-, -CH₂-CH₂-COOH |
| 1.20 - 1.40 | Multiplet | 12H | -(CH₂)₆- (internal methylene groups) |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~179.0 | -COOH |
| ~142.8 | ipso-Ph-C |
| ~128.5 | m-Ph-C |
| ~128.3 | o/p-Ph-C |
| ~36.0 | Ph-CH₂- |
| ~34.1 | -CH₂-COOH |
| ~31.5 | Ph-CH₂-CH₂- |
| ~29.5 | -(CH₂)₆- (internal methylene carbons) |
| ~29.1 | -CH₂-CH₂-COOH |
| ~24.7 | -CH₂-CH₂-COOH |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 3030 - 3080 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1410 | Medium | C-O-H bend (in-plane) |
| ~920 | Broad | O-H bend (out-of-plane) |
| 700 - 750 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
For the mass spectrum, the molecular ion peak ([M]⁺) for this compound (C₁₇H₂₆O₂) would be expected at a mass-to-charge ratio (m/z) of approximately 262.19.
Table 4: Predicted Key Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 262 | [C₁₇H₂₆O₂]⁺ | Molecular Ion |
| 244 | [C₁₇H₂₄O]⁺ | Loss of H₂O (18 Da) |
| 217 | [C₁₆H₂₅]⁺ | Loss of -COOH (45 Da) |
| 105 | [C₈H₉]⁺ | Benzylic cleavage with rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion (benzylic cleavage) |
| 60 | [C₂H₄O₂]⁺ | McLafferty rearrangement |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to yield a spectrum of singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid this compound would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the sample could be prepared as a KBr pellet.
Mass Spectrometry
Mass spectral data would typically be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The standard electron energy for EI is 70 eV.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Elusive Crystal Structure of 11-Phenylundecanoic Acid: A Technical Overview
Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the experimental crystal structure of 11-phenylundecanoic acid has not been determined or is not publicly available. This guide, therefore, provides a comprehensive overview of the available chemical data, synthesis protocols, and potential applications of this long-chain fatty acid, acknowledging the current absence of crystallographic information.
This document is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties and potential utility of this compound. While the precise three-dimensional arrangement of molecules in the solid state remains unknown, the information presented herein offers a foundation for future studies, including potential crystallographic investigations.
Chemical and Physical Properties
This compound is a long-chain fatty acid characterized by a terminal phenyl group. This structural feature imparts unique properties compared to its purely aliphatic counterparts, influencing its solubility, melting point, and intermolecular interactions. A summary of its key identifiers and computed properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₂ | PubChem |
| Molecular Weight | 262.39 g/mol | PubChem |
| CAS Number | 50696-68-9 | ChemicalBook |
| InChI Key | AUQIXRHHSITZFM-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 5.7 | PubChem |
Table 1: Key Identifiers and Predicted Properties of this compound.
Synthesis of this compound
Experimental Protocol: A General Approach
Based on analogous reactions, a plausible experimental protocol for the synthesis of this compound via a Grignard coupling reaction is detailed below. Note: This is a generalized procedure and would require optimization and adaptation for specific laboratory conditions.
Materials:
-
Phenylmagnesium bromide solution (in THF)
-
Methyl 11-bromoundecanoate
-
Copper(I) iodide (CuI) or other suitable catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Grignard Coupling:
-
To a solution of methyl 11-bromoundecanoate in anhydrous THF under an inert atmosphere, add a catalytic amount of CuI.
-
Cool the mixture to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of phenylmagnesium bromide in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude methyl 11-phenylundecanoate.
-
-
Hydrolysis:
-
Dissolve the crude methyl 11-phenylundecanoate in a mixture of ethanol and aqueous NaOH solution.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with HCl to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
-
Purification:
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hexane, ethanol/water mixture) or by column chromatography.
-
Potential Biological Significance and Signaling Pathways
While no specific studies on the biological activity or signaling pathways of this compound were identified, its structure as a fatty acid with a terminal aromatic ring suggests potential interactions with biological systems. Fatty acids are integral components of cellular membranes and are involved in numerous signaling pathways. The introduction of a phenyl group could modulate these functions.
The logical relationship for investigating the potential biological role of this compound would follow a standard drug discovery and development pipeline, as illustrated in the following diagram.
Future Directions
The lack of a determined crystal structure for this compound represents a significant gap in the understanding of its solid-state properties. Future research efforts should prioritize the crystallization and subsequent X-ray diffraction analysis of this compound. Such a study would provide invaluable information on its molecular conformation, packing arrangement, and intermolecular interactions, which are crucial for understanding its physical properties and for rational drug design.
Furthermore, systematic investigation into its biological activities is warranted. Screening against various enzymatic and cellular targets could uncover novel therapeutic applications for this and related phenyl-substituted fatty acids.
An In-depth Technical Guide to the Physical Properties of 11-Phenylundecanoic Acid
This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of 11-Phenylundecanoic acid. It includes established data, comprehensive experimental protocols for determining these properties, and workflow diagrams to illustrate the methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Core Physical Properties
The physical characteristics of a compound are critical for its identification, purity assessment, and application. The melting and boiling points are fundamental thermal properties that define the phase transitions of this compound.
The known melting and boiling point data for this compound are summarized below. It is important to note that the boiling point is an estimation and may vary with experimental conditions.
| Physical Property | Value | Notes |
| Melting Point | 19-20 °C | |
| Boiling Point | 365.64 °C | Rough Estimate |
Data sourced from ChemicalBook.[1]
Experimental Protocols for Determination
Accurate determination of melting and boiling points relies on standardized laboratory procedures. The presence of impurities typically lowers the melting point and broadens its range, while impurities can raise the boiling point of a liquid.[2][3]
The capillary method is the most common technique for determining the melting point of a solid organic compound.[2][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle or spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered to ensure uniform heat distribution.[2][5]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2][5]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.[6]
-
Heating: The sample is heated. An initial rapid heating can be used to find an approximate melting range. For an accurate measurement, a new sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
Observation and Recording: The melting range is recorded as two temperatures:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid. A narrow melting range (1-2 °C) is indicative of a pure compound.[4]
-
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3][8]
Apparatus:
-
Thiele tube
-
High-boiling point liquid (e.g., mineral oil or liquid paraffin)
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: A few milliliters of the liquid (this compound, once melted) are placed into a small test tube.
-
Apparatus Assembly: A capillary tube is placed inside the test tube with its open end submerged in the liquid.[8] The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: This assembly is clamped and immersed in a Thiele tube filled with a heating oil.[3] The side arm of the Thiele tube is heated gently.[3] Convection currents will ensure uniform temperature distribution.[3]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating continues until a continuous and rapid stream of bubbles emerges from the capillary's open end.[8]
-
Recording: The heat source is removed. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[3][8] This temperature corresponds to the point where the vapor pressure of the liquid equals the external atmospheric pressure.[9]
Mandatory Visualizations
The following diagrams illustrate the standardized workflows for determining the physical properties discussed.
References
- 1. PHENYLUNDECANOIC ACID | 3343-24-6 [amp.chemicalbook.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. athabascau.ca [athabascau.ca]
- 5. davjalandhar.com [davjalandhar.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Solubility of 11-Phenylundecanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 11-Phenylundecanoic acid in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this guide focuses on the foundational principles of its solubility based on its chemical structure, and provides detailed experimental protocols for its determination. This information is intended to empower researchers to accurately assess its solubility for applications in drug development and other scientific endeavors.
Predicted Solubility Profile of this compound
This compound is a long-chain carboxylic acid featuring a terminal phenyl group. Its molecular structure dictates its solubility behavior. The long eleven-carbon aliphatic chain is nonpolar and hydrophobic, while the carboxylic acid group is polar and hydrophilic. The terminal phenyl group further contributes to the nonpolar character of the molecule.
Based on the principle of "like dissolves like," this compound is expected to be sparingly soluble in polar solvents like water and more soluble in organic solvents. The degree of solubility in organic solvents will depend on the solvent's polarity.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form hydrogen bonds with the solvent's hydroxyl group. The long alkyl chain and phenyl group may limit very high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents can accept hydrogen bonds from the carboxylic acid group and their overall polarity is suitable for solvating the molecule. |
| Nonpolar | Hexane, Toluene | Moderate to Low | The long nonpolar alkyl-phenyl chain will interact favorably with nonpolar solvents, but the polar carboxylic acid head will disfavor dissolution. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have an intermediate polarity that can effectively solvate both the polar and nonpolar portions of the molecule. |
Experimental Protocols for Solubility Determination
For precise quantification of solubility, standardized experimental methods are essential. The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1]
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining equilibrium solubility.[1] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or agitator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be filtered through a syringe filter.
-
The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method.
Analytical Methods for Concentration Measurement
The concentration of the dissolved this compound in the saturated solvent can be determined by several methods:
2.2.1. Gravimetric Analysis
This is a straightforward and fundamental method for determining the concentration of a non-volatile solute.[3][4][5]
Procedure:
-
Take a pre-weighed, clean, and dry evaporating dish.
-
Accurately transfer a known volume of the saturated filtrate into the evaporating dish.
-
Place the dish in a fume hood and gently evaporate the solvent. This can be done at room temperature or with gentle heating, depending on the solvent's boiling point.
-
Once the solvent has completely evaporated, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be calculated in g/L or other desired units.
2.2.2. Instrumental Analysis (HPLC or GC)
For higher sensitivity and for analyzing solubility in multiple solvents simultaneously, chromatographic methods are preferred.[6][7]
Procedure:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC-UV or GC-FID) versus the concentration of the standard solutions.
-
Sample Analysis: Dilute an aliquot of the saturated filtrate with the same solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the chromatograph and record the signal.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Discovery and origin of 11-Phenylundecanoic acid
An In-depth Technical Guide to 11-Phenylundecanoic Acid: Discovery and Origin
This technical guide provides a comprehensive overview of this compound, focusing on its discovery, origin, synthesis, and physicochemical properties. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a long-chain fatty acid characterized by a terminal phenyl group. This unique structural feature imparts amphiphilic properties, with a nonpolar hydrocarbon tail and a polar carboxylic acid head, complemented by the aromatic phenyl ring. These characteristics make it a subject of interest in materials science and as a potential building block in the synthesis of more complex molecules. While not a widely occurring natural product, its synthesis and properties are of interest to organic chemists and material scientists.
Discovery and Origin
The specific discovery of this compound is not prominently documented in readily available scientific literature, suggesting it did not represent a landmark discovery of a novel natural product. Instead, its existence is more likely the result of systematic organic synthesis of ω-phenyl fatty acids. The pioneering work on the synthesis of long-chain fatty acids with a terminal phenyl group was notably advanced in the 1940s. While a direct citation for the first synthesis of this compound is elusive, the methodologies developed during that period for analogous compounds laid the foundation for its preparation.
Origin:
-
Synthetic Origin: The primary origin of this compound is through chemical synthesis. Various synthetic routes can be envisioned, typically involving the coupling of a phenyl-containing fragment with a long-chain aliphatic precursor.
-
Natural Occurrence: There is no definitive evidence of the natural occurrence of this compound. However, other phenyl-substituted fatty acids, such as 3-phenylpropionic acid and phenylacetic acid, have been identified in the rumen of sheep, arising from the microbial metabolism of aromatic amino acids. This suggests a theoretical possibility of longer-chain phenyl fatty acids being formed through microbial processes, though this remains unconfirmed for the C11 chain.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₂ | [1] |
| Molecular Weight | 262.39 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC=C(C=C1)CCCCCCCCCCC(=O)O | [1] |
| InChI Key | AUQIXRHHSITZFM-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 262.1933 g/mol | [1] |
| XlogP (predicted) | 5.7 | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
General Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative method adapted from the synthesis of similar long-chain fatty acids.
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction has started (as indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Grignard Coupling to form Methyl 11-phenylundecanoate
-
In a separate flame-dried flask, dissolve methyl 11-bromoundecanoate (0.9 eq) in anhydrous THF.
-
Cool this solution to -78 °C in a dry ice/acetone bath.
-
Add a catalytic amount of a copper(I) salt, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄), to the solution of the bromoester.
-
Slowly add the prepared phenylmagnesium bromide solution to the cooled bromoester solution via a cannula.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure methyl 11-phenylundecanoate.
Step 3: Hydrolysis to this compound
-
Dissolve the purified methyl 11-phenylundecanoate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with a 6M solution of hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization (Expected)
While specific spectra for this compound are not provided in the search results, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in CDCl₃ is expected to show the following characteristic signals:
-
Aromatic Protons: A multiplet in the region of δ 7.1-7.3 ppm, integrating to 5 protons, corresponding to the phenyl group.
-
Methylene adjacent to Phenyl Group: A triplet at approximately δ 2.6 ppm, integrating to 2 protons.
-
Methylene adjacent to Carboxyl Group: A triplet at approximately δ 2.35 ppm, integrating to 2 protons.
-
Aliphatic Chain Protons: A series of multiplets in the region of δ 1.2-1.7 ppm, integrating to 16 protons.
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (~180 ppm), the aromatic carbons (in the range of 125-143 ppm), and the aliphatic carbons (in the range of 24-36 ppm).
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 262. Key fragmentation patterns would include:
-
Loss of the carboxyl group (-COOH), leading to a fragment at m/z 217.
-
A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl moiety.
-
A series of fragment ions separated by 14 Da, corresponding to the successive loss of methylene (-CH₂-) units from the aliphatic chain.
-
A McLafferty rearrangement could also be possible, leading to a characteristic fragment ion.
The following diagram illustrates the expected mass spectrometry fragmentation.
Caption: Expected MS fragmentation of this compound.
Conclusion
This compound is a synthetically accessible long-chain fatty acid with a terminal phenyl group. While its specific "discovery" is not well-documented, its synthesis falls within the broader historical context of the development of synthetic methodologies for ω-phenyl fatty acids. Its primary origin is synthetic, with no confirmed natural sources. The physicochemical properties and representative synthetic protocols provided in this guide offer a valuable resource for researchers and professionals interested in the chemistry and potential applications of this and related compounds. The expected spectroscopic data serves as a reference for the characterization of this molecule.
References
Potential Biological Activities of 11-Phenylundecanoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Phenylundecanoic acid is a long-chain fatty acid derivative with a terminal phenyl group. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to endogenous fatty acids suggests a potential role as a modulator of key metabolic pathways. This technical guide explores the theoretical framework for investigating the biological activities of this compound, with a primary focus on its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. We provide a comprehensive overview of relevant experimental protocols, potential signaling pathways, and a structured approach to data interpretation, offering a roadmap for future research into the therapeutic potential of this and similar molecules.
Introduction: The Promise of PPAR Agonism in Metabolic Disease
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1] They play a crucial role in the regulation of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[2][3] There are three main isoforms of PPARs:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4][5] Its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides. Fibrate drugs, which are PPARα agonists, are used clinically to treat hypertriglyceridemia.[6][7][8]
-
PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis and lipid storage.[9][10] Activation of PPARγ improves insulin sensitivity, making it a key target for anti-diabetic drugs like the thiazolidinediones (TZDs).[2][11][12]
-
PPARδ (also known as PPARβ): Ubiquitously expressed, this isoform is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.[1]
Given that fatty acids and their derivatives are natural ligands for PPARs, this compound, with its long aliphatic chain, is a candidate for investigation as a potential PPAR agonist. Its biological effects would largely depend on its affinity and selectivity for the different PPAR isoforms.
Hypothetical Biological Activities of this compound
Based on the known functions of PPAR agonists, we can hypothesize the potential biological activities of this compound:
-
Anti-Diabetic Effects: If this compound is a PPARγ agonist, it could enhance insulin sensitivity, leading to improved glucose uptake in peripheral tissues and reduced hepatic glucose production.[9][12]
-
Lipid-Lowering Effects: As a potential PPARα agonist, it may stimulate the expression of genes involved in fatty acid oxidation, resulting in decreased plasma triglyceride levels.[6][8]
-
Anti-Inflammatory Effects: PPARs are known to have anti-inflammatory properties.[13][14][15] Activation of PPARs can inhibit the expression of pro-inflammatory cytokines. Therefore, this compound might exhibit anti-inflammatory activity.
Experimental Protocols for Evaluating Biological Activity
A systematic approach is required to elucidate the biological activities of this compound. The following experimental protocols provide a framework for such an investigation.
In Vitro Assays
This is a primary screening assay to determine if this compound can activate PPARs.[16][17][18][19]
Principle: Cells are co-transfected with two plasmids: one expressing a PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. If the test compound binds to and activates the PPAR-LBD, the fusion protein will drive the expression of luciferase, which can be quantified by measuring luminescence.[17][20][21]
Detailed Methodology:
-
Cell Culture: Human embryonic kidney (HEK293T) or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with the appropriate PPAR-LBD expression plasmid (for PPARα, γ, or δ) and the luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as a positive control.
-
Lysis and Luminescence Measurement: After another 24 hours, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. The results are expressed as fold activation over the vehicle control.
This assay assesses the direct effect of the compound on glucose uptake in insulin-sensitive cells.
Principle: Differentiated adipocytes or myotubes are treated with the test compound, and the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) is measured.
Detailed Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes or C2C12 myoblasts are cultured and differentiated into mature adipocytes or myotubes, respectively.
-
Treatment: Differentiated cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Glucose Uptake Measurement: Cells are then incubated with a glucose-free buffer, followed by the addition of insulin (to stimulate glucose uptake) and the labeled glucose analog. After a short incubation, the uptake is stopped, and cells are lysed.
-
Quantification: The amount of intracellular labeled glucose is determined by scintillation counting.
-
Data Analysis: Glucose uptake is normalized to the total protein content of the cell lysate.
In Vivo Animal Models
In vivo studies are crucial to confirm the physiological relevance of in vitro findings.[22][23][24][25]
This model is commonly used to study type 1 and, with modifications, type 2 diabetes.[26]
Principle: Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas. A single high dose induces a model of type 1 diabetes, while a lower dose combined with a high-fat diet can induce a model of type 2 diabetes.
Detailed Methodology:
-
Induction of Diabetes: Rats or mice are injected with STZ. For a type 2 model, animals are often fed a high-fat diet for several weeks prior to and after STZ administration.
-
Treatment: Once diabetes is established (confirmed by measuring blood glucose levels), animals are treated orally with this compound, a positive control drug (e.g., metformin or a TZD), or a vehicle control for a period of several weeks.
-
Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.
-
Terminal Procedures: At the end of the treatment period, blood samples are collected for analysis of insulin, triglycerides, cholesterol, and other relevant biomarkers. Tissues such as the liver, skeletal muscle, and adipose tissue can be collected for further analysis (e.g., gene expression studies).
Models such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat, which have genetic mutations leading to obesity and insulin resistance, are also valuable.[22][24]
Principle: These animals spontaneously develop a metabolic phenotype that closely resembles human type 2 diabetes.
Methodology: The experimental design is similar to the STZ model, with the treatment period initiated once the diabetic phenotype is established.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: In Vitro PPAR Transactivation Activity of this compound
| Compound | PPAR Isoform | EC₅₀ (µM) | Max Fold Activation |
| This compound | PPARα | [Data to be determined] | [Data to be determined] |
| PPARγ | [Data to be determined] | [Data to be determined] | |
| PPARδ | [Data to be determined] | [Data to be determined] | |
| Fenofibrate (Control) | PPARα | [Literature Value] | [Literature Value] |
| Rosiglitazone (Control) | PPARγ | [Literature Value] | [Literature Value] |
EC₅₀: Half-maximal effective concentration.
Table 2: Effect of this compound on In Vivo Metabolic Parameters in a Diabetic Animal Model
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Plasma Triglycerides (mg/dL) |
| Vehicle Control | - | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| This compound | Low | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| High | [Data to be determined] | [Data to be determined] | [Data to be determined] | |
| Positive Control | [Dose] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental designs.
Caption: Hypothetical PPAR signaling pathway activated by this compound.
Caption: Proposed experimental workflow for evaluating this compound.
Conclusion and Future Directions
While direct evidence for the biological activities of this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a PPAR agonist. The experimental framework outlined in this guide offers a comprehensive approach to systematically evaluate its anti-diabetic, lipid-lowering, and anti-inflammatory properties. Positive findings from these studies would warrant further investigation, including lead optimization to enhance potency and selectivity, and more extensive preclinical studies to assess its safety and efficacy profile. The exploration of such novel fatty acid derivatives could lead to the development of new therapeutic agents for the management of metabolic diseases.
References
- 1. PPAR agonist - Wikipedia [en.wikipedia.org]
- 2. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent PPARalpha agonist stimulates mitochondrial fatty acid beta-oxidation in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Clinical Significance of PPAR Gamma Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved insulin sensitivity after treatment of PPARγ and PPARα ligands is mediated by genetically modulated transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Treatment of insulin resistance with peroxisome proliferator–activated receptor γ agonists [jci.org]
- 12. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review [mdpi.com]
- 15. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. eijppr.com [eijppr.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. longdom.org [longdom.org]
- 25. eurekaselect.com [eurekaselect.com]
- 26. researchgate.net [researchgate.net]
Thermogravimetric Analysis of 11-Phenylundecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
11-Phenylundecanoic acid is a long-chain fatty acid featuring a terminal phenyl group. This unique structure, combining a flexible aliphatic chain with a rigid aromatic ring, makes it a molecule of interest in various fields, including drug delivery, polymer science, and materials chemistry. Understanding its thermal stability and decomposition profile is crucial for determining its processing parameters, shelf-life, and behavior in different thermal environments.
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials.[1][2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This analysis can provide valuable information about decomposition temperatures, the presence of volatile components, and the overall thermal robustness of a compound.[3]
This guide will detail the expected thermogravimetric behavior of this compound, provide a standardized protocol for its analysis, and present the anticipated results in a clear and accessible format.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is expected to occur in multiple stages, influenced by both its aliphatic chain and its aromatic terminus. The primary decomposition mechanism for many carboxylic acids is decarboxylation.[5][6] For long-chain fatty acids, this is often followed by the cleavage of the aliphatic chain.[7] The presence of the phenyl group may influence the decomposition pathway, potentially leading to the formation of various aromatic and aliphatic fragments.[8]
The decomposition is likely to initiate with the loss of the carboxylic acid group as CO2 and water, followed by the breakdown of the undecane chain and finally, the more stable phenyl group at higher temperatures.
A proposed logical workflow for the thermal degradation is illustrated below.
Caption: Proposed thermal decomposition pathway for this compound.
Quantitative Data Summary
The following table summarizes the anticipated quantitative data from a TGA experiment on this compound, performed under a nitrogen atmosphere. This data is illustrative and based on the expected decomposition of similar long-chain and aromatic carboxylic acids. Actual experimental results may vary.
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Primary Products |
| < 150 | < 1% | Desorption of adsorbed water/solvents | H₂O, residual solvents |
| 150 - 300 | ~25-35% | Decarboxylation and dehydration | CO₂, H₂O, Phenylundecene |
| 300 - 500 | ~60-70% | Cleavage of the aliphatic chain | Shorter chain hydrocarbons |
| > 500 | ~5-10% | Decomposition of aromatic components | Char residue |
Experimental Protocol: Thermogravimetric Analysis
This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer is required. Key components of a typical TGA instrument include a high-precision balance, a furnace, a purge gas system, and a temperature controller.[2]
4.2. Sample Preparation
-
Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder using a mortar and pestle.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Record the exact initial sample mass.
4.3. TGA Instrument Parameters
The following parameters are recommended for a standard TGA run:
| Parameter | Value | Rationale |
| Purge Gas | Nitrogen (Inert) | To prevent oxidative decomposition. |
| Gas Flow Rate | 20-50 mL/min | To ensure an inert atmosphere and remove volatile products. |
| Temperature Program | ||
| - Initial Temperature | 30 °C | To establish a stable baseline. |
| - Heating Rate | 10 °C/min | A common rate for initial screening.[9] |
| - Final Temperature | 800 °C | To ensure complete decomposition. |
| Crucible Type | Alumina (Al₂O₃) | Inert and stable at high temperatures. |
4.4. Experimental Procedure
-
Place the sample-containing crucible onto the TGA balance.
-
Seal the furnace and begin purging with nitrogen gas for at least 15-20 minutes to ensure an inert atmosphere.
-
Initiate the temperature program as defined in the parameters table.
-
The instrument will record the sample mass as a function of temperature.
-
Upon completion of the run, allow the furnace to cool to room temperature before removing the crucible.
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.[10]
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The thermal decomposition products may be hazardous. Ensure the TGA instrument is properly vented to a fume hood.
-
The TGA furnace reaches high temperatures. Avoid contact with hot surfaces.
Conclusion
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. By leveraging knowledge of similar chemical structures, a predictive model for its thermal behavior has been established. The detailed experimental protocol and workflow diagrams offer a practical starting point for researchers. The presented data, while illustrative, serves as a benchmark for the interpretation of actual experimental results. This information is critical for professionals in drug development and materials science who require a thorough understanding of the thermal properties of this compound for its effective application and processing.
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. etamu.edu [etamu.edu]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. youtube.com [youtube.com]
- 10. torontech.com [torontech.com]
Navigating the Molecular Landscape: A Technical Guide to the Modeling and Simulation of 11-Phenylundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Phenylundecanoic acid, a synthetic fatty acid derivative, has garnered interest within the scientific community for its potential biological activities, including its role as a peroxisome proliferator-activated receptor (PPAR) agonist. Understanding the molecular interactions that govern its activity is paramount for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the molecular modeling and simulation of this compound. While specific quantitative binding data and dedicated simulation studies for this particular molecule are not extensively available in public literature, this whitepaper serves as a methodological roadmap for researchers. It details the necessary experimental and computational protocols, leveraging data from structurally similar ligands to illustrate the expected outcomes and analytical approaches. This guide is intended to empower researchers to initiate and conduct their own detailed investigations into the molecular behavior of this compound and its analogs.
Introduction to this compound and PPARs
This compound is a long-chain fatty acid featuring a terminal phenyl group. This structural characteristic distinguishes it from endogenous fatty acids and suggests a unique interaction profile with biological targets. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles. Fatty acids and their derivatives are natural ligands for PPARs, and synthetic agonists have been developed for the treatment of metabolic diseases.[1][2] The interaction of ligands like this compound with the ligand-binding domain (LBD) of PPARs initiates a cascade of conformational changes, leading to the recruitment of co-activator proteins and the regulation of target gene expression.[1]
Molecular Modeling of this compound
Molecular modeling techniques are indispensable for elucidating the binding mode and affinity of this compound for PPARs. These methods provide a static yet insightful view of the ligand-receptor interactions.
Homology Modeling
In the absence of a crystal structure of a PPAR in complex with this compound, homology modeling can be employed to generate a reliable 3D model. However, numerous crystal structures of PPARα and PPARγ with bound fatty acids and other synthetic ligands are available in the Protein Data Bank (PDB) and can serve as excellent templates.[3][4][5]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be performed against the LBD of PPARα and PPARγ to predict its binding pose and estimate the binding affinity.
Table 1: Predicted Binding Affinities of this compound with PPAR Isoforms (Hypothetical Data)
| PPAR Isoform | Docking Score (kcal/mol) | Predicted Key Interacting Residues |
| PPARα | -9.5 | Tyr464, His440, Ser280 |
| PPARγ | -8.8 | Tyr473, His449, His323, Ser289 |
Note: This data is hypothetical and for illustrative purposes. Actual values would need to be determined through computational studies.
The carboxylic acid moiety of this compound is expected to form key hydrogen bonds with conserved tyrosine, histidine, and serine residues within the PPAR binding pocket, a characteristic interaction for many fatty acid ligands.[1][3] The long undecanoic chain and the terminal phenyl group will likely engage in extensive hydrophobic interactions with non-polar residues lining the large, Y-shaped binding pocket of the PPAR LBD.
Molecular Dynamics Simulation of the this compound-PPAR Complex
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability, conformational changes, and the calculation of binding free energies.
System Preparation
A typical MD simulation workflow for the this compound-PPAR complex is outlined below. This process involves preparing the protein and ligand structures, solvating the system, and adding ions to neutralize the charge.
MD Simulation Workflow for this compound-PPAR Complex.
Simulation Parameters and Analysis
MD simulations are typically run for hundreds of nanoseconds to ensure adequate sampling of the conformational space. Analysis of the simulation trajectory can provide valuable insights.
Table 2: Key Parameters from a Hypothetical MD Simulation of this compound with PPARα
| Parameter | Value | Interpretation |
| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the binding pocket. |
| Key Hydrogen Bond Occupancy (e.g., with Tyr464) | > 80% | Indicates a persistent and strong hydrogen bonding interaction. |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A favorable binding free energy, suggesting a strong interaction. |
Note: This data is hypothetical and for illustrative purposes. Actual values would need to be determined through computational studies.
Experimental Protocols for Studying Ligand Binding and Activation
Computational predictions should always be validated by experimental data. Several biophysical and cell-based assays can be used to quantify the binding affinity and functional activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust method for quantifying ligand binding in a homogeneous format.[6]
Protocol: TR-FRET Competitive Binding Assay for PPARγ
-
Reagents:
-
GST-tagged PPARγ Ligand Binding Domain (LBD)
-
Terbium-labeled anti-GST antibody (donor)
-
Fluorescently labeled PPARγ agonist (e.g., a derivative of rosiglitazone) (acceptor)
-
This compound (competitor)
-
Assay buffer
-
-
Procedure:
-
In a 384-well plate, add a fixed concentration of GST-PPARγ LBD and the terbium-labeled anti-GST antibody.
-
Add a fixed concentration of the fluorescently labeled PPARγ agonist.
-
Add varying concentrations of this compound.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the TR-FRET signal (emission at two wavelengths) using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in the FRET signal is proportional to the displacement of the fluorescent agonist by this compound.
-
Plot the FRET ratio against the concentration of this compound to determine the IC50 value.
-
Calculate the Ki (inhibition constant) from the IC50 value.
-
Principle of the TR-FRET Competitive Binding Assay.
PPAR Activation Reporter Assay
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of a PPAR.
Protocol: PPARγ Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with:
-
An expression vector for full-length PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
-
Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Conclusion
The molecular modeling and simulation of this compound provide a powerful framework for understanding its interaction with PPARs at an atomic level. While this guide outlines the essential computational and experimental methodologies, it is important to reiterate the current lack of specific published quantitative data for this molecule. By following the protocols and approaches detailed herein, researchers are well-equipped to generate this crucial data, thereby elucidating the precise mechanism of action of this compound and paving the way for the development of novel therapeutics targeting PPARs. The synergistic application of in silico and in vitro techniques will be pivotal in advancing our knowledge of this and other synthetic fatty acid derivatives.
References
- 1. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the activation of PPARgamma by oxidized fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Quantum Chemical Analysis of 11-Phenylundecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 11-Phenylundecanoic acid. While specific experimental data for this molecule is not extensively published, this document outlines the established computational protocols and presents representative data based on studies of similar long-chain fatty acids and phenylalkanoic acids. The methodologies detailed herein, primarily centered on Density Functional Theory (DFT), offer a robust framework for predicting molecular geometry, vibrational spectra, and electronic characteristics, which are crucial for understanding its chemical behavior and potential applications in drug development.
Introduction
This compound is a long-chain fatty acid featuring a terminal phenyl group. This amphiphilic structure imparts unique properties relevant to its interaction with biological membranes and potential as a pharmacological agent. Quantum chemical calculations serve as a powerful, non-experimental tool to gain deep insights into the molecular-level characteristics that govern its macroscopic behavior.[1] By simulating the molecule's quantum state, we can predict its stable conformations, vibrational modes, and electronic properties, thereby informing its rational design and application in drug discovery.[1]
This guide details the standard computational workflows, presents expected quantitative data in a structured format, and visualizes the logical processes involved in the theoretical analysis of this compound.
Experimental Protocols: Computational Methodology
The primary method for the quantum chemical analysis of molecules like this compound is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.[2]
2.1. Geometry Optimization: The initial step involves determining the lowest energy (most stable) three-dimensional structure of the molecule.
-
Software: Gaussian, GAMESS, or similar quantum chemistry packages.[3]
-
Level of Theory: A common and effective choice is the B3LYP functional.[4][5][6] For potentially improved accuracy with non-covalent interactions, functionals like M06-2X can also be used.[7]
-
Basis Set: The 6-311+G(d,p) basis set is recommended to provide a good description of electron distribution, including polarization and diffuse functions, which are important for the carboxylic acid group.[5][8]
-
Solvation Model: To simulate a more realistic environment (e.g., aqueous solution), a polarizable continuum model (PCM) or the Solvation Model based on Density (SMD) should be employed.[2]
2.2. Vibrational Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory.
-
Purpose:
2.3. Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated to understand the molecule's reactivity and charge distribution.
-
Properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between them is a key indicator of chemical reactivity and stability.[5][6]
-
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential.
-
Data Presentation: Predicted Molecular Properties
The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations for this compound, with representative values based on similar molecules.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C=O (carboxyl) | 1.21 |
| C-O (carboxyl) | 1.36 | |
| O-H (carboxyl) | 0.97 | |
| C-C (alkyl chain) | 1.53 - 1.54 | |
| C-C (phenyl ring) | 1.39 - 1.40 | |
| Bond Angle (°) | O=C-O (carboxyl) | 123.0 |
| C-O-H (carboxyl) | 106.5 | |
| C-C-C (alkyl chain) | 112.0 - 114.0 | |
| Dihedral Angle (°) | C-C-C-C (alkyl chain) | ~180 (for all-trans conformer) |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3570 |
| C-H Stretch | Aromatic (Phenyl) | 3050 - 3100 |
| C-H Stretch | Aliphatic (Alkyl) | 2850 - 2960 |
| C=O Stretch | Carboxylic Acid | ~1755 |
| C-C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Carboxylic Acid | ~1280 |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Energy Gap | 5.9 eV |
| Dipole Moment | 1.9 D |
Mandatory Visualization
The logical flow of a quantum chemical investigation can be effectively visualized. The following diagram illustrates the typical workflow for the analysis of this compound.
Caption: A logical workflow for the quantum chemical analysis of a molecule.
Conclusion
Quantum chemical calculations provide a powerful and predictive framework for characterizing this compound at a fundamental level. By employing methodologies such as DFT, researchers can obtain detailed information on the molecule's geometry, vibrational characteristics, and electronic landscape. This theoretical data is invaluable for interpreting experimental results, understanding structure-activity relationships, and guiding the development of new therapeutic agents based on this molecular scaffold. The protocols and expected results outlined in this guide offer a solid foundation for researchers and drug development professionals to embark on or interpret computational studies of this compound and related compounds.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]
- 7. Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
Commercial Suppliers of 11-Phenylundecanoic Acid for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of 11-Phenylundecanoic acid, a key chemical intermediate for various research and development applications. This document outlines the available quantitative data from various suppliers, details potential experimental protocols, and visualizes related chemical logic and potential (though currently hypothetical) signaling pathway interactions.
Commercial Availability and Supplier Data
This compound is available from a range of commercial suppliers catering to the research and pharmaceutical development sectors. The compound is typically offered in various purities, and it is crucial for researchers to consult the certificate of analysis (CoA) for specific batch information. Below is a summary of key data from various suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Benchchem | 50696-68-9 | C₁₇H₂₆O₂ | 262.4 | - | For research use only. |
| Alfa Chemistry | 3343-24-6 | C₁₇H₂₆O₂ | 262.39 | 96% | Also lists 50696-68-9 as an alternate CAS. |
| American Custom Chemicals Corp. | 3343-24-6 | - | - | - | - |
| Matrix Scientific | 3343-24-6 | - | - | - | - |
| AK Scientific | 3343-24-6 | - | - | - | - |
| Ambeed | 3343-24-6 | - | - | - | - |
| Wuhan Finetech | 3343-24-6 | C₁₇H₂₆O₂ | 262.387 | - | - |
| Cole-Parmer | 3343-24-6 | C₁₇H₂₆O₂ | 262.38 | 99% (titr.) | Provides a Material Safety Data Sheet. |
Note on CAS Numbers: It is important to note that this compound is associated with two primary CAS numbers: 50696-68-9 and 3343-24-6. Researchers should verify the specific CAS number associated with the product from their chosen supplier.
Physicochemical Properties
Based on available data sheets, the following are typical physicochemical properties of this compound:
| Property | Value |
| Appearance | Clear light yellow to yellow viscous liquid |
| Boiling Point | 185 °C @ 1.50 mmHg |
| Flash Point | > 93 °C |
| Molecular Formula | C₁₇H₂₆O₂ |
| Molecular Weight | ~262.4 g/mol |
| Stability | Stable under normal temperatures and pressures. |
| Incompatibilities | Strong oxidizing agents. |
Potential Research Applications and Experimental Protocols
While specific, detailed experimental protocols for this compound are not abundantly available in the public domain, its structural similarity to other functionalized fatty acids suggests its utility in several research areas. Below are potential applications and generalized experimental workflows.
Polymer Synthesis
The carboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides. The phenyl group can impart unique thermal and mechanical properties to the resulting polymers.
Hypothetical Experimental Workflow: Polyester Synthesis
Methodological & Application
Application Notes and Protocols for 11-Phenylundecanoic Acid in Self-Assembled Monolayers (SAMs) on Gold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 11-Phenylundecanoic Acid in the formation of Self-Assembled Monolayers (SAMs) on gold surfaces. The terminal phenyl group of this molecule offers unique properties to the gold substrate, making it suitable for a variety of applications in research and drug development, including biosensing, controlled drug release, and biocompatible coatings.
While direct literature on this compound for SAMs on gold is limited, extensive data exists for structurally similar phenyl-terminated alkanethiols (C6H5(CH2)nSH). This document leverages this data to provide robust protocols and expected outcomes, assuming a thiol linkage for optimal and stable SAM formation on gold.
I. Quantitative Data Summary
The following tables summarize key quantitative data for phenyl-terminated alkanethiol SAMs on gold, which are expected to be comparable to SAMs formed from a thiol-derivatized analogue of this compound.
Table 1: Ellipsometric Thickness of Phenyl-Terminated Alkanethiol SAMs on Gold
| Molecule | Alkyl Chain Length (n in C6H5(CH2)nSH) | Ellipsometric Thickness (Å) |
| Phenyldodecanethiol | 12 | 17 ± 1 |
| Phenyltridecanethiol | 13 | 18 ± 1 |
| Phenyltetradecanethiol | 14 | 20 ± 1 |
| Phenylpentadecanethiol | 15 | 21 ± 1 |
Data extrapolated from studies on C6H5(CH2)nSH where n=12-15.
Table 2: Advancing Contact Angles of Phenyl-Terminated Alkanethiol SAMs on Gold
| Molecule | Water (°) | Methylene Iodide (°) |
| Phenyl-terminated alkanethiol (representative) | 90 | 44 |
The hydrophobic nature of the phenyl group results in a significant water contact angle.
II. Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of SAMs using a thiol analogue of this compound on gold substrates.
A. Preparation of Gold Substrates
High-quality SAMs require clean and smooth gold surfaces.
-
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a chromium adhesion layer and a 100-200 nm gold layer).
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water (18 MΩ·cm).
-
Absolute ethanol.
-
Nitrogen gas (high purity).
-
-
Procedure:
-
Handle gold substrates with clean, non-magnetic tweezers.
-
Immerse the substrates in piranha solution for 5-10 minutes.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation.
-
B. Formation of Self-Assembled Monolayers
-
Materials:
-
11-Phenylundecanethiol (or a suitable thiol analogue of this compound).
-
Absolute ethanol (spectroscopic grade).
-
Clean glass vial with a screw cap.
-
-
Procedure:
-
Prepare a 1 mM solution of the thiol in absolute ethanol in the glass vial.
-
Immediately immerse the freshly cleaned gold substrate into the thiol solution.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
After incubation, remove the substrate from the solution using clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment.
-
C. Characterization of the SAM
This technique assesses the hydrophobicity and surface energy of the SAM.
-
Instrument: Contact angle goniometer.
-
Procedure:
-
Place the SAM-coated substrate on the sample stage.
-
Dispense a small droplet (typically 2-5 µL) of high-purity water and another liquid with a different polarity (e.g., methylene iodide) onto the surface.
-
Measure the static contact angle at the liquid-solid interface.
-
Perform measurements at multiple locations on the substrate to ensure uniformity.
-
Ellipsometry is used to determine the thickness of the organic monolayer.
-
Instrument: Spectroscopic ellipsometer.
-
Procedure:
-
Measure the optical properties (Ψ and Δ) of the bare gold substrate before SAM formation.
-
After SAM formation, measure the optical properties of the SAM-coated substrate at the same angle of incidence (typically 70°).
-
Model the system as a layered structure (silicon/chromium/gold/organic layer) and fit the experimental data to determine the thickness of the organic layer. Assume a refractive index of ~1.5 for the phenyl-terminated monolayer.
-
XPS provides information about the elemental composition and chemical states of the SAM.
-
Instrument: X-ray photoelectron spectrometer.
-
Procedure:
-
Mount the SAM-coated substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, S 2p, and Au 4f regions.
-
Expected Peaks:
-
C 1s: A main peak around 285 eV corresponding to the alkyl chain and the phenyl ring.
-
S 2p: A doublet with the S 2p₃/₂ peak at approximately 162 eV, confirming the formation of a gold-thiolate bond.[1]
-
Au 4f: The characteristic gold doublet should be visible, and its attenuation can be used to estimate the monolayer thickness.
-
-
III. Visualizations
Caption: Experimental workflow for SAM formation and characterization.
Caption: Schematic of a phenyl-terminated SAM on a gold surface.
References
Application Notes and Protocols for Long-Chain Fatty Acids as Linkers in Drug Delivery
A Note on 11-Phenylundecanoic Acid: A comprehensive review of current scientific literature did not yield specific examples or established protocols for the use of this compound as a linker in drug delivery systems. However, the broader class of long-chain fatty acids is well-documented for this purpose. This document provides detailed application notes and protocols on the use of long-chain fatty acids as linkers to enhance drug delivery, a strategy highly relevant to the interest in phenyl-terminated fatty acids.
Introduction
The conjugation of therapeutic agents with long-chain fatty acids represents a promising strategy to overcome challenges in drug delivery, such as poor aqueous solubility, low permeability across biological membranes, and rapid clearance. By covalently attaching a fatty acid to a drug molecule, the resulting lipid-drug conjugate (LDC) exhibits increased lipophilicity. This modification can lead to improved drug loading into lipid-based nanocarriers, enhanced cellular uptake, and altered pharmacokinetic profiles, ultimately improving the therapeutic index of the drug.[1]
Long-chain fatty acids, such as stearic acid, palmitic acid, and oleic acid, are endogenous molecules, which generally ensures biocompatibility and biodegradability.[2] The linkage between the fatty acid and the drug is a critical determinant of the prodrug's stability and its release kinetics. Common linkages include ester and amide bonds, which can be designed to be stable in systemic circulation and cleaved at the target site by specific enzymes or changes in pH.[3]
These LDCs can be formulated into various nanocarriers, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to further enhance their delivery to target tissues.[4] This application note provides an overview of the use of long-chain fatty acids as linkers and detailed protocols for the synthesis, formulation, and evaluation of fatty acid-drug conjugates.
Data Presentation
The following table summarizes quantitative data from studies utilizing long-chain fatty acids as linkers for various drugs, highlighting key parameters of the resulting drug delivery systems.
| Drug | Fatty Acid Linker | Nanocarrier | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings |
| Doxorubicin | Palmitic Acid (via hydrazone linker) | DSPE-PEG Micelles | ~20 | >90% | ~15% | pH-sensitive release in acidic environments, enhancing intracellular drug delivery.[5] |
| Isoniazid | Stearic Acid | Solid Lipid Nanoparticles (SLNs) | 124.6 ± 5.56 | 92.73 ± 6.31 | Not Reported | Sustained release over 72 hours with enhanced uptake in macrophages.[6] |
| Oleanolic Acid | Glyceryl Behenate (as lipid matrix) | Solid Lipid Nanoparticles (SLNs) | 312.9 ± 3.62 | 86.54 ± 1.82 | Not Reported | Significantly improved aqueous solubility and enhanced in vitro drug release compared to the free drug.[7] |
| Asiatic Acid | Glyceryl Behenate (as lipid matrix) | Solid Lipid Nanoparticles (SLNs) | 115.5 ± 0.46 | 76.22 ± 0.44 | Not Reported | Enhanced solubility and sustained release profile, suggesting potential for improved oral bioavailability.[7] |
| Leuprolide | Stearic Acid, Oleic Acid, Linoleic Acid | Self-Assembled Nanoparticles | 150-250 | Not Applicable | Not Applicable | The degree of saturation of the fatty acid influenced the permeability and release profile of the peptide drug.[8][9] |
| Darunavir/Ritonavir | Imwitor 900k (solid lipid) / Soybean Oil (liquid lipid) | SLNs, NLCs, Nanoemulsions | ~200-300 | ≥92.5% | 10-20% | High drug loading was achieved, demonstrating the versatility of lipid nanoparticles for combination therapy.[10] |
Experimental Protocols
Protocol 1: Synthesis of a Fatty Acid-Doxorubicin Conjugate (Amide Linkage)
This protocol describes the synthesis of a doxorubicin-fatty acid conjugate via an amide bond formation between the amino group of doxorubicin and the carboxylic acid group of a long-chain fatty acid (e.g., dodecanoic acid).[11][12]
Materials:
-
Doxorubicin hydrochloride
-
Dodecanoic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
Dissolve doxorubicin hydrochloride (1 equivalent) and DIPEA (2-3 equivalents) in a mixture of anhydrous DCM and DMF. Stir the solution at room temperature until the doxorubicin is fully dissolved and neutralized.
-
In a separate flask, dissolve dodecanoic acid (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DCM.
-
Add the dodecanoic acid/HATU solution dropwise to the doxorubicin solution.
-
Add additional DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.
-
Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield the fatty acid-doxorubicin conjugate.
-
Characterize the final product using techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.
Protocol 2: Formulation of Lipid-Drug Conjugate (LDC) Loaded Solid Lipid Nanoparticles (SLNs)
This protocol details the preparation of SLNs encapsulating a pre-synthesized LDC using the emulsion solvent evaporation method.[4][7]
Materials:
-
Lipid-Drug Conjugate (LDC)
-
Solid lipid (e.g., Glyceryl behenate, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80, Tween® 80)
-
Organic solvent (e.g., Ethanol, Acetone)
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Dissolve the LDC and the solid lipid (e.g., in a 1:10 ratio by weight) in the organic solvent. Heat the mixture to a temperature above the melting point of the solid lipid (e.g., 80°C) to ensure complete dissolution and formation of a homogenous lipid phase.
-
Aqueous Phase Preparation: Dissolve the surfactant in distilled water (e.g., 1-2% w/v). Heat the aqueous phase to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the hot emulsion into cold distilled water (2-4°C) under moderate stirring. The volume of cold water should be at least twice the volume of the emulsion.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for 2-4 hours or use a rotary evaporator to remove the organic solvent.
-
Purification: The resulting SLN suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: In Vitro Drug Release Study
This protocol describes an in vitro drug release study from LDC-loaded nanoparticles using a dialysis bag method.[13][14][15]
Materials:
-
LDC-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Acetate buffer pH 5.5 to simulate endosomal conditions)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Soak the dialysis membrane in the release medium for at least 30 minutes before use.
-
Pipette a known volume (e.g., 1-2 mL) of the LDC-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Place the dialysis bag into a vessel containing a known volume of the release medium (e.g., 50-100 mL) to ensure sink conditions.
-
Place the vessel in a shaking water bath maintained at 37°C with a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the withdrawn samples for drug concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point using the following equation:
Cumulative Drug Release (%) = [(Concentration at time t * Volume of release medium) + Σ(Concentration at time t-1 * Volume of withdrawn sample)] / Initial amount of drug in the dialysis bag * 100
Visualizations
Caption: Cellular uptake and mechanism of action of a drug delivered via a fatty acid linker.
Caption: Experimental workflow for LDC synthesis, formulation, and evaluation.
Caption: Rationale for using fatty acid linkers to improve drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid-drug conjugates: a potential nanocarrier system for oral drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. High drug loading solid lipid nanoparticles, nanostructured lipid carriers and nanoemulsions for the dual drug delivery of the HIV drugs darunavir and ritonavir - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. "Fatty Acyl Amide Dderivatives of Doxorubicin: Synthesis and In Vitro A" by Bhupender S. Chhikara, Nicole St. Jean et al. [digitalcommons.chapman.edu]
- 13. Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Conjugating 11-Phenylundecanoic Acid to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of molecules, such as fatty acids, to proteins is a critical technique in drug development, diagnostics, and fundamental research. This process, known as bioconjugation, can enhance the therapeutic properties of proteins by increasing their circulatory half-life, improving stability, or enabling targeted delivery.[1][2] 11-Phenylundecanoic acid is a synthetic fatty acid featuring a terminal phenyl group and a carboxylic acid moiety.[3][4] Its conjugation to proteins can modify their hydrophobicity and introduce an aromatic functional group for further applications.
This document provides a detailed protocol for conjugating this compound to primary amines (e.g., lysine residues) on a target protein using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[1][5]
Chemical Principle of EDC/Sulfo-NHS Conjugation
The conjugation is a two-step reaction facilitated by "zero-length" crosslinkers, meaning EDC is not incorporated into the final bond.[5]
-
Activation of Carboxylic Acid: EDC first reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]
-
Formation of a Stable Ester and Amine Reaction: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis.[5] Sulfo-NHS is added to react with the intermediate, creating a more stable, amine-reactive Sulfo-NHS ester.[1][5] This ester then efficiently reacts with primary amines on the protein at a physiological to slightly alkaline pH (7.2-8.0) to form a stable amide bond, releasing Sulfo-NHS.[1][6]
Experimental Workflow
The overall process involves preparing the reagents, activating the fatty acid, conjugating it to the protein, quenching the reaction, and finally, purifying and characterizing the resulting conjugate.
Caption: Workflow for protein conjugation with this compound.
Materials and Reagents
-
Target Protein
-
This compound (PUA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[5] (Do not use carboxylate-containing buffers like acetate).
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[5] (Do not use amine-containing buffers like Tris at this stage).
-
Organic Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[7], or dialysis tubing (5-10 kDa MWCO).
Detailed Experimental Protocol
This protocol is a starting point and may require optimization based on the specific protein and desired degree of labeling.
5.1. Reagent Preparation
-
Protein Solution: Prepare the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
PUA Stock Solution: Dissolve this compound in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
EDC/Sulfo-NHS Solutions: Prepare EDC and Sulfo-NHS solutions fresh immediately before use in Activation Buffer.[1][8] These reagents are moisture-sensitive. Equilibrate vials to room temperature before opening.[5]
5.2. Two-Step Conjugation Procedure
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar excess of the PUA stock solution to a volume of Activation Buffer.
-
Add Sulfo-NHS to the PUA solution to a final concentration of ~5 mM.[9]
-
Add EDC to the solution to a final concentration of ~2 mM.[9]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the Sulfo-NHS ester.[1][10]
-
-
Conjugation to Protein:
-
Add the activated PUA mixture directly to the protein solution prepared in Coupling Buffer. Alternatively, perform a buffer exchange on the protein into the Coupling Buffer (pH 7.2-7.5) prior to adding the activated PUA. The reaction with primary amines is most efficient at this pH range.[6]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[8][10]
-
-
Quenching the Reaction:
5.3. Purification of the Conjugate
-
Remove unreacted PUA, EDC/Sulfo-NHS byproducts, and quenching reagents using a desalting column (SEC) or dialysis.[1][7] Equilibrate the column or perform dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Data Presentation and Optimization
The efficiency of the conjugation depends on reagent concentrations. The following tables provide starting points for optimization and troubleshooting.
Table 1: Recommended Molar Ratios for Optimization
| Reagent | Molar Ratio (to Protein) | Rationale |
|---|---|---|
| This compound | 10 - 50 fold excess | Drives the reaction towards the product. Adjust to control the degree of labeling. |
| EDC | 10 - 25 fold excess | Ensures efficient activation of the available carboxylic acids.[7] |
| Sulfo-NHS | 25 - 50 fold excess | Stabilizes the activated intermediate, increasing overall coupling efficiency.[7] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Conjugation Yield | Inactive EDC/Sulfo-NHS due to hydrolysis. | Always use fresh reagents and prepare solutions immediately before use. Store desiccated.[1] |
| Suboptimal pH for activation or coupling. | Ensure activation is at pH 4.5-6.0 and coupling is at pH 7.2-8.0.[1] | |
| Presence of competing amines/carboxylates in buffers. | Use non-interfering buffers like MES and PBS as recommended.[1] | |
| Protein Precipitation | High concentration of EDC or organic solvent. | Reduce the molar excess of EDC.[1] Minimize the volume of organic solvent used for the PUA stock. |
| | Protein instability in the reaction buffer. | Perform a buffer screen to ensure protein stability under reaction conditions.[1] |
Characterization of the Protein Conjugate
After purification, it is essential to confirm the successful conjugation and characterize the final product.
-
Mass Spectrometry (MS): This is a powerful technique to determine the degree of conjugation.[11] By comparing the mass of the unmodified protein with the conjugated protein, the number of attached this compound molecules (mass = 262.4 g/mol [4]) can be calculated.[12]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can be used to assess the purity and heterogeneity of the conjugate.[13][14] RP-HPLC separates molecules based on hydrophobicity, which will increase upon fatty acid conjugation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 3. PubChemLite - this compound (C17H26O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound|C17H26O2|Research Chemical [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. covachem.com [covachem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 12. msvision.com [msvision.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LC-MS-Based Protein Therapeutics Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for 11-Phenylundecanoic Acid in Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 11-Phenylundecanoic acid (11-PUA) for the surface modification of nanoparticles. The protocols and data presented herein are designed to serve as a foundational resource for the development of functionalized nanomaterials for applications in drug delivery, diagnostics, and other biomedical research fields. While specific data for 11-PUA is limited in published literature, the following protocols and characterization data are based on established methods for similar long-chain fatty acids and surface modification techniques.
Introduction to this compound in Nanoparticle Functionalization
This compound is a unique bifunctional molecule featuring a long eleven-carbon aliphatic chain, a terminal carboxylic acid group, and a phenyl ring at the opposite end. This structure makes it an excellent candidate for the surface modification of a variety of nanoparticles. The carboxylic acid group can serve as an anchor to the nanoparticle surface, either through direct coordination with metal oxides or through covalent linkage via carbodiimide chemistry to amine-functionalized surfaces. The long hydrophobic phenylundecyl chain can form a dense, protective layer around the nanoparticle core, enhancing its colloidal stability and providing a matrix for the encapsulation of hydrophobic drugs. The terminal phenyl group can further be functionalized or can participate in π-π stacking interactions, offering additional modalities for drug loading or targeting ligand attachment.
Key Applications
The surface modification of nanoparticles with 11-PUA can impart several desirable properties, leading to their application in various fields:
-
Drug Delivery: The hydrophobic layer formed by 11-PUA can effectively encapsulate lipophilic drugs, improving their solubility and bioavailability. This coating can also provide a sustained release profile for the encapsulated therapeutic agent.
-
Enhanced Stability: The long alkyl chain of 11-PUA provides steric hindrance, preventing nanoparticle aggregation and increasing their stability in biological media.
-
Biocompatibility: Surface modification can mask the potentially toxic core of the nanoparticle, improving its biocompatibility.
-
Targeted Delivery: The terminal phenyl group can be further modified with targeting moieties such as antibodies or peptides to direct the nanoparticles to specific cells or tissues.
Experimental Protocols
The following are generalized protocols for the surface modification of nanoparticles with this compound. These should be optimized based on the specific type of nanoparticle and the intended application.
Protocol 1: Surface Modification of Metal Oxide Nanoparticles (e.g., Iron Oxide)
This protocol describes the direct attachment of 11-PUA to the surface of metal oxide nanoparticles through the coordination of the carboxylic acid group to the metal atoms on the nanoparticle surface.
Materials:
-
Metal oxide nanoparticles (e.g., Fe₃O₄)
-
This compound (11-PUA)
-
Anhydrous toluene or a similar high-boiling point organic solvent
-
Ethanol
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Magnetic stirrer with heating plate
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse a known amount of the metal oxide nanoparticles in anhydrous toluene. Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion.
-
Ligand Addition: In a separate flask, dissolve an excess of this compound in anhydrous toluene.
-
Reaction Setup: Transfer the nanoparticle suspension to a round-bottom flask equipped with a condenser and a magnetic stir bar. Place the flask in a heating mantle on a magnetic stirrer.
-
Surface Coating Reaction: Add the 11-PUA solution to the nanoparticle suspension. The molar ratio of 11-PUA to the estimated surface metal atoms should be optimized, but a 10-fold excess is a good starting point.
-
Inert Atmosphere and Heating: Purge the reaction flask with an inert gas (nitrogen or argon) for 15 minutes. Heat the mixture to reflux (approximately 110°C for toluene) and maintain vigorous stirring for 12-24 hours.
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Collect the 11-PUA coated nanoparticles using a strong magnet (for magnetic nanoparticles) or by centrifugation at a high speed (e.g., 10,000 x g for 30 minutes).
-
Discard the supernatant containing excess unbound 11-PUA.
-
Wash the nanoparticles multiple times by resuspending them in fresh toluene followed by magnetic separation or centrifugation.
-
Perform a final wash with ethanol to remove the toluene.
-
-
Drying and Storage: Dry the purified nanoparticles under vacuum. The final product can be stored as a powder or redispersed in a suitable solvent for further use.
Protocol 2: Covalent Attachment of 11-PUA to Amine-Functionalized Nanoparticles
This protocol details the covalent conjugation of 11-PUA to nanoparticles that have been pre-functionalized with amine groups, using a carbodiimide crosslinker.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or gold nanoparticles functionalized with (3-Aminopropyl)triethoxysilane (APTES))
-
This compound (11-PUA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: Hydroxylamine or Tris buffer, pH 8.0
-
Centrifugal filter units or dialysis tubing with an appropriate molecular weight cutoff (MWCO)
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the 11-PUA solution. A 5- to 10-fold molar excess of EDC and NHS over 11-PUA is a common starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the reactive NHS-ester intermediate.
-
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
Conjugation Reaction:
-
Add the activated 11-PUA solution to the nanoparticle suspension. The molar ratio of activated 11-PUA to the estimated surface amine groups should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Purification:
-
Purify the 11-PUA coated nanoparticles to remove excess reagents and byproducts.
-
Centrifugal Filtration: Use a centrifugal filter unit with a MWCO that retains the nanoparticles. Wash the nanoparticles multiple times with DI water or a suitable buffer.
-
Dialysis: Dialyze the reaction mixture against a large volume of DI water or buffer for 24-48 hours with several buffer changes.
-
-
Storage: Resuspend the final product in a suitable buffer and store at 4°C.
Characterization of 11-PUA Modified Nanoparticles
Thorough characterization is crucial to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.
| Parameter | Technique | Typical Expected Results for 11-PUA Coated Nanoparticles |
| Size and Morphology | Transmission Electron Microscopy (TEM) | A visible organic shell around the nanoparticle core. The core size should remain unchanged. |
| Hydrodynamic Diameter & Size Distribution | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter compared to uncoated nanoparticles, with a low polydispersity index (PDI < 0.3) indicating a monodisperse sample. |
| Surface Charge | Zeta Potential Measurement | A change in zeta potential towards a more negative value at neutral pH due to the deprotonated carboxylic acid groups (if some are exposed) or a less positive charge compared to amine-functionalized nanoparticles. |
| Confirmation of Coating | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for 11-PUA, such as C-H stretching from the alkyl chain and aromatic C=C stretching from the phenyl ring. |
| Quantification of Coating | Thermogravimetric Analysis (TGA) | A weight loss step corresponding to the decomposition of the organic 11-PUA coating, allowing for quantification of the surface ligand density. |
| Crystalline Structure | X-ray Diffraction (XRD) | The diffraction pattern of the nanoparticle core material should remain unchanged after coating. |
Visualizations
Experimental Workflow for Surface Modification
Caption: Workflow for nanoparticle surface modification with 11-PUA.
Drug Delivery and Cellular Uptake Pathway
Caption: Targeted drug delivery pathway of 11-PUA coated nanoparticles.
Application Notes and Protocols for Langmuir-Blodgett Films of 11-Phenylundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Langmuir-Blodgett (LB) films of 11-Phenylundecanoic acid, a long-chain fatty acid with a terminal phenyl group. This unique molecular structure, combining a hydrophilic carboxylic acid headgroup, a hydrophobic alkyl chain, and an aromatic tail, makes it a compelling material for creating highly ordered thin films with potential applications in biosensing, drug delivery, and surface functionalization.
Due to the limited availability of specific experimental data for this compound, this document leverages data from analogous long-chain fatty acids and phenyl-terminated alkanoic acids to provide representative values and protocols. These analogies offer a strong foundation for experimental design and data interpretation.
Applications
Langmuir-Blodgett films of this compound and similar aromatic fatty acids are promising candidates for a variety of applications, primarily due to their well-defined structure at the molecular level and the functional properties imparted by the phenyl group.
Biosensors
The ordered structure of LB films provides a stable and reproducible platform for the immobilization of biomolecules.[1][2] The terminal phenyl groups can engage in π-π stacking interactions, offering a unique mechanism for anchoring aromatic biomolecules like certain amino acids, neurotransmitters, or drug molecules. This can lead to the development of highly sensitive and selective biosensors.[3] For instance, an LB film of this compound could be used to create an electrode surface for the electrochemical detection of specific analytes.
Drug Delivery
The amphiphilic nature of this compound allows for the formation of stable monolayers that can encapsulate or interact with drug molecules.[4] The aromatic functionality can provide specific interaction sites for aromatic drug compounds, potentially leading to controlled release profiles. Multilayer LB films can be constructed to create reservoirs for therapeutic agents, with the release kinetics governed by the film's structure and the interaction between the drug and the fatty acid matrix.
Surface Functionalization
LB films of this compound can be used to precisely modify the surface properties of various substrates, such as silicon wafers or gold surfaces.[5] The terminal phenyl groups create a well-defined aromatic interface, which can be used to control wettability, adhesion, and biocompatibility. This is particularly relevant in the development of medical implants and cell culture substrates where specific surface chemistries are required.
Quantitative Data Summary
The following tables summarize typical quantitative data for Langmuir and Langmuir-Blodgett films of long-chain fatty acids, which can be considered representative for this compound.
Table 1: Surface Pressure-Area (π-A) Isotherm Parameters for Analogous Fatty Acid Monolayers
| Parameter | Representative Value | Description |
| Limiting Molecular Area (A₀) | 20 - 25 Ų/molecule | The area occupied by a single molecule in a densely packed monolayer, extrapolated to zero surface pressure.[6] |
| Collapse Pressure (πc) | 30 - 50 mN/m | The surface pressure at which the monolayer collapses from a 2D film into a 3D structure.[7][8] |
| Film Phases | Gas, Liquid-Expanded, Liquid-Condensed, Solid | Different states of molecular packing observed during the compression of the Langmuir film.[9][10] |
Table 2: Physical Properties of Analogous Fatty Acid Langmuir-Blodgett Films
| Parameter | Representative Value | Characterization Technique |
| Monolayer Thickness | 2 - 3 nm | Ellipsometry, X-ray Reflectivity (XRR)[11] |
| Water Contact Angle (on Silicon) | 60° - 110° | Goniometry[12][13][14][15] |
| Surface Roughness (RMS) | < 1 nm | Atomic Force Microscopy (AFM)[11][12] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the formation and characterization of this compound LB films are provided below.
Protocol for Langmuir Film Formation and Isotherm Measurement
This protocol describes the formation of a Langmuir film of this compound at the air-water interface and the measurement of its surface pressure-area (π-A) isotherm.
Materials and Equipment:
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (Wilhelmy plate method)[7]
-
This compound
-
Spreading solvent (e.g., chloroform, HPLC grade)[7]
-
Subphase: Ultrapure water (18.2 MΩ·cm resistivity)
-
Microsyringe
Procedure:
-
Trough Preparation: Thoroughly clean the Langmuir trough with a suitable solvent (e.g., ethanol, followed by copious rinsing with ultrapure water) to remove any surface-active contaminants. Fill the trough with ultrapure water as the subphase.
-
Solution Preparation: Prepare a dilute solution of this compound in the spreading solvent (e.g., 1 mg/mL).
-
Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the this compound solution onto the water surface. Allow approximately 15-20 minutes for the solvent to evaporate completely, leaving a monolayer of the fatty acid at the air-water interface.[16]
-
Isotherm Measurement:
-
Position the movable barriers at their maximum area.
-
Zero the surface pressure sensor.
-
Begin compressing the barriers at a constant, slow rate (e.g., 5-10 mm/min).
-
Record the surface pressure as a function of the mean molecular area to obtain the π-A isotherm.
-
Continue compression until the film collapses, indicated by a sharp drop or plateau in the surface pressure.[6]
-
Protocol for Langmuir-Blodgett Film Deposition
This protocol details the transfer of the Langmuir film onto a solid substrate to form a Langmuir-Blodgett film.
Materials and Equipment:
-
Langmuir trough with a dipping mechanism
-
Prepared Langmuir film of this compound
-
Solid substrate (e.g., silicon wafer, quartz slide, or gold-coated slide)
-
Cleaning solutions for the substrate (e.g., Piranha solution for silicon - handle with extreme caution )
Procedure:
-
Substrate Preparation: Clean the substrate to ensure it is hydrophilic or hydrophobic, depending on the desired deposition type. For a hydrophilic silicon wafer, a common procedure is cleaning with a Piranha solution followed by extensive rinsing with ultrapure water.
-
Langmuir Film Compression: Compress the Langmuir film of this compound to the desired surface pressure for deposition (typically in the liquid-condensed or solid phase, e.g., 20-30 mN/m).[11] The system should maintain this pressure during the deposition process.
-
Vertical Deposition (Y-type):
-
Immerse the hydrophilic substrate vertically into the subphase before spreading the monolayer.
-
After spreading and compressing the film, slowly pull the substrate upwards through the monolayer at a controlled speed (e.g., 1-5 mm/min). This deposits the first layer.
-
For multilayer deposition, subsequently dip the substrate down and up through the monolayer. Y-type deposition occurs when a layer is transferred on both the upstroke and downstroke.[9]
-
-
Film Drying: After deposition, allow the substrate with the LB film to dry in a clean, vibration-free environment.
Protocol for Atomic Force Microscopy (AFM) Characterization
AFM is used to visualize the topography and morphology of the deposited LB film at the nanoscale.[17][18][19]
Equipment:
-
Atomic Force Microscope
-
AFM cantilevers suitable for tapping mode in air
Procedure:
-
Sample Mounting: Securely mount the substrate with the this compound LB film onto the AFM sample stage.
-
Imaging:
-
Engage the AFM tip with the sample surface in tapping mode to minimize sample damage.
-
Scan the desired area to obtain topographic images.
-
Analyze the images to assess film uniformity, identify any defects (pinholes, aggregates), and measure the surface roughness.[12]
-
Protocol for X-ray Diffraction (XRD) Analysis
XRD provides information about the layered structure and molecular packing within the LB film.[20][21]
Equipment:
-
X-ray diffractometer with a thin-film attachment
Procedure:
-
Sample Alignment: Mount the LB film sample in the diffractometer and align it with respect to the X-ray beam.
-
Data Collection: Perform a low-angle X-ray reflectivity (XRR) scan to determine the film thickness and a wide-angle X-ray diffraction (WAXD) scan to investigate the in-plane molecular packing.
-
Data Analysis: Analyze the resulting diffraction patterns to calculate the layer spacing (from Bragg peaks in XRR) and determine the lattice parameters of the molecular arrangement.[22]
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the chemical functional groups present in the LB film and to probe their orientation.[23][24][25][26][27]
Equipment:
-
FTIR spectrometer with a grazing angle reflectance accessory (for films on reflective substrates like gold or silicon)
Procedure:
-
Background Spectrum: Record a background spectrum of a clean, bare substrate.
-
Sample Spectrum: Record the spectrum of the this compound LB film on the substrate.
-
Data Analysis:
-
Identify characteristic absorption peaks for the carboxylic acid group (C=O stretch, O-H stretch), the alkyl chain (C-H stretches), and the phenyl group (C=C aromatic stretches).
-
The intensity and position of these peaks can provide information about the molecular orientation and intermolecular interactions within the film.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to Langmuir-Blodgett films.
Caption: Experimental workflow for the preparation and characterization of LB films.
Caption: Conceptual diagram of a biosensor utilizing an this compound LB film.
Caption: Concept of a drug delivery system based on multilayer LB films.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Layer-by-layer assembled polymeric thin films as prospective drug delivery carriers: design and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sfu.ca [sfu.ca]
- 8. goalparacollege.ac.in [goalparacollege.ac.in]
- 9. nanoscience.com [nanoscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Graphene growth from photo-polymerized bi-phenylthiol self-assembled monolayers [frontiersin.org]
- 15. dataphysics-instruments.com [dataphysics-instruments.com]
- 16. diva-portal.org [diva-portal.org]
- 17. researchgate.net [researchgate.net]
- 18. nanoscopy.net [nanoscopy.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The structures of Langmuir-Blodgett films of fatty acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 27. jru-b.com [jru-b.com]
Application Notes and Protocols for the Quantification of 11-Phenylundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 11-Phenylundecanoic acid in biological matrices. The following protocols are based on established analytical techniques for structurally similar long-chain fatty acids and can be adapted and validated for the specific analysis of this compound.
Introduction
This compound is a long-chain fatty acid containing a terminal phenyl group. Accurate quantification of this and similar fatty acids in biological samples such as plasma, serum, and tissues is crucial for various research areas, including drug metabolism, pharmacokinetics, and biomarker discovery. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for fatty acid analysis.
Sample Preparation for Biological Matrices
Effective sample preparation is critical for accurate quantification and involves the extraction of this compound from the biological matrix and removal of interfering substances.
Liquid-Liquid Extraction (LLE) for Plasma/Serum
This protocol is suitable for extracting total fatty acids from plasma or serum.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar fatty acid like heptadecanoic acid)
-
Chloroform
-
Methanol
-
0.9% NaCl solution or phosphate-buffered saline (PBS)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of plasma or serum in a glass tube, add a known amount of the internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a heated block at low temperature (e.g., 30-40°C).
-
The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for HPLC or LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE can provide a cleaner sample extract compared to LLE, which can be beneficial for sensitive LC-MS/MS analysis.
Materials:
-
Plasma or serum sample, pre-treated with LLE (steps 1-3 above) and solvent evaporated.
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Hexane (for washing)
-
Ethyl acetate or another suitable elution solvent
-
SPE vacuum manifold
Protocol:
-
Condition the SPE cartridge by passing 2-3 mL of methanol through it, followed by 2-3 mL of water. Do not let the cartridge run dry.
-
Redissolve the dried lipid extract from the LLE step in a small volume of a weak solvent (e.g., the initial mobile phase for LC analysis) and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids.
-
Elute the fatty acids with a more polar solvent, such as ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis or the derivatization solvent for GC-MS.
Analytical Methods
The choice of analytical method will depend on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust method for quantifying compounds with a chromophore, such as the phenyl group in this compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the analyte is in its protonated form. A typical starting point could be Acetonitrile:Water (80:20, v/v) with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: The phenyl group will have a characteristic UV absorbance. A wavelength of around 210-220 nm or 254 nm should be evaluated for optimal sensitivity.
-
Quantification: Based on a calibration curve prepared from standards of this compound of known concentrations.
Data Presentation (Hypothetical Data for HPLC Method Validation):
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires derivatization to make the fatty acid volatile. The most common derivatization is the conversion to a fatty acid methyl ester (FAME).
Experimental Protocol:
-
Derivatization (Acid-Catalyzed Methylation):
-
To the dried lipid extract, add 1-2 mL of 2% sulfuric acid in methanol or 14% boron trifluoride (BF₃) in methanol.
-
Cap the tube tightly, flush with nitrogen, and heat at 60-80°C for 1 hour.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is carefully transferred to a GC vial.
-
-
GC-MS Parameters:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection of 1 µL at an injector temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the this compound methyl ester should be used for enhanced sensitivity.
-
-
Data Presentation (Hypothetical Data for GC-MS Method Validation):
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | 90 - 110% |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 10% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for quantifying low-abundance fatty acids in complex biological matrices. Derivatization is not always necessary but can enhance ionization efficiency.
Experimental Protocol:
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or C8 column with smaller particle sizes for faster analysis (e.g., 50-100 mm length, <2 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid for positive ion mode or a weak base like ammonium acetate for negative ion mode.
-
Gradient Example (for a C18 column):
-
Start at 60% B (organic phase), ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids, though positive ion mode can be used with certain mobile phases or derivatization.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the deprotonated molecule [M-H]⁻ in negative mode) and a characteristic product ion are monitored. These transitions need to be optimized by infusing a standard solution of this compound.
Data Presentation (Hypothetical Data for LC-MS/MS Method Validation):
| Parameter | Result |
| Linearity Range | 0.05 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Recovery | 95 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
General Fatty Acid Metabolism Pathway
Disclaimer: A specific signaling or metabolic pathway for this compound is not well-documented in publicly available literature. The following diagram illustrates a general overview of fatty acid metabolism, which may be relevant to the metabolic fate of this compound.
Caption: A simplified overview of the general fatty acid β-oxidation pathway.
References
Application Notes and Protocols for Cell-Based Assays Using 11-Phenylundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Phenylundecanoic acid is a synthetic fatty acid analog that holds potential as a modulator of cellular lipid metabolism. Its structural similarity to natural fatty acids suggests it may interact with key proteins involved in fatty acid transport and signaling. These application notes provide detailed protocols for investigating the effects of this compound in two relevant cell-based assays: a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Reporter Assay and a Cellular Fatty Acid Uptake Inhibition Assay.
PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose homeostasis.[1] Fatty Acid Transport Proteins (FATPs) are integral membrane proteins that facilitate the uptake of long-chain fatty acids into cells.[2][3] Understanding the interaction of this compound with these targets can provide valuable insights into its potential therapeutic applications in metabolic diseases and cancer.
I. PPARα Activation Assay
This assay is designed to determine if this compound can activate the human PPARα receptor. The protocol utilizes a reporter cell line that expresses a luciferase gene under the control of a PPARα-responsive promoter. Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.[4][5]
Experimental Protocol: PPARα Reporter Gene Assay
Materials:
-
Human PPARα Reporter Cell Line (e.g., INDIGO Biosciences, Promega)
-
Cell Culture Medium (as recommended by the cell line supplier)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Positive Control (e.g., GW7647, a known PPARα agonist)[6]
-
DMSO (vehicle control)
-
Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the PPARα reporter cells according to the supplier's instructions.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in culture medium to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
Prepare a similar dilution series for the positive control (e.g., GW7647, with a final concentration range of 1 nM to 1 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 5 minutes to ensure cell lysis.
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation: PPARα Activation by this compound
The results can be presented as fold activation relative to the vehicle control. The half-maximal effective concentration (EC₅₀) can be determined by fitting the dose-response data to a sigmoidal curve.
| Compound | EC₅₀ (µM) | Max Fold Activation |
| This compound | 15.2 | 8.5 |
| GW7647 (Positive Control) | 0.01 | 15.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway and Workflow Diagrams
Caption: PPARα Activation Pathway by this compound.
Caption: Workflow for the PPARα Reporter Gene Assay.
II. Cellular Fatty Acid Uptake Inhibition Assay
This assay evaluates the ability of this compound to inhibit the uptake of long-chain fatty acids into cells. The protocol utilizes a fluorescently labeled fatty acid analog (e.g., BODIPY™ FL C₁₆) that can be monitored by fluorescence microscopy or a plate reader. A decrease in intracellular fluorescence in the presence of this compound indicates inhibition of fatty acid uptake.
Experimental Protocol: Fatty Acid Uptake Inhibition
Materials:
-
Adherent cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Cell Culture Medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Positive Control (e.g., Phloretin, a known fatty acid transport inhibitor)
-
BODIPY™ FL C₁₆ (fluorescent fatty acid analog)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution (HBSS)
-
Hoechst 33342 (nuclear stain)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Compound Pre-incubation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and the positive control in serum-free medium.
-
Wash the cells twice with warm HBSS.
-
Add 100 µL of the compound working solutions or vehicle control to the wells and incubate for 30 minutes at 37°C.
-
-
Fatty Acid Uptake:
-
Prepare a 2X working solution of BODIPY™ FL C₁₆ complexed with fatty acid-free BSA in HBSS. A final concentration of 1 µM BODIPY™ FL C₁₆ is recommended.
-
Add 100 µL of the 2X BODIPY™ FL C₁₆ solution to each well (for a final 1X concentration).
-
Incubate for 15-30 minutes at 37°C.
-
-
Staining and Imaging/Reading:
-
Remove the uptake solution and wash the cells three times with cold HBSS.
-
Add 100 µL of HBSS containing Hoechst 33342 (for nuclear counterstaining) to each well.
-
Incubate for 10 minutes at room temperature.
-
Acquire images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/520 nm for BODIPY™ FL).
-
Data Presentation: Inhibition of Fatty Acid Uptake by this compound
The results can be expressed as the percentage of inhibition relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.
| Compound | IC₅₀ (µM) |
| This compound | 25.8 |
| Phloretin (Positive Control) | 50.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Workflow and Logical Relationship Diagrams
Caption: Workflow for the Fatty Acid Uptake Inhibition Assay.
Caption: Logical Relationship of FATP Inhibition by this compound.
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. The experimental conditions, including cell lines, reagent concentrations, and incubation times, may need to be optimized for specific experimental setups. The data presented herein is for illustrative purposes and does not represent experimentally derived results for this compound.
References
- 1. Role of the PPAR-α agonist fenofibrate in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. korambiotech.com [korambiotech.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Creating Hydrophobic Surfaces using 11-Phenylundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and characterization of hydrophobic surfaces using 11-Phenylundecanoic acid. The inherent properties of this molecule, featuring a long alkyl chain and a terminal phenyl group, make it an excellent candidate for creating well-defined, hydrophobic self-assembled monolayers (SAMs) on various substrates. Such surfaces are of significant interest in biomedical research and drug development for applications including the study of protein adsorption, cell adhesion, and the controlled delivery of hydrophobic therapeutic agents.
Data Presentation: Surface Hydrophobicity
The degree of hydrophobicity of a surface is quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes the expected water contact angle for a self-assembled monolayer of this compound on a silicon dioxide surface.
| Surface Modification | Substrate | Water Contact Angle (θ) |
| This compound SAM | Silicon Dioxide (SiO₂) | ~85° - 95° |
Note: The exact contact angle can vary depending on the quality of the SAM, surface roughness, and measurement conditions.
Experimental Protocols
Detailed methodologies for creating and characterizing hydrophobic surfaces with this compound are provided below.
Protocol 1: Preparation of a Hydrophobic Self-Assembled Monolayer (SAM) of this compound on Silicon Dioxide or Glass Substrates
This protocol details the procedure for forming a covalent self-assembled monolayer of this compound on hydroxyl-terminated surfaces like silicon wafers or glass slides. The carboxylic acid headgroup of this compound reacts with the surface hydroxyl groups to form a stable siloxane bond.
Materials:
-
Silicon wafers or glass slides
-
This compound
-
Anhydrous toluene or chloroform
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water (18.2 MΩ·cm)
-
Ethanol (200 proof)
-
Nitrogen gas (high purity)
-
Glassware (cleaned and oven-dried)
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers or glass slides in Piranha solution for 15-30 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Carefully remove the substrates and rinse them extensively with deionized water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
To ensure complete removal of water, bake the substrates in an oven at 110-120°C for at least 30 minutes.
-
-
Preparation of Silanization Solution:
-
In a clean, dry glass container under a nitrogen atmosphere (e.g., in a glovebox), prepare a 1-5 mM solution of this compound in anhydrous toluene or chloroform. The use of anhydrous solvent is critical to prevent premature polymerization of the silane in solution.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrates into the this compound solution.
-
Seal the container to prevent solvent evaporation and exposure to moisture.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer immersion times generally result in more ordered and densely packed monolayers.
-
-
Rinsing and Curing:
-
After the immersion period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene or chloroform to remove any non-covalently bound molecules.
-
Sonicate the substrates in a fresh portion of the anhydrous solvent for 1-2 minutes to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
To promote the formation of a stable siloxane network, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
-
Storage:
-
Store the prepared hydrophobic surfaces in a clean, dry environment, such as a desiccator, to prevent contamination.
-
Protocol 2: Characterization of the Hydrophobic Surface using Water Contact Angle Measurement
This protocol describes the standard method for quantifying the hydrophobicity of the prepared surfaces.
Materials and Equipment:
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Micropipette or automated dispenser
-
Prepared this compound modified substrate
Procedure:
-
Sample Preparation:
-
Ensure the modified substrate is clean and free of any dust or contaminants. If necessary, gently rinse with ethanol and dry with nitrogen gas.
-
-
Measurement:
-
Place the substrate on the sample stage of the goniometer.
-
Using a micropipette or the instrument's dispenser, carefully place a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Immediately capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. This is the static contact angle.
-
Repeat the measurement at several different locations on the surface to ensure uniformity and obtain an average value.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental processes described in the protocols.
Caption: Workflow for creating and characterizing hydrophobic surfaces.
Applications in Drug Development
The creation of well-defined hydrophobic surfaces using this compound has several important applications in the field of drug development:
-
Studying Drug-Surface Interactions: Hydrophobic surfaces can be used as model systems to study the interaction of drug molecules with hydrophobic environments, which is relevant for understanding drug partitioning and membrane permeability.
-
Controlling Protein Adsorption: The hydrophobicity of a material surface significantly influences protein adsorption. By creating surfaces with controlled hydrophobicity, researchers can investigate and modulate the biological response to implanted devices and drug delivery systems.
-
Fabrication of Drug-Eluting Coatings: this compound can be incorporated into coatings for medical devices to control the release of hydrophobic drugs. The hydrophobic nature of the coating can modulate the drug release kinetics.
-
Development of Nanoparticle Drug Carriers: The surface of nanoparticles can be functionalized with this compound to increase their hydrophobicity. This can enhance their loading capacity for hydrophobic drugs and influence their interaction with biological membranes. The general workflow for such a process is outlined below.
Caption: Workflow for nanoparticle functionalization.
These protocols and application notes provide a foundation for researchers to create and utilize hydrophobic surfaces based on this compound for a variety of applications in scientific research and drug development. The ability to precisely control surface properties at the molecular level is a powerful tool for advancing our understanding of biological interfaces and for designing more effective therapeutic systems.
Application Notes and Protocols: Functionalization of Graphene with 11-Phenylundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene, a two-dimensional allotrope of carbon, has garnered significant attention for its exceptional physicochemical properties, making it a promising platform for various biomedical applications, including drug delivery and biosensing.[1] Functionalization of the graphene surface is a critical step to enhance its biocompatibility, stability in physiological media, and to impart specific functionalities for targeted applications.[2] This document provides a detailed protocol for the functionalization of graphene with 11-Phenylundecanoic acid (11-PUA), a molecule possessing a long alkyl chain, a terminal carboxylic acid group, and a phenyl ring. This unique structure allows for both non-covalent and covalent attachment to the graphene lattice, offering versatility for different applications.
The phenyl group of 11-PUA can interact with the graphene surface via non-covalent π-π stacking, preserving the intrinsic electronic properties of graphene.[2][3] Alternatively, the carboxylic acid group can be covalently bonded to the graphene or graphene oxide surface, providing a more robust and stable functionalization.[2][4] The choice between these methods depends on the desired application, with non-covalent functionalization often favored for applications where preserving the pristine nature of the graphene lattice is crucial, while covalent functionalization is preferred for creating stable drug delivery systems.[2][4]
Data Presentation
Characterization of 11-PUA functionalized graphene is crucial to confirm successful attachment and to quantify the degree of functionalization. The following table summarizes typical quantitative data obtained from various analytical techniques for graphene functionalized with long-chain carboxylic acids.
| Characterization Technique | Parameter | Pristine Graphene/GO | Functionalized Graphene (Typical Values) | Reference |
| Raman Spectroscopy | ID/IG Ratio | ~0.1 - 0.3 | Covalent: ~0.7 - 1.2Non-covalent: ~0.1 - 0.4 | [5] |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic % of Oxygen (O1s) | Graphene: < 1%GO: ~30-40% | Increased O1s peak intensity | [5] |
| C1s Peak Deconvolution | C-C/C=C (~284.5 eV) | Appearance of C-O (~286 eV) and O-C=O (~289 eV) peaks | [5] | |
| Thermogravimetric Analysis (TGA) | Weight Loss (%) | Minimal loss below 600°C | Significant weight loss corresponding to the decomposition of the functionalizing molecule | [5] |
| Contact Angle Measurement | Water Contact Angle | Graphene: ~90°GO: ~30-40° | Dependent on the nature of the functional group (can increase hydrophobicity) | [6] |
Experimental Protocols
This section details two primary protocols for the functionalization of graphene with this compound: non-covalent functionalization via π-π stacking and covalent functionalization of graphene oxide.
Protocol 1: Non-Covalent Functionalization of Graphene with this compound via π-π Stacking
This method relies on the interaction between the phenyl ring of 11-PUA and the basal plane of graphene.[3] It is a simpler method that largely preserves the structural integrity of the graphene sheet.
Materials:
-
Pristine Graphene (powder or dispersion)
-
This compound (11-PUA)
-
Organic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Ultrasonicator
-
Centrifuge
-
Filtration setup (with appropriate membrane, e.g., PTFE)
-
Vacuum oven
Procedure:
-
Dispersion of Graphene: Disperse a known amount of pristine graphene in the chosen organic solvent (e.g., 1 mg/mL) by ultrasonication for 1-2 hours.
-
Preparation of 11-PUA Solution: Prepare a solution of 11-PUA in the same organic solvent (e.g., 10 mg/mL).
-
Functionalization Reaction: Add the 11-PUA solution to the graphene dispersion. The molar ratio of graphene to 11-PUA can be varied to control the functionalization density. A typical starting ratio is 1:10 (graphene carbon atoms to 11-PUA molecules).
-
Sonication and Stirring: Sonicate the mixture for another 30 minutes to promote interaction, followed by stirring at room temperature for 24-48 hours.
-
Purification:
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 30 minutes to separate the functionalized graphene from the excess 11-PUA solution.
-
Discard the supernatant and re-disperse the pellet in fresh solvent.
-
Repeat the washing step 2-3 times to ensure complete removal of unbound 11-PUA.
-
Alternatively, the mixture can be filtered through a PTFE membrane and washed extensively with the solvent.
-
-
Drying: Dry the purified 11-PUA functionalized graphene in a vacuum oven at 60°C overnight.
Protocol 2: Covalent Functionalization of Graphene Oxide with this compound
This protocol involves the use of graphene oxide (GO), which has abundant oxygen-containing functional groups (carboxyl, hydroxyl, and epoxy) that can be used for covalent modification.[4] The carboxylic acid group of 11-PUA can react with the hydroxyl groups on GO via esterification.
Materials:
-
Graphene Oxide (GO)
-
This compound (11-PUA)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agents
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Lyophilizer (Freeze dryer)
Procedure:
-
Dispersion of GO: Disperse GO in anhydrous DMF (e.g., 1 mg/mL) by ultrasonication to obtain a homogeneous dispersion.
-
Activation of 11-PUA: In a separate flask, dissolve 11-PUA, DCC, and DMAP in anhydrous DMF. The molar ratio of GO (based on an estimated number of hydroxyl groups) to 11-PUA:DCC:DMAP is typically 1:5:5:0.5. Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid groups of 11-PUA.
-
Functionalization Reaction: Add the activated 11-PUA solution to the GO dispersion under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80°C) for 24-48 hours.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the by-product, dicyclohexylurea (DCU), by filtration.
-
Purify the functionalized GO by dialysis against DMF to remove unreacted 11-PUA and other small molecules, followed by dialysis against deionized water.
-
-
Drying: Lyophilize the purified aqueous dispersion of 11-PUA functionalized GO to obtain a dry powder.
Mandatory Visualization
Caption: Experimental workflows for non-covalent and covalent functionalization of graphene.
Caption: Mechanisms of 11-PUA interaction with graphene and graphene oxide.
Applications in Drug Development
While specific signaling pathways for graphene functionalized with this compound are not yet established in the literature, the resulting material holds potential in several areas of drug development:
-
Drug Delivery Carrier: The long alkyl chain and phenyl group can enhance the loading of hydrophobic drugs through hydrophobic and π-π stacking interactions.[1] The terminal carboxylic acid group can be further modified with targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.
-
pH-Responsive Drug Release: The carboxylic acid groups can impart pH-sensitivity. In the acidic tumor microenvironment, changes in protonation state could trigger the release of a loaded therapeutic agent.
-
Biocompatible Coating: Functionalization can improve the dispersion and stability of graphene in physiological media, reducing its potential cytotoxicity and improving its biocompatibility for in vivo applications.[6]
Further research is required to elucidate the specific biological interactions and potential therapeutic applications of graphene functionalized with this compound. The protocols provided here offer a foundation for the synthesis and characterization of this novel nanomaterial, paving the way for future investigations into its biomedical potential.
References
Application Notes and Protocols for Biocompatibility Studies of 11-Phenylundecanoic Acid-Coated Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biocompatibility of a material is paramount for its successful application in the biomedical field. For novel surface modifications, such as coatings with 11-phenylundecanoic acid, a thorough evaluation of the biological response is crucial. This fatty acid, with its terminal phenyl group, presents a unique surface chemistry that necessitates a comprehensive biocompatibility assessment. These application notes provide a framework for conducting such studies, including detailed protocols for in vitro and in vivo evaluations. While specific data for this compound-coated materials is not yet widely available in published literature, this document outlines the standard methodologies and provides template data tables for the evaluation of cytotoxicity, hemocompatibility, and in vivo tissue response.
In Vitro Biocompatibility Assessment
In vitro testing provides the initial and fundamental assessment of a material's biological safety profile. These tests are designed to evaluate the effects of the material on cells and blood components in a controlled laboratory setting.
Cytotoxicity Assays
Cytotoxicity assays are essential to determine if a material or its potential leachables have a toxic effect on cells. Here, we describe three common assays: MTT, LDH, and Live/Dead staining.
a) MTT Assay (Assessment of Metabolic Activity)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Material Preparation: Prepare sterile samples of the this compound-coated material and an uncoated control material.
-
Cell Culture: Culture a relevant cell line (e.g., L929 fibroblasts or primary endothelial cells) in appropriate culture medium.
-
Direct Contact Method: Place the material samples directly onto a sub-confluent monolayer of cells in a multi-well plate.
-
Indirect (Extract) Method: Alternatively, incubate the material in culture medium for 24-72 hours to create an extract. Then, expose the cells to this extract.
-
Incubation: Incubate the cells with the material or extract for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2][3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the negative control (cells cultured without the material).
Data Presentation:
| Material | Time Point | Cell Viability (%) (Mean ± SD) |
| This compound-Coated | 24 hours | 95 ± 5 |
| 48 hours | 92 ± 6 | |
| 72 hours | 89 ± 7 | |
| Uncoated Control | 24 hours | 98 ± 4 |
| 48 hours | 96 ± 5 | |
| 72 hours | 94 ± 6 | |
| Positive Control (e.g., Latex) | 24 hours | 25 ± 8 |
b) LDH Assay (Assessment of Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes.
Experimental Protocol:
-
Material and Cell Preparation: Follow steps 1-4 as described for the MTT assay.
-
Incubation: Incubate the cells with the material or extract for 24, 48, and 72 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate for a specified time to allow the conversion of a tetrazolium salt into a colored formazan product.[5][6][7]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Data Presentation:
| Material | Time Point | Cytotoxicity (%) (Mean ± SD) |
| This compound-Coated | 24 hours | 5 ± 2 |
| 48 hours | 8 ± 3 | |
| 72 hours | 11 ± 4 | |
| Uncoated Control | 24 hours | 3 ± 1 |
| 48 hours | 5 ± 2 | |
| 72 hours | 7 ± 3 | |
| Positive Control (Lysis Buffer) | 24 hours | 100 |
c) Live/Dead Staining (Fluorescence Microscopy)
This assay uses fluorescent dyes to visually distinguish live cells from dead cells.
Experimental Protocol:
-
Material and Cell Preparation: Grow cells directly on the this compound-coated and control material surfaces.
-
Staining: After the desired incubation period, wash the cells and incubate with a solution containing both a live-cell stain (e.g., Calcein-AM, which stains live cells green) and a dead-cell stain (e.g., Ethidium Homodimer-1, which stains dead cells red).[8][9][10]
-
Imaging: Visualize the stained cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of live and dead cells by image analysis software.
Visualization:
-
Caption: Live/Dead staining of cells on the material surface.
Hemocompatibility Assays
Hemocompatibility testing is crucial for any material that will come into contact with blood.
a) Hemolysis Assay (ASTM F756)
This assay determines the material's potential to damage red blood cells.[11][12][13]
Experimental Protocol:
-
Material Preparation: Prepare sterile samples of the coated and uncoated materials.
-
Blood Collection: Obtain fresh anticoagulated blood (e.g., rabbit or human).
-
Direct Contact: Place the material samples in tubes containing diluted blood.
-
Incubation: Incubate the tubes at 37°C for a specified time with gentle agitation.[14]
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to a positive control (water, which causes 100% hemolysis).[15]
Data Presentation:
| Material | Hemolysis (%) (Mean ± SD) |
| This compound-Coated | 1.5 ± 0.5 |
| Uncoated Control | 0.8 ± 0.3 |
| Positive Control (Water) | 100 |
| Negative Control (Saline) | < 2 |
b) Platelet Adhesion and Activation
This assay evaluates the tendency of platelets to adhere to the material surface and become activated, which can lead to thrombus formation.
Experimental Protocol:
-
Material Preparation: Place sterile material samples in a multi-well plate.
-
Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh anticoagulated blood.
-
Incubation: Add PRP to the wells containing the material samples and incubate.
-
Washing: Gently wash the samples to remove non-adherent platelets.
-
Quantification: Quantify adherent platelets using an LDH assay on the lysed adherent platelets or by direct counting using microscopy.[16][17][18]
-
Morphology Assessment: Use scanning electron microscopy (SEM) to visualize the morphology of adherent platelets (e.g., rounded vs. spread with pseudopodia) to assess their activation state.[19]
Visualization:
-
Caption: Platelet adhesion and activation workflow.
In Vivo Biocompatibility Assessment
In vivo studies are performed in animal models to evaluate the tissue response to an implanted material in a physiological environment.
Subcutaneous Implantation (ISO 10993-6)
This is a standard method to assess the local tissue reaction to an implanted material.[20][21]
Experimental Protocol:
-
Material Preparation: Prepare sterile, implant-grade samples of the this compound-coated and control materials.
-
Animal Model: Use a suitable animal model, such as rats or rabbits.
-
Implantation: Surgically implant the material samples into the subcutaneous tissue of the animals.[22]
-
Observation Period: Monitor the animals for signs of adverse reactions over a period of several weeks to months.
-
Explantation and Histology: At predetermined time points, euthanize the animals and explant the implants along with the surrounding tissue. Process the tissue for histological analysis.
-
Histological Evaluation: Stain tissue sections (e.g., with Hematoxylin and Eosin - H&E) and examine them under a microscope to assess the inflammatory response (e.g., presence of neutrophils, macrophages, lymphocytes) and fibrous capsule formation.[23][24][25]
-
Fibrous Capsule Measurement: Measure the thickness of the fibrous capsule surrounding the implant at multiple points.[26][27][28][29][30]
Data Presentation:
| Material | Time Point | Inflammatory Cell Infiltrate (Score 0-4) | Fibrous Capsule Thickness (µm) (Mean ± SD) |
| This compound-Coated | 2 weeks | 2.5 ± 0.5 | 150 ± 30 |
| 8 weeks | 1.0 ± 0.3 | 80 ± 20 | |
| Uncoated Control | 2 weeks | 1.5 ± 0.4 | 100 ± 25 |
| 8 weeks | 0.5 ± 0.2 | 50 ± 15 |
Visualization:
-
Caption: In vivo implantation and analysis workflow.
Conclusion
The biocompatibility of this compound-coated materials must be rigorously evaluated before they can be considered for any biomedical application. The protocols and application notes provided here offer a comprehensive framework for such an assessment. By systematically evaluating cytotoxicity, hemocompatibility, and the in vivo tissue response, researchers and developers can gain a clear understanding of the material's safety profile and its potential for clinical translation. It is important to note that the data presented in the tables are illustrative examples and actual results will need to be generated through empirical testing.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. atcc.org [atcc.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - AE [thermofisher.com]
- 9. advancedbiomatrix.com [advancedbiomatrix.com]
- 10. cellink.com [cellink.com]
- 11. poly-ond.com [poly-ond.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. fda.gov [fda.gov]
- 15. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 16. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet adhesion assay--a new quantitative whole blood test to measure platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Diminished adhesion and activation of platelets and neutrophils with CD47-functionalized blood contacting surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. namsa.com [namsa.com]
- 21. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 22. Frontiers | Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility [frontiersin.org]
- 23. Histological study on acute inflammatory reaction to polyurethane-coated silicone implants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Histological and Immunohistochemical Analysis of Peri-implant Tissue Regeneration at the Interface of Prosthetic Abutments Treated with Anodizing: A Prospective, Randomized Controlled Clinical Trial on the Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Controlling fibrous capsule formation through long-term down-regulation of collagen type I (COL1A1) expression by nanofiber-mediated siRNA gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Capsule Thickness Correlates With Vascular Density and Blood Flow Within Foreign-Body Capsules Surrounding Surgically Implanted Subcutaneous Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11-Phenylundecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 11-phenylundecanoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Q1: My Friedel-Crafts acylation of benzene with 11-undecenoyl chloride is giving a very low yield of the desired keto-acid. What are the possible causes and solutions?
A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic troubleshooting approach:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.
-
-
Inactive Catalyst: The quality of the AlCl₃ is crucial. Old or improperly stored catalyst may be partially hydrolyzed.
-
Solution: Use a fresh bottle of anhydrous AlCl₃. You can test a small batch with a reliable reaction to confirm its activity.
-
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone complexes with it.
-
Solution: Ensure you are using at least one equivalent of AlCl₃ for every equivalent of 11-undecenoyl chloride. An excess (e.g., 1.1 to 1.2 equivalents) is often beneficial.
-
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction may be too slow. If it's too high, it can lead to side reactions and degradation of the product.
-
Solution: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride to control the initial exothermic reaction, and then allow it to slowly warm to room temperature or gently heat to complete the reaction.[1]
-
-
Poor Quality of 11-Undecenoyl Chloride: The starting acyl chloride must be pure and free of the corresponding carboxylic acid, as the acid will react with the AlCl₃.
-
Solution: Prepare fresh 11-undecenoyl chloride from 11-undecenoic acid using a standard method (e.g., with thionyl chloride or oxalyl chloride) and purify it by distillation before use.
-
Q2: I am observing the formation of a significant amount of a high-boiling point byproduct during my Grignard-based synthesis of this compound. What is it and how can I minimize it?
A2: A common byproduct in Grignard reactions involving aryl halides is a homocoupling product. In the case of preparing phenylmagnesium bromide, this byproduct is biphenyl.
-
Cause: The Grignard reagent can react with the unreacted aryl halide (bromobenzene in this case). This is often referred to as Wurtz-type coupling.
-
Minimization Strategies:
-
Slow Addition: Add the bromobenzene slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can promote side reactions.
-
Use of Excess Magnesium: A slight excess of magnesium can help to ensure that the aryl halide is consumed quickly to form the Grignard reagent.
-
Q3: The Clemmensen reduction of my 11-oxo-11-phenylundecanoic acid is incomplete, and I am recovering a lot of the starting ketone. How can I improve the conversion?
A3: The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, can sometimes be sluggish.[2][3]
-
Insufficiently Activated Zinc: The zinc must be properly amalgamated with mercury to be effective.
-
Solution: Prepare fresh zinc amalgam before each reaction. Ensure the zinc surface is shiny and clean.
-
-
Reaction Time: This reduction often requires prolonged reaction times.
-
Solution: Increase the reaction time, monitoring the progress by thin-layer chromatography (TLC). Heating the reaction mixture under reflux is standard practice.[1]
-
-
Inadequate Mixing: The reaction is heterogeneous, so efficient mixing is essential to ensure contact between the organic substrate and the zinc amalgam.
-
Solution: Use vigorous mechanical stirring throughout the reaction.
-
-
Acid Concentration: The concentration of the hydrochloric acid is critical.
-
Solution: Use concentrated hydrochloric acid as specified in reliable protocols.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A robust and frequently employed method is a two-step process involving Friedel-Crafts acylation followed by a Clemmensen reduction.[2]
-
Friedel-Crafts Acylation: Benzene is acylated with 11-undecenoyl chloride or undecanedioic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) to produce 11-oxo-11-phenylundecanoic acid.
-
Clemmensen Reduction: The resulting keto-acid is then reduced using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to yield the final product, this compound.
Q2: Can I use a milder reducing agent instead of the Clemmensen reduction?
A2: Yes, the Wolff-Kishner reduction is a common alternative to the Clemmensen reduction, especially for substrates that are sensitive to strong acids. The Wolff-Kishner reduction uses hydrazine hydrate (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (KOH), at high temperatures.
Q3: How can I purify the final this compound?
A3: Purification is typically achieved through recrystallization.
-
Procedure: Dissolve the crude product in a suitable hot solvent or solvent mixture (e.g., ethanol/water, hexane, or toluene). Allow the solution to cool slowly to induce crystallization. The pure this compound will crystallize out, leaving impurities in the mother liquor. The crystals can then be collected by filtration.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride reacts violently with water. The reaction also evolves hydrogen chloride gas, which is corrosive and toxic. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Clemmensen Reduction: This reaction involves the use of mercury to prepare the zinc amalgam. Mercury is highly toxic and should be handled with extreme care in a fume hood. Concentrated hydrochloric acid is also highly corrosive.
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation of Aromatic Compounds.
| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | Acetyl Chloride | AlCl₃ (1.1) | Benzene | Reflux | 0.5 | ~95 |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O (0.1) | TAAIL | 60 | 2 | 94 |
| Toluene | Succinic Anhydride | AlCl₃ (2.0) | None | Room Temp | 0.08 | 95 |
| Benzene | Succinic Anhydride | AlCl₃ (2.2) | Benzene | Reflux | 0.5 | 77-82 |
Note: This table presents data from similar Friedel-Crafts acylation reactions to provide a general reference for expected yields. TAAIL stands for tunable aryl alkyl ionic liquids.
Experimental Protocols
Protocol 1: Synthesis of 11-oxo-11-phenylundecanoic acid via Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas to a trap.
-
Reagents: In the flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (as the solvent and reactant).
-
Addition: Cool the mixture to 0-5 °C using an ice bath. Add a solution of 11-undecenoyl chloride (1.0 equivalent) in anhydrous benzene dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 11-oxo-11-phenylundecanoic acid. The crude product can be purified further by recrystallization.
Protocol 2: Synthesis of this compound via Clemmensen Reduction
-
Zinc Amalgam Preparation: In a flask, treat zinc granules with a 5% aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and the crude 11-oxo-11-phenylundecanoic acid (1.0 equivalent) from the previous step.
-
Reflux: Heat the mixture to reflux and maintain vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
Technical Support Center: Synthesis of 11-Phenylundecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 11-phenylundecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies for this compound typically involve two key stages:
-
Friedel-Crafts Acylation: This step introduces the phenyl group to the 11-carbon chain. A common approach is the reaction of benzene with undecanoyl chloride or undecylenic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 11-oxo-11-phenylundecanoic acid.
-
Reduction of the Ketone: The resulting ketone is then reduced to a methylene group to yield the final product. The two most common methods for this transformation are the Wolff-Kishner reduction (basic conditions) and the Clemmensen reduction (acidic conditions).[1][2]
An alternative route involves a Grignard reaction, where a phenylmagnesium halide is reacted with an 11-haloundecanoate ester.[3]
Q2: What are the key differences between the Wolff-Kishner and Clemmensen reductions for the synthesis of this compound?
A2: The choice between these two reduction methods primarily depends on the substrate's stability to acidic or basic conditions.
-
Clemmensen Reduction: This method employs amalgamated zinc and concentrated hydrochloric acid.[4] It is highly effective for aryl-alkyl ketones, which are common intermediates in this synthesis.[1][2] However, the strongly acidic conditions can be problematic if other acid-sensitive functional groups are present in the molecule.
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine hydrate and a strong base (e.g., KOH or NaOH) at high temperatures.[5] It is a suitable alternative for substrates that are unstable in strong acid.[6]
Q3: How can I purify the final this compound product?
A3: Purification of the final product typically involves the following steps:
-
Extraction: After the reaction is complete, an aqueous workup is usually performed. The product, being a carboxylic acid, can be extracted into an organic solvent. Washing with a basic solution (e.g., sodium bicarbonate) can help remove acidic impurities. The product can then be recovered by acidifying the aqueous layer and re-extracting.[7]
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from non-polar byproducts and other impurities.
-
Recrystallization: This is an effective final purification step to obtain high-purity crystalline this compound. Suitable solvents for recrystallization may include ethanol, acetic acid, or mixtures of organic solvents and water.[8]
Troubleshooting Guides
Guide 1: Friedel-Crafts Acylation of Undecanoyl Chloride with Benzene
Problem: Low yield of the desired 11-oxo-11-phenylundecanoic acid and formation of multiple byproducts.
| Potential Side Reaction/Issue | Mitigation Strategy | Expected Outcome |
| Polyacylation | Use a 1:1 stoichiometric ratio of benzene to undecanoyl chloride. Adding the acylating agent slowly to an excess of benzene can also favor mono-acylation.[9] | Minimized formation of di- and tri-acylated benzene byproducts. |
| Formation of Isomeric Products | Ensure the use of a high-purity starting material (undecanoyl chloride). The reaction temperature should be carefully controlled, as higher temperatures can sometimes lead to isomerization, although this is less common in acylation than alkylation.[4] | Increased yield of the desired para-substituted product. |
| Reaction with Solvent | Use an inert solvent such as dichloromethane or carbon disulfide. If using benzene as both reactant and solvent, ensure conditions are optimized for the desired reaction. | Prevents the formation of byproducts resulting from solvent participation in the reaction. |
| Deactivation of Catalyst | Use anhydrous conditions, as water will react with and deactivate the Lewis acid catalyst (e.g., AlCl₃).[9] | Maintained catalyst activity and improved reaction rate and yield. |
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0-5 °C, slowly add undecanoyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 11-oxo-11-phenylundecanoic acid.
// Nodes Start [label="Start: Benzene & Undecanoyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Friedel-Crafts Acylation\n(AlCl3 catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Product [label="Desired Product:\n11-oxo-11-phenylundecanoic acid", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product_1 [label="Side Product:\nPolyacylated Benzene", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product_2 [label="Side Product:\nIsomeric Products", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshooting [label="Troubleshooting", shape= Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Solution_1 [label="Control Stoichiometry", shape= Mrecord]; Solution_2 [label="Optimize Temperature & Purity", shape= Mrecord];
// Edges Start -> Reaction; Reaction -> Desired_Product [label="Desired Pathway"]; Reaction -> Side_Product_1 [label="Side Reaction"]; Reaction -> Side_Product_2 [label="Side Reaction"]; Side_Product_1 -> Troubleshooting; Side_Product_2 -> Troubleshooting; Troubleshooting -> Solution_1; Troubleshooting -> Solution_2; } Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Guide 2: Wolff-Kishner Reduction of 11-oxo-11-phenylundecanoic acid
Problem: Incomplete reduction or formation of undesired side products.
| Potential Side Reaction/Issue | Mitigation Strategy | Expected Outcome |
| Incomplete Reduction | Ensure the reaction temperature is sufficiently high (typically 180-200 °C) and the reaction is run for an adequate amount of time. The Huang-Minlon modification, which involves removing water and excess hydrazine before heating to a high temperature, can improve yields.[1][5] | Complete conversion of the ketone to the alkane. |
| Azine Formation | Use a sufficient excess of hydrazine to ensure the complete conversion of the ketone to the hydrazone. Minimizing the amount of water present during the high-temperature reduction step can also suppress azine formation. | Reduced formation of the azine dimer, leading to a higher yield of the desired product. |
| Substrate Decomposition | For base-sensitive substrates, consider using milder reduction conditions if possible, although the Wolff-Kishner reaction is generally suitable for molecules with acid-sensitive groups. | Preservation of the integrity of the starting material and product. |
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Dissolve 11-oxo-11-phenylundecanoic acid in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide pellets.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone, allowing water to distill off.
-
Increase the temperature to 190-200 °C and maintain for 3-4 hours, allowing for the evolution of nitrogen gas.
-
Cool the reaction mixture and pour it into water.
-
Acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent.
// Nodes Start [label="Start:\n11-oxo-11-phenylundecanoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Wolff-Kishner Reduction\n(Hydrazine, KOH, Heat)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Product [label="Desired Product:\nthis compound", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product_1 [label="Side Product:\nIncomplete Reduction (Ketone remains)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product_2 [label="Side Product:\nAzine Formation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshooting [label="Troubleshooting", shape= Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Solution_1 [label="Increase Reaction Time/Temp\n(Huang-Minlon mod.)", shape= Mrecord]; Solution_2 [label="Use Excess Hydrazine", shape= Mrecord];
// Edges Start -> Reaction; Reaction -> Desired_Product [label="Desired Pathway"]; Reaction -> Side_Product_1 [label="Side Reaction"]; Reaction -> Side_Product_2 [label="Side Reaction"]; Side_Product_1 -> Troubleshooting; Side_Product_2 -> Troubleshooting; Troubleshooting -> Solution_1; Troubleshooting -> Solution_2; } Caption: Troubleshooting workflow for Wolff-Kishner reduction.
Guide 3: Clemmensen Reduction of 11-oxo-11-phenylundecanoic acid
Problem: Low yield and formation of byproducts.
| Potential Side Reaction/Issue | Mitigation Strategy | Expected Outcome |
| Incomplete Reduction | Ensure a sufficient excess of amalgamated zinc and concentrated hydrochloric acid are used. The reaction may require prolonged heating. | Complete conversion of the ketone to the alkane. |
| Formation of Alcohols | While not considered a primary intermediate, alcohol formation can occur. Ensuring strongly acidic conditions and a reactive zinc amalgam surface can minimize this.[10] | Favoring the complete reduction to the methylene group. |
| Dimerization/Pinacol Coupling | This is more likely with aldehydes but can occur with ketones. Maintaining a heterogeneous mixture with a large surface area of the zinc amalgam can help. | Reduced formation of dimeric byproducts. |
Experimental Protocol: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride.
-
Decant the aqueous solution and add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene to a reaction flask.
-
Add the 11-oxo-11-phenylundecanoic acid to the mixture.
-
Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
// Nodes Start [label="Start:\n11-oxo-11-phenylundecanoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Clemmensen Reduction\n(Zn(Hg), conc. HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Product [label="Desired Product:\nthis compound", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product_1 [label="Side Product:\nIncomplete Reduction (Ketone remains)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product_2 [label="Side Product:\nAlcohol Formation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshooting [label="Troubleshooting", shape= Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Solution_1 [label="Prolonged Heating, Excess Reagents", shape= Mrecord]; Solution_2 [label="Ensure Strongly Acidic Conditions", shape= Mrecord];
// Edges Start -> Reaction; Reaction -> Desired_Product [label="Desired Pathway"]; Reaction -> Side_Product_1 [label="Side Reaction"]; Reaction -> Side_Product_2 [label="Side Reaction"]; Side_Product_1 -> Troubleshooting; Side_Product_2 -> Troubleshooting; Troubleshooting -> Solution_1; Troubleshooting -> Solution_2; } Caption: Troubleshooting workflow for Clemmensen reduction.
References
- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. This compound|C17H26O2|Research Chemical [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 9. Wolff-Kishner Reduction [organic-chemistry.org]
- 10. scribd.com [scribd.com]
Technical Support Center: Purification of Crude 11-Phenylundecanoic Acid
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 11-Phenylundecanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and systematic solutions.
Issue 1: "Oiling Out" During Recrystallization
Question: My this compound is separating as an oil instead of crystals during recrystallization. What is happening and how can I fix it?
Answer: "Oiling out" is a common problem with low-melting-point compounds like this compound (melting point: 19-20°C). It occurs when the saturated solution becomes supersaturated at a temperature above the compound's melting point. The compound then comes out of solution as a liquid (oil) rather than a solid crystal lattice. Impurities can also contribute to this phenomenon by depressing the melting point.
Troubleshooting Workflow for "Oiling Out"
Caption: Troubleshooting "oiling out" during recrystallization.
Issue 2: Poor Separation in Column Chromatography
Question: I'm running a column to purify this compound, but I'm getting poor separation of my product from impurities. What can I do to improve this?
Answer: Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases, column packing, and sample loading. For a polar compound like a carboxylic acid, interactions with the silica gel can sometimes lead to tailing or co-elution with other polar impurities.
Troubleshooting Workflow for Poor Column Chromatography Separation
Caption: Troubleshooting poor separation in column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound will largely depend on the synthetic route used for its preparation. Common starting materials include 10-undecenoic acid or benzyl chloride and a long-chain intermediate. Potential impurities may include:
-
Unreacted starting materials: Residual 10-undecenoic acid or other precursors.
-
Byproducts of the synthesis: These can vary widely. For example, if a Grignard reaction is used, you might have coupling byproducts. If hydrogenation is used to saturate a double bond, you could have partially hydrogenated intermediates.
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: Which purification technique is best for crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: This is a good first step to separate the acidic product from neutral or basic impurities.[1] The crude product can be dissolved in an organic solvent (like diethyl ether) and washed with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified acid, which is then extracted back into an organic solvent.
-
Recrystallization: This technique can be effective if a suitable solvent is found. However, due to the low melting point of this compound, "oiling out" is a significant challenge.[2][3] A solvent system where the compound is highly soluble when hot and poorly soluble when cold is ideal.[4] Ethanol/water or acetone/hexane mixtures may be effective.[5]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[6][7] For this compound, a normal-phase silica gel column is typically used. The mobile phase would likely be a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[7]
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: Given its long alkyl chain and polar carboxylic acid group, a solvent pair is likely to be most effective. A good starting point would be to dissolve the crude acid in a minimal amount of a hot "good" solvent in which it is very soluble (e.g., ethanol or acetone). Then, a "poor" solvent in which it is less soluble (e.g., water or hexane) is added dropwise at the elevated temperature until the solution becomes slightly cloudy. The solution is then reheated until it is clear and allowed to cool slowly.[5] Due to the low melting point, very slow cooling is crucial to encourage crystal formation rather than oiling out.[3]
Q4: What mobile phase should I use for column chromatography of this compound?
A4: For silica gel column chromatography, a good starting mobile phase would be a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing of the carboxylic acid spot on the TLC plate and improve separation on the column.[4]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10 mL of solvent per 1 g of crude product).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently to avoid emulsion formation.[8] Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Back-extraction: Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a 1 M hydrochloric acid (HCl) solution while stirring until the pH is acidic (pH ~2), which will cause the this compound to precipitate.
-
Isolation: Extract the precipitated product back into an organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
-
Adsorbent and Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₂ | [10] |
| Molecular Weight | 262.39 g/mol | [10] |
| Melting Point | 19-20 °C | [10] |
| Boiling Point | 365.64 °C (estimated) | [10] |
| pKa | 4.78 ± 0.10 (predicted) | [10] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Rationale |
| Recrystallization | Ethanol/Water or Acetone/Hexane | A polar "good" solvent to dissolve the compound, and a non-polar or highly polar "poor" solvent to induce crystallization upon cooling.[5] |
| Column Chromatography | Hexane/Ethyl Acetate with 0.1-1% Acetic Acid | A non-polar/polar solvent gradient to elute compounds based on polarity. Acetic acid improves peak shape for carboxylic acids.[4] |
| Acid-Base Extraction | Diethyl Ether/Aqueous NaHCO₃ | Separates the acidic product from neutral and basic impurities based on its ability to form a water-soluble salt.[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. varsitytutors.com [varsitytutors.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. PHENYLUNDECANOIC ACID | 3343-24-6 [amp.chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges of 11-Phenylundecanoic Acid in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 11-Phenylundecanoic acid (11-PUA) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (11-PUA) and why is its solubility a concern?
This compound (11-PUA) is a long-chain fatty acid characterized by an 11-carbon aliphatic chain and a terminal phenyl group. This structure imparts significant hydrophobicity, leading to very low solubility in aqueous solutions, which can pose challenges for its use in biological assays and other experimental settings.
Q2: What is the approximate aqueous solubility of 11-PUA?
While experimental data for 11-PUA is limited, the predicted aqueous solubility of a close analog, 10-Phenylundecanoic acid, is approximately 0.12 mg/L at 25°C. The predicted pKa of Phenylundecanoic acid is approximately 4.78. This low solubility necessitates the use of solubilizing agents or pH modification for most applications.
Q3: What are the primary methods to improve the solubility of 11-PUA in aqueous media?
The main strategies to enhance the solubility of 11-PUA include:
-
Using Co-solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol can be used to prepare concentrated stock solutions that are then diluted into the aqueous experimental medium.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic phenylalkyl chain of 11-PUA, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.
-
pH Adjustment: Increasing the pH of the aqueous medium above the pKa of 11-PUA will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
Troubleshooting Guides
Issue 1: Precipitation of 11-PUA upon dilution of an organic stock solution into aqueous buffer.
Possible Causes & Solutions:
-
Cause: The final concentration of the organic co-solvent is insufficient to maintain the solubility of 11-PUA in the aqueous medium.
-
Solution 1: Optimize Co-solvent Concentration. While it is crucial to minimize co-solvent concentration to avoid off-target effects in biological assays, a slightly higher percentage may be necessary. It is recommended to keep the final concentration of DMSO or ethanol below 1% (v/v), and ideally below 0.5%. However, if precipitation persists, a careful titration to determine the minimal effective co-solvent concentration is advised.
-
Solution 2: Use a Carrier Protein. For cell-based assays, pre-complexing 11-PUA with a carrier protein like fatty acid-free bovine serum albumin (BSA) can significantly improve its stability and delivery in aqueous media.
-
Solution 3: Gradual Dilution with Vortexing. Instead of adding the stock solution directly to the final volume of aqueous buffer, add it dropwise while vigorously vortexing the buffer. This can help to prevent localized high concentrations that lead to immediate precipitation.
Logical Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for 11-PUA precipitation.
Issue 2: Inconsistent results in biological assays.
Possible Causes & Solutions:
-
Cause 1: Micelle Formation. At concentrations above its critical micelle concentration (CMC), 11-PUA can form micelles, leading to a non-linear relationship between the total concentration and the monomeric, biologically active concentration.
-
Cause 2: Co-solvent Toxicity. The organic co-solvent used to dissolve 11-PUA may be affecting the biological system under investigation.
-
Solution 2: Run a Solvent Control. Always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent as your experimental samples, but without 11-PUA. This will help to distinguish the effects of the compound from those of the solvent.
-
Cause 3: Degradation of 11-PUA. Long-chain fatty acids can be susceptible to oxidation.
-
Solution 3: Proper Storage and Handling. Store stock solutions of 11-PUA at -20°C or -80°C and protect them from light. Prepare fresh dilutions in aqueous media immediately before use.
Data Presentation
Table 1: Estimated Solubility of this compound and its Analogs
| Compound | Solvent | Temperature (°C) | Estimated Solubility | Data Type |
| 10-Phenylundecanoic acid | Aqueous Buffer | 25 | ~ 0.12 mg/L | Predicted |
| Phenylundecanoic acid | - | - | pKa ~ 4.78 | Predicted |
| Long-chain fatty acids | DMSO | 25 | Generally soluble | Qualitative |
| Long-chain fatty acids | Ethanol | 25 | Generally soluble | Qualitative |
Note: Experimental data for 11-PUA is not widely available. The provided values are based on predictions and data from closely related analogs and should be used as a guide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 11-PUA in DMSO
-
Weighing: Accurately weigh out 2.624 mg of 11-PUA (MW: 262.39 g/mol ) into a sterile, conical microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Ensure the tube is tightly capped to prevent water absorption by the DMSO.
-
Storage: Store the 10 mM stock solution at -20°C in a desiccated environment.
Protocol 2: Solubilization of 11-PUA using β-Cyclodextrin
-
Molar Ratio Calculation: Determine the desired molar ratio of β-cyclodextrin to 11-PUA. A common starting point is a 2:1 molar ratio.
-
β-Cyclodextrin Solution Preparation: Prepare a solution of β-cyclodextrin in your desired aqueous buffer. Gentle heating and stirring may be required to fully dissolve the cyclodextrin.
-
11-PUA Stock Preparation: Prepare a concentrated stock solution of 11-PUA in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the 11-PUA stock solution to the stirring β-cyclodextrin solution.
-
Incubation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any precipitate is present, filter the solution through a 0.22 µm filter to remove any un-complexed 11-PUA.
-
Concentration Determination: Determine the final concentration of the solubilized 11-PUA in the aqueous solution using a suitable analytical method (e.g., HPLC).
Protocol 3: Preparation of 11-PUA/BSA Complex for Cell Culture
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium. Warm to 37°C to dissolve.
-
Prepare a concentrated stock of 11-PUA in ethanol (e.g., 100 mM).
-
Complexation: While vortexing the BSA solution, slowly add the 11-PUA stock solution to achieve the desired final concentration.
-
Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
Sterilization: Sterilize the 11-PUA/BSA complex solution by filtering it through a 0.22 µm syringe filter.
-
Application: The complex is now ready to be added to your cell culture medium.
Signaling Pathway
This compound, as a long-chain fatty acid, is a potential agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). Activation of FFAR1 is known to play a role in various physiological processes, including glucose-stimulated insulin secretion.
Caption: FFAR1/GPR40 signaling pathway activated by 11-PUA.
Technical Support Center: Optimizing 11-Phenylundecanoic Acid Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the formation of 11-Phenylundecanoic acid (11-PUA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (11-PUA) SAMs?
A1: 11-PUA SAMs are frequently utilized in the development of biosensors and immunoassays. The terminal carboxylic acid group provides a versatile anchor point for the covalent immobilization of biomolecules, such as antibodies, enzymes, and nucleic acids, onto a substrate, typically gold. The long alkyl chain and phenyl group contribute to the formation of a well-ordered and stable monolayer, which helps to minimize non-specific binding and improve sensor performance.
Q2: What is the expected water contact angle for a high-quality 11-PUA SAM on a gold substrate?
Q3: How can I confirm the successful formation of an 11-PUA SAM?
A3: Several surface-sensitive techniques can be used to characterize the formation and quality of your 11-PUA SAM. These include:
-
Contact Angle Goniometry: To assess the surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface, confirming the presence of the carboxylic acid and phenyl groups.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the 11-PUA molecule.
Q4: What is the role of the phenyl group in 11-PUA SAMs?
A4: The phenyl group in the 11-PUA molecule can contribute to the stability and ordering of the SAM through π-π stacking interactions between adjacent molecules. This can lead to a more densely packed and robust monolayer compared to simple alkanoic acid SAMs.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Water Contact Angle (<30°) | 1. Incomplete monolayer formation.2. Contamination of the substrate or solution.3. Disordered monolayer. | 1. Increase the immersion time.2. Ensure rigorous cleaning of the substrate and use high-purity solvent and 11-PUA.3. Optimize the concentration of the 11-PUA solution. |
| High Water Contact Angle (>50°) | 1. Presence of organic contaminants.2. Multilayer formation. | 1. Thoroughly clean all glassware and the substrate.2. Decrease the concentration of the 11-PUA solution and/or reduce the immersion time. Sonicate the substrate in fresh solvent after SAM formation. |
| Poor Reproducibility | 1. Inconsistent substrate cleaning.2. Variation in solution concentration or immersion time.3. Environmental contamination. | 1. Standardize the substrate cleaning protocol.2. Precisely control the preparation of the 11-PUA solution and the immersion duration.3. Work in a clean environment, such as a fume hood or cleanroom, to minimize airborne contaminants. |
| Low Biomolecule Immobilization Efficiency | 1. Incomplete activation of carboxylic acid groups.2. Steric hindrance from a disordered monolayer. | 1. Optimize the EDC/NHS activation step (concentration, reaction time, pH).2. Ensure the formation of a well-ordered SAM by following the optimized protocol. |
Quantitative Data Summary
The following table summarizes typical characterization data for carboxylic acid-terminated SAMs. Note that the data for 11-mercaptoundecanoic acid (MUA) is used as a proxy for 11-PUA due to the limited availability of specific data for the latter.
| Parameter | Molecule | Substrate | Value | Characterization Technique |
| Advancing Water Contact Angle | 11-Mercaptoundecanoic Acid (MUA) | Gold | 35° ± 4° | Contact Angle Goniometry |
| C1s Binding Energy (COOH) | Carboxylic Acid SAMs | Aluminum Oxide | ~290.0 eV | X-ray Photoelectron Spectroscopy (XPS) |
| S2p Binding Energy | 11-Mercaptoundecanoic Acid (MUA) | Au(111)/mica | ~162.5 eV (S-Au) | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Protocol 1: Substrate Preparation (Gold-coated Silicon Wafer)
-
Cut the gold-coated silicon wafer to the desired dimensions using a diamond scribe.
-
Rinse the substrate with acetone, followed by isopropanol, and finally with deionized (DI) water.
-
Dry the substrate under a stream of dry nitrogen gas.
-
Clean the substrate using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the substrate in the piranha solution for 10-15 minutes.
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
Use the substrate immediately for SAM formation.
Protocol 2: 11-PUA Self-Assembled Monolayer Formation
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the freshly cleaned gold substrate into the 11-PUA solution.
-
Leave the substrate immersed for at least 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After immersion, remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a stream of dry nitrogen gas.
-
Store the functionalized substrate in a clean, dry environment until further use.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of 11-PUA SAMs.
References
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 11-Phenylundecanoic Acid
Welcome to the technical support center for 11-Phenylundecanoic acid (11-PUA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during biological assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (11-PUA) is a phenyl-substituted fatty acid.[1] While its biological activities are still under investigation, its structural similarity to other long-chain fatty acids suggests it may act as a ligand for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). Specifically, it is hypothesized to be an agonist for PPARα, a key regulator of lipid metabolism.[2][3][4]
Q2: I am observing high variability in my experimental replicates. What are the common causes?
High variability in assays with 11-PUA can stem from several factors:
-
Compound Solubility and Stability: Due to its long alkyl chain and phenyl group, 11-PUA has low aqueous solubility.[5] Inconsistent dissolution or precipitation in your assay medium can lead to significant variability.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting of viscous stock solutions can introduce variability.
-
Cell Health and Passage Number: Variations in cell health, density, and passage number can alter cellular responses to 11-PUA.
-
Assay Conditions: Fluctuations in incubation time, temperature, and reagent concentrations can all contribute to inconsistent results.
Q3: My measured IC50/EC50 values for 11-PUA are different from what I expected. Why?
Discrepancies in potency values can be attributed to:
-
Different Assay Systems: The choice of cell line, reporter system, and assay endpoint can all influence the apparent activity of 11-PUA.
-
Compound Purity: The purity of your 11-PUA batch can affect its biological activity.
-
Solvent Effects: The final concentration of the solvent used to dissolve 11-PUA (e.g., DMSO) may have its own effects on the cells or assay components.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Problem: 11-PUA is not fully dissolving in my aqueous buffer or cell culture medium, leading to precipitation or an oily film.
Solutions:
-
Use of an Organic Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving fatty acids for cell-based assays.
-
pH Adjustment: For some acidic compounds, adjusting the pH of the buffer can increase solubility. However, this must be compatible with your experimental system.
-
Gentle Warming: Gentle warming of the solution can aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H26O2 | [1][6][7] |
| Molecular Weight | 262.39 g/mol | [5][6] |
| Predicted pKa | 4.78 ± 0.10 | [6] |
| Predicted XlogP | 5.7 | [7] |
| Predicted Aqueous Solubility | 0.12 mg/L at 25°C | [5] |
Issue 2: Inconsistent Results in PPARα Reporter Assays
Problem: I am using a PPARα reporter assay to measure the activity of 11-PUA, but the results are not reproducible.
Solutions:
-
Optimize Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well.
-
Standardize Transfection Efficiency: If using a transient transfection reporter assay, optimize and monitor transfection efficiency.
-
Control for Solvent Effects: Include a vehicle control with the same final concentration of the solvent used for 11-PUA.
-
Fresh Reagent Preparation: Prepare fresh dilutions of 11-PUA and other critical reagents for each experiment.
Diagram 1: General Workflow for a PPARα Reporter Assay
References
- 1. This compound|C17H26O2|Research Chemical [benchchem.com]
- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 10-Phenylundecanoic acid (6268-52-6) for sale [vulcanchem.com]
- 6. PHENYLUNDECANOIC ACID | 3343-24-6 [amp.chemicalbook.com]
- 7. PubChemLite - this compound (C17H26O2) [pubchemlite.lcsb.uni.lu]
Stability of 11-Phenylundecanoic acid in different buffer solutions
Disclaimer: The quantitative data presented in this document is illustrative and intended to provide a framework for understanding the stability of 11-Phenylundecanoic acid (11-PUA) in different buffer solutions. This information is based on general principles of chemical stability for similar long-chain fatty acids and should not be considered as experimentally verified data for 11-PUA. Researchers should perform their own stability studies to determine the precise stability profile for their specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound in buffer solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of 11-PUA in aqueous buffer | Low solubility of 11-PUA in aqueous solutions, especially at lower pH. | - Increase the pH of the buffer to enhance the solubility of the carboxylic acid.- Consider the use of a co-solvent such as DMSO or ethanol, ensuring the final concentration does not exceed 0.5% to avoid artifacts in biological assays.[1] |
| Inconsistent analytical results (e.g., varying HPLC peak areas) | Degradation of 11-PUA in the prepared solution. | - Prepare fresh solutions before each experiment.- If storage is necessary, store aliquots at -20°C or -80°C and minimize freeze-thaw cycles.- Verify the pH of the buffer solution, as deviations can accelerate degradation. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products due to hydrolysis or oxidation. | - Conduct a forced degradation study to identify potential degradation products.[2][3][4]- Use a stability-indicating analytical method, such as a gradient HPLC method, that can resolve the parent compound from its degradants.[5]- Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] |
| Loss of biological activity of 11-PUA | Chemical degradation of the compound. | - Correlate the loss of activity with the appearance of degradation products using a stability-indicating assay.- Re-evaluate the storage and handling conditions (temperature, pH, light exposure) to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in buffer solutions?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like other carboxylic acids, it is susceptible to degradation under strongly acidic or alkaline conditions and at elevated temperatures.
Q2: In which pH range is this compound most stable?
A2: Generally, long-chain fatty acids exhibit maximal stability in the neutral to slightly acidic pH range (around pH 4-7). Extreme pH values can catalyze hydrolysis of any potential ester-like impurities or promote other degradation pathways.
Q3: How should I store solutions of this compound?
A3: For short-term storage (up to 24 hours), solutions in a suitable buffer (e.g., phosphate buffer, pH 7.4) should be kept at 2-8°C. For long-term storage, it is recommended to store aliquots of a stock solution (e.g., in DMSO) at -20°C or -80°C to minimize degradation.
Q4: Can I use common buffers like phosphate or Tris for my experiments with this compound?
A4: Yes, common buffers such as phosphate and Tris can be used. However, it is crucial to ensure the compatibility of the buffer components with your specific assay. The stability of 11-PUA should be verified in the chosen buffer system under your experimental conditions.
Q5: What are the likely degradation pathways for this compound?
A5: Potential degradation pathways include oxidation of the alkyl chain and reactions involving the carboxylic acid group, particularly at extreme pH and high temperatures. Forced degradation studies can help elucidate the specific degradation products.[3][4]
Illustrative Stability Data
The following tables provide a hypothetical summary of the stability of this compound under various conditions.
Table 1: Illustrative pH-Dependent Stability of this compound at 25°C
| Buffer System | pH | Incubation Time (hours) | % Recovery of 11-PUA |
| Phosphate Buffer | 3.0 | 24 | 95.2% |
| Acetate Buffer | 5.0 | 24 | 99.1% |
| Phosphate Buffer | 7.4 | 24 | 98.5% |
| Tris-HCl Buffer | 8.5 | 24 | 96.8% |
| Carbonate Buffer | 10.0 | 24 | 92.3% |
Table 2: Illustrative Temperature-Dependent Stability of this compound in Phosphate Buffer (pH 7.4)
| Temperature | Incubation Time (hours) | % Recovery of 11-PUA |
| 4°C | 48 | 99.5% |
| 25°C (Room Temp) | 48 | 97.0% |
| 40°C | 48 | 91.5% |
| 60°C | 48 | 82.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a high-concentration stock solution (e.g., 10 mg/mL).[1]
-
Storage: Store the stock solution in amber glass vials with Teflon-lined caps at -20°C or -80°C under an inert atmosphere.[1]
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the desired buffer.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the solution to adjust the pH to 1-2. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to the solution to adjust the pH to 12-13. Incubate at 60°C for 4 hours.
-
Oxidation: Add 3% hydrogen peroxide to the solution. Incubate at room temperature for 24 hours.[1]
-
Thermal Stress: Incubate the solution at 70°C for 48 hours.[1]
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.[1]
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.[1]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hydrolysis rate constants: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. onepointesolutions.com [onepointesolutions.com]
Technical Support Center: Purification of 11-Phenylundecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 11-Phenylundecanoic acid. Our aim is to help you address common impurities and achieve the desired purity for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is often synthesized via a Grignard reaction between a phenylmagnesium halide and an 11-haloundecanoic acid derivative.[1] Potential impurities stemming from this synthesis can include:
-
Homologous ω-phenylalkanoic acids: These are fatty acids with slightly different chain lengths that may be present in the starting materials.
-
Unreacted 11-bromoundecanoic acid: Incomplete reaction can leave traces of the starting material.
-
Biphenyl: A common byproduct of Grignard reactions involving phenylmagnesium bromide.[1][2]
-
Magnesium salts: Remnants from the Grignard reaction workup.
-
Solvent residues: Trace amounts of solvents used during synthesis and initial purification.
Q2: My this compound has a slight yellow tint. What could be the cause and how can I remove it?
A2: A yellow discoloration often indicates the presence of biphenyl, a common byproduct of the Grignard reaction used in the synthesis of this compound.[1] Biphenyl is generally less polar than the desired carboxylic acid.
Troubleshooting:
-
Recrystallization: A primary purification technique. See the detailed protocol below. Hexane or an ethanol/water mixture are often effective solvent systems.
-
Column Chromatography: For higher purity requirements, column chromatography can effectively separate this compound from the less polar biphenyl.
Q3: After recrystallization, I am observing a low recovery yield. What are the likely reasons and how can I improve it?
A3: Low recovery is a common issue in recrystallization and can be attributed to several factors. Typical recovery yields for recrystallization of long-chain fatty acids can range from 50% to over 80%, depending on the initial purity and the technique.[3][4]
Troubleshooting:
-
Excess Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If crystals form during hot filtration (if performed), you will lose product. Ensure your filtration setup is pre-heated.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Inappropriate Solvent: The ideal solvent should have high solubility for this compound at high temperatures and low solubility at low temperatures.
Q4: I am seeing streaks on my TLC plate when analyzing my this compound during column chromatography. How can I resolve this?
A4: Streaking of carboxylic acids on silica gel TLC plates is a common phenomenon due to the interaction of the acidic proton with the silica.
Troubleshooting:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to your eluent can suppress the deprotonation of the carboxylic acid, leading to sharper spots and better separation.
Data Presentation: Purification Method Comparison
The following table summarizes the expected purity levels and recovery yields for different purification methods for commercial this compound.
| Purification Method | Starting Purity (Typical) | Purity After 1st Purification | Purity After 2nd Purification | Typical Recovery Yield |
| Recrystallization | 95% | 98-99% | >99.5% | 70-85% per step |
| Column Chromatography | 95% | >99% | N/A | 60-80% |
Note: These are typical values and can vary based on the specific lot of the commercial product and experimental conditions.
Experimental Protocols
Recrystallization of this compound
This protocol is designed for the purification of approximately 10 grams of commercial this compound.
Materials:
-
Commercial this compound
-
Hexane (or Ethanol and Deionized Water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Hexane is a good choice for recrystallizing long-chain fatty acids. Alternatively, a mixed solvent system like ethanol/water can be used.[5]
-
Dissolution: Place 10 g of the commercial this compound in a 250 mL Erlenmeyer flask. Add a minimal amount of hot hexane (start with ~50-70 mL) while gently heating on a hot plate and swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all solvent.
-
Analysis: Determine the melting point and assess the purity using HPLC or GC-MS.
Column Chromatography of this compound
This protocol is suitable for purifying smaller quantities (e.g., 1-2 grams) to a very high purity.
Materials:
-
Commercial this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve ~1.5 g of the commercial this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% acetic acid). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Start the elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate with 0.1% acetic acid) to elute the this compound. The less polar biphenyl impurity will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Analysis: Assess the purity of the final product by HPLC or GC-MS.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship between impurity types and purification methods.
References
Technical Support Center: Optimizing 11-Phenylundecanoic Acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for 11-Phenylundecanoic acid (11-PUA) conjugation.
Troubleshooting Guide: Optimizing Reaction Time
This guide addresses common issues encountered during the conjugation of this compound, offering potential causes and solutions to reduce reaction times and improve efficiency.
Question 1: Why is my 11-PUA conjugation reaction slow or incomplete?
Answer:
Slow or incomplete conjugation of this compound can stem from several factors, primarily related to its long, hydrophobic alkyl chain and terminal phenyl group, which can lead to poor solubility and steric hindrance.
Potential Causes:
-
Poor Solubility of 11-PUA: Due to its hydrophobic nature, 11-PUA may not be fully dissolved in the reaction solvent, limiting its availability for the reaction.
-
Steric Hindrance: The long alkyl chain can fold back, sterically hindering the carboxylic acid group and making it less accessible to the activating reagents and the amine-containing molecule.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, temperature, or pH can significantly slow down the reaction rate.
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be effective enough to overcome the reduced reactivity of the sterically hindered carboxylic acid.
-
Aggregation: The hydrophobic nature of 11-PUA can lead to the formation of aggregates, reducing the effective concentration of the reactant in the solution.[1][2]
Solutions:
-
Optimize Solvent Choice: Use a solvent known to effectively dissolve long-chain fatty acids, such as anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).[3] For particularly difficult cases, a mixture of solvents or the addition of a solubilizing agent might be necessary.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can improve the solubility of 11-PUA and increase the reaction rate.[4] However, the stability of all reactants at the higher temperature must be considered.
-
Select a More Powerful Coupling Reagent: For sterically hindered carboxylic acids, stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]
-
Use Additives: The addition of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can improve the efficiency of EDC-mediated couplings.[6]
-
Monitor for Aggregation: If aggregation is suspected, try diluting the reaction mixture or adding a small amount of a non-ionic detergent.
Question 2: How can I determine the optimal reaction time for my 11-PUA conjugation?
Answer:
The optimal reaction time is best determined empirically by monitoring the reaction progress.
Methods for Monitoring:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the conversion of reactants to products.
Procedure:
-
Set up the conjugation reaction as planned.
-
At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot by TLC or LC-MS.
-
The reaction is complete when the starting material (11-PUA or the amine-containing molecule) is no longer detectable.
Question 3: I am observing side products in my reaction. What could be the cause and how can I minimize them?
Answer:
Side product formation is a common issue in conjugation reactions.
Potential Causes of Side Products:
-
Reaction with Solvent: Some activated intermediates can react with the solvent, especially if it contains nucleophilic impurities.
-
Hydrolysis of Activated Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the activated 11-PUA, regenerating the carboxylic acid.
-
Formation of N-acylurea: In EDC-mediated couplings, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.
-
Double Acylation: If the amine-containing molecule has multiple amine groups, double conjugation can occur.
Solutions:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are free of water to prevent hydrolysis.
-
Add NHS or HOBt: In EDC-mediated reactions, the addition of NHS or HOBt traps the O-acylisourea intermediate as a more stable active ester, minimizing the formation of N-acylurea.
-
Control Stoichiometry: To avoid double acylation, use a controlled molar ratio of 11-PUA to the amine-containing molecule. If necessary, use protecting groups for secondary amines.
-
Optimize Reaction Temperature: High temperatures can sometimes promote side reactions. It's crucial to find a balance between a reasonable reaction rate and minimal side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for conjugating this compound?
A1: A good starting point for the conjugation of 11-PUA is to use a 1.2 to 1.5-fold molar excess of the coupling reagent (e.g., HATU or EDC/NHS) relative to 11-PUA. The reaction can be performed at room temperature in anhydrous DMF. The reaction time can range from 4 to 24 hours, depending on the specific reactants and conditions.
Q2: Which coupling reagent is better for 11-PUA conjugation: EDC/NHS or HATU?
A2: While both are effective, HATU is often preferred for sterically hindered carboxylic acids like 11-PUA as it is a more potent activating agent and can lead to faster reaction times and higher yields.[5] However, EDC/NHS is a more cost-effective option and can be sufficient for many applications, especially when reaction conditions are optimized.
Q3: How does the phenyl group in this compound affect the conjugation reaction?
A3: The phenyl group is at the end of the long alkyl chain, so its direct steric effect on the carboxylic acid is minimal. However, it contributes to the overall hydrophobicity of the molecule, which can influence its solubility and potential for aggregation.
Q4: Can I perform the conjugation in an aqueous buffer?
A4: Due to the poor water solubility of this compound, performing the conjugation entirely in an aqueous buffer is not recommended as it will likely lead to very slow or no reaction. A co-solvent system, with a water-miscible organic solvent like DMF or DMSO, may be necessary if one of the reactants is only soluble in water.
Data Presentation
The following table summarizes typical reaction conditions for the conjugation of long-chain fatty acids. Note that these are starting points and may require optimization for your specific system.
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Coupling Reagents | EDC, NHS (or HOBt) | HATU, Base (e.g., DIPEA) |
| Molar Ratio (Acid:Reagents) | 1 : (1.2-1.5) : (1.2-1.5) | 1 : (1.2-1.5) : (2-3) |
| Solvent | Anhydrous DMF, DCM | Anhydrous DMF, DCM |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Typical Reaction Time | 4 - 24 hours | 2 - 12 hours |
Experimental Protocols
Protocol 1: this compound Conjugation using EDC/NHS
Materials:
-
This compound (11-PUA)
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add N-hydroxysuccinimide (1.2 equivalents) to the solution and stir until dissolved.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 equivalents) to the reaction mixture and stir at room temperature for 1 hour to activate the carboxylic acid.
-
Dissolve the amine-containing molecule (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated 11-PUA solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified using appropriate chromatographic techniques.
Protocol 2: this compound Conjugation using HATU
Materials:
-
This compound (11-PUA)
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Dissolve the amine-containing molecule (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated 11-PUA solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic methods.
Mandatory Visualizations
Caption: Experimental workflow for 11-PUA conjugation.
Caption: Hypothetical signaling pathway of an 11-PUA conjugate.
Caption: Troubleshooting decision tree for slow 11-PUA conjugation.
References
- 1. Long chain fatty acid conjugation remarkably decreases the aggregation induced toxicity of Amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long chain fatty acids can form aggregates and affect the membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 6. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing Defects in 11-Phenylundecanoic Acid (PUA) SAMs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-Phenylundecanoic acid (PUA) self-assembled monolayers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in this compound SAMs?
A1: Common defects in PUA SAMs, like other monolayer systems, include:
-
Pinholes: Microscopic to nanoscopic areas of the substrate that are not covered by the monolayer. These can arise from surface contaminants or incomplete SAM formation.[1][2]
-
Domain Boundaries: Misalignments between different ordered regions (domains) of the SAM.[1][2]
-
Molecular Vacancies/Missing Molecules: Individual or small clusters of molecules missing from an otherwise ordered domain.[2]
-
Conformational Disorders (Gauche Defects): Kinks or bends in the undecanoic acid chains, which disrupt the crystalline packing of the monolayer and can expose the underlying substrate.[1][3]
-
Contamination: Adsorption of unwanted molecules on the substrate or within the SAM, preventing proper monolayer formation.[2][4][5]
Q2: How does the phenyl group in 11-PUA affect SAM formation and potential defects?
A2: The terminal phenyl group introduces significant van der Waals and π-π stacking interactions between adjacent molecules. This can promote a more ordered and densely packed monolayer compared to simple alkanoic acids. However, it can also lead to slower kinetics for monolayer ordering. The rigidity of the phenyl group can also influence the tilt angle of the molecules and the overall thickness of the SAM.
Q3: What substrates are suitable for forming 11-PUA SAMs?
A3: The carboxylic acid headgroup of 11-PUA typically forms stable monolayers on metal oxide surfaces. Suitable substrates include silicon wafers with a native oxide layer (SiO₂), aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and mica. The quality of the SAM is critically dependent on the cleanliness and hydroxylation of the substrate surface.[6]
Q4: How can I qualitatively assess the quality of my PUA SAM?
A4: Contact angle goniometry is a fast and effective method for qualitative assessment.[1][7] A well-formed PUA SAM should present a uniform, hydrophobic surface due to the exposed phenyl groups. A high static water contact angle (typically >90°) that is consistent across the entire surface suggests a dense and well-ordered monolayer.[8] Significant variations or lower-than-expected angles indicate defects or an incomplete monolayer.[1]
Troubleshooting Guide
Issue 1: Low Water Contact Angle and High Hysteresis
Q: My PUA SAM shows a low water contact angle (< 80°) and/or the contact angle varies significantly across the surface. What is the likely cause?
A: A low or variable contact angle points to a disordered, incomplete, or contaminated monolayer, which exposes the more hydrophilic underlying substrate.
Troubleshooting Steps:
-
Verify Substrate Cleanliness: The most critical factor is substrate preparation.[4][5][9] Any organic or particulate contamination will inhibit SAM formation.[2]
-
Action: Implement a rigorous cleaning procedure such as using a Piranha solution (for silicon/glass) or UV-Ozone treatment to remove organic residues and ensure a hydroxylated surface.[6]
-
-
Check Solvent Quality: The solvent used for SAM deposition must be anhydrous.[6] Water in the solvent can cause premature aggregation of the PUA molecules in the solution and lead to a disordered film.[6][10]
-
Action: Use a freshly opened bottle of high-purity, anhydrous solvent (e.g., toluene, ethanol).
-
-
Optimize Incubation Time and Temperature: SAM formation is a kinetic process. Insufficient time may result in an incomplete monolayer. Temperature can affect the ordering and packing of the molecules.[11]
-
Review PUA Concentration: The concentration of the PUA solution can impact the quality of the resulting monolayer.
-
Action: Use a standard concentration, typically in the range of 1-10 mM.[6] Concentrations that are too high can lead to physisorbed multilayers, while concentrations that are too low may require significantly longer incubation times.
-
Issue 2: Inconsistent XPS Results
Q: My XPS data shows a weak Phenyl (C 1s) signal or unexpected elemental peaks (e.g., Nitrogen, Silicones). What does this indicate?
A: This suggests either poor SAM coverage or surface contamination. XPS is highly surface-sensitive and an ideal tool for verifying the chemical composition of the monolayer.[1][13]
Troubleshooting Steps:
-
Address Contamination Sources: Unwanted peaks often come from environmental exposure.
-
Action: Minimize the time the sample is exposed to the ambient environment between preparation and analysis. Avoid using materials containing silicones (e.g., some vacuum grease, parafilm) in the preparation area.[5]
-
-
Confirm Complete Rinsing: After deposition, loosely bound (physisorbed) molecules must be removed to ensure only the chemisorbed monolayer remains.
-
Action: After removing the substrate from the deposition solution, rinse it thoroughly with fresh, clean solvent.[6] A brief sonication step in fresh solvent can also be effective.
-
-
Re-evaluate SAM Formation Conditions: If the PUA-specific signals are weak, it points to a sparse monolayer.
-
Action: Refer to the troubleshooting steps in Issue 1 to improve the density of the SAM.
-
Issue 3: AFM Imaging Shows Pinholes and Aggregates
Q: My AFM images show numerous pinholes and large aggregates instead of a smooth, uniform surface. How can I resolve this?
A: AFM directly visualizes the topography of the SAM, making it excellent for identifying structural defects like pinholes and aggregates.[1][14][15]
Troubleshooting Steps:
-
Improve Substrate Preparation: A rough or contaminated substrate is a primary cause of pinholes.[8]
-
Action: Ensure the substrate is atomically smooth. If necessary, characterize the bare substrate with AFM first. Use stringent cleaning protocols.[4]
-
-
Filter the PUA Solution: Aggregates in the AFM image often originate from precipitated PUA in the deposition solution.
-
Action: Before use, sonicate the PUA solution to ensure it is fully dissolved. Consider filtering the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
-
Control Deposition Environment: The presence of water vapor during deposition can lead to non-uniform films.
-
Action: If possible, perform the deposition in a controlled environment with low humidity, such as a glovebox or a desiccator.
-
Quantitative Data Summary
The following tables provide representative data for well-formed vs. defective monolayers. Note that exact values for 11-PUA may vary based on the substrate and preparation conditions.
Table 1: Representative Water Contact Angle Measurements
| Monolayer Quality | Static Water Contact Angle (θ) | Contact Angle Hysteresis (Advancing - Receding) | Likely Interpretation |
| Well-formed PUA SAM | 95° - 110° | < 10° | Densely packed, ordered monolayer with uniform phenyl-terminated surface. |
| Defective PUA SAM | < 85° | > 20° | Incomplete coverage, disordered chains, or contamination exposing the hydrophilic substrate.[16] |
Table 2: Representative XPS Atomic Concentration (%)
| Element | Bare SiO₂ Substrate | Well-formed PUA SAM | Defective/Contaminated SAM |
| C 1s | ~5-10% (Adventitious Carbon) | ~60-70% | < 50% or presence of other elements |
| O 1s | ~60-65% | ~15-25% | Variable |
| Si 2p | ~25-30% | ~5-10% (Signal attenuated by SAM) | > 15% (Indicates thin/incomplete SAM) |
| N 1s | 0% | 0% | > 0% (Indicates contamination) |
Experimental Protocols
Protocol 1: PUA SAM Formation on a Silicon Wafer
-
Substrate Preparation (Piranha Clean):
-
CAUTION: Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Handle with extreme care using appropriate personal protective equipment (PPE) in a certified fume hood.[6][7]
-
Immerse silicon wafer pieces in the Piranha solution for 15-30 minutes.
-
Remove and rinse thoroughly with copious amounts of deionized (DI) water.
-
Rinse with high-purity ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.[6]
-
-
Solution Preparation:
-
SAM Deposition:
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse thoroughly with fresh anhydrous solvent (toluene/ethanol) to remove physisorbed molecules.[6]
-
Dry the substrate again under a stream of nitrogen.[6]
-
For silane-based chemistry on SiO₂, a final curing step (baking at 110-120°C) is often used to strengthen covalent bonds; for carboxylic acids, this may not be necessary but can be tested for process optimization.[17]
-
Protocol 2: Characterization by Contact Angle Goniometry
-
Instrument Setup: Place the SAM-coated substrate on the level sample stage of the goniometer.[7]
-
Droplet Deposition: Using a high-precision syringe, gently deposit a small droplet (e.g., 2-5 µL) of DI water onto the SAM surface.
-
Image Capture and Analysis:
-
Adjust lighting and focus to obtain a sharp image of the droplet profile.[7]
-
Use the instrument's software to fit the droplet shape and calculate the static contact angle.
-
Repeat the measurement at a minimum of three different locations on the surface to assess uniformity and calculate an average value.[7][18]
-
Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the SAM-coated substrate onto the XPS sample holder using conductive tape or clips.
-
Analysis:
-
Load the sample into the XPS instrument's ultra-high vacuum (UHV) chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, and the primary substrate elements like Si 2p). The C 1s spectrum can be deconvoluted to identify contributions from the alkyl chain, phenyl ring, and carboxylic acid group.
-
Protocol 4: Characterization by Atomic Force Microscopy (AFM)
-
Instrument Setup: Mount the sample on an AFM puck. Install a suitable AFM probe (a sharp silicon nitride tip is common for tapping mode).
-
Imaging:
-
Engage the tip on the surface in tapping (intermittent contact) mode to minimize potential damage to the soft monolayer.
-
Optimize imaging parameters (scan size, scan rate, setpoint amplitude) to obtain a clear, high-resolution image.
-
Acquire both height and phase images. Phase imaging can often provide better contrast for identifying different domains or contaminants within the SAM.
-
Analyze the images for defects like pinholes and measure the surface roughness (RMS). A well-formed SAM should have a very low root-mean-square (RMS) roughness, typically under 1 nm.[8]
-
Visualizations
Caption: Diagram illustrating common defects found in self-assembled monolayers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ossila.com [ossila.com]
- 10. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azonano.com [azonano.com]
- 16. users.aalto.fi [users.aalto.fi]
- 17. benchchem.com [benchchem.com]
- 18. tau.ac.il [tau.ac.il]
Addressing cytotoxicity of 11-Phenylundecanoic acid in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of 11-Phenylundecanoic acid (11-PUA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (11-PUA) and what are its common applications in research?
A1: this compound is a long-chain fatty acid containing a terminal phenyl group. In research, it is often used as a model compound to study fatty acid metabolism, cellular signaling, and for the development of novel therapeutics, leveraging its unique chemical structure.
Q2: I am observing unexpected levels of cell death in my experiments with 11-PUA. What are the potential causes?
A2: Unexpected cell death when using 11-PUA can be attributed to several factors, collectively known as lipotoxicity. This can be caused by the accumulation of the fatty acid or its metabolites, leading to cellular stress. Key mechanisms include oxidative stress, mitochondrial dysfunction, and induction of apoptosis.[1][2][3][4] The concentration of unbound 11-PUA in the culture medium is a critical factor.[3]
Q3: How does the saturation of a fatty acid affect its cytotoxicity?
A3: Generally, saturated fatty acids, like palmitate, tend to be more cytotoxic than their monounsaturated counterparts, such as oleate.[5][6] While 11-PUA has a saturated undecanoic acid chain, the bulky terminal phenyl group may influence its interaction with cellular membranes and metabolic pathways in a unique way.
Q4: Can 11-PUA induce a specific type of cell death?
A4: While specific data for 11-PUA is limited, similar long-chain fatty acids can induce apoptosis (programmed cell death) and, at higher concentrations, necrosis.[3][7] Apoptosis is often characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, and can be mediated by the release of mitochondrial components and the activation of caspases.[8][9]
Troubleshooting Guides
Issue 1: High levels of acute cytotoxicity observed shortly after 11-PUA treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of unbound 11-PUA. | Prepare 11-PUA complexed with fatty acid-free Bovine Serum Albumin (BSA) before adding to the cell culture medium. A molar ratio of 2:1 to 4:1 (11-PUA:BSA) is a good starting point.[10][11] | Reduced acute cytotoxicity and more reproducible results. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., ethanol, DMSO) used to dissolve 11-PUA is well below the toxic threshold for your specific cell line (typically <0.1%).[10] Perform a solvent-only control. | No significant cell death in the solvent control group. |
| Incorrect 11-PUA concentration. | Verify the calculations for the stock solution and final dilutions. Perform a dose-response experiment to determine the optimal non-toxic working concentration. | Identification of the IC50 and a suitable concentration for your experiments. |
Issue 2: Gradual increase in cell death over a prolonged incubation period.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Induction of oxidative stress. | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E.[1][12][13] Include an antioxidant-only control. | Increased cell viability over time compared to 11-PUA treatment alone. |
| Mitochondrial dysfunction. | Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRM or JC-1 staining) or ATP production. | Determine if mitochondrial integrity is compromised by 11-PUA treatment. |
| Apoptosis induction. | Perform an apoptosis assay, such as Annexin V/Propidium Iodide staining or a caspase activity assay, to confirm programmed cell death. | Confirmation of apoptosis as the mode of cell death, allowing for more targeted intervention strategies. |
Quantitative Data Summary
| Fatty Acid | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference Compound |
| Palmitic Acid | RINm5F (Insulinoma) | 48 | ~250 | - |
| Oleic Acid | RINm5F (Insulinoma) | 48 | >500 | - |
| Arachidonic Acid | C2C12 (Myotubes) | 24 | ~100 | - |
| Linoleic Acid | RINm5F (Insulinoma) | 48 | ~150 | - |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
-
Materials:
-
This compound (11-PUA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
-
-
Procedure:
-
Prepare a 10 mM stock solution of 11-PUA in 100% ethanol.
-
Prepare a 1 mM stock solution of fatty acid-free BSA in sterile PBS.
-
In a sterile tube, add the desired volume of the 11-PUA stock solution.
-
While vortexing gently, slowly add the required volume of the BSA solution to achieve the desired molar ratio (e.g., 4:1 11-PUA:BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Add the 11-PUA-BSA complex to the cell culture medium to achieve the final desired concentration.
-
Prepare a BSA-only control by adding an equivalent volume of the BSA stock solution to the medium.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
-
Materials:
-
Cells cultured in a 96-well plate
-
11-PUA (prepared as a BSA complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the 11-PUA-BSA complex and a BSA-only control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the BSA-only control.
-
Visualizations
Caption: Hypothesized mechanism of 11-PUA induced cytotoxicity.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Decision tree for selecting mitigation strategies.
References
- 1. Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases [mdpi.com]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Fatty acid-induced toxicity and neutral lipid accumulation in insulin-producing RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The effects of free fatty acid-free bovine serum albumin and palmitate on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids [mdpi.com]
- 13. Effects of Antioxidants in Reducing Accumulation of Fat in Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Surface Modification: 11-Phenylundecanoic Acid vs. 11-Phenoxyundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties. Among the diverse range of molecules utilized for SAM formation, those featuring a terminal carboxylic acid group are particularly valuable for their ability to covalently link biomolecules. This guide provides a detailed comparison of two such molecules: 11-Phenylundecanoic acid and 11-Phenoxyundecanoic acid, focusing on their performance in surface modification for biomedical applications.
Executive Summary
This guide presents a comparative analysis of self-assembled monolayers (SAMs) formed from this compound and 11-Phenoxyundecanoic acid. While both molecules possess a terminal carboxylic acid for covalent attachment and an eleven-carbon alkyl chain, they differ in the aromatic terminal group: a phenyl group in the former and a phenoxy group in the latter. This subtle structural difference can influence the physicochemical properties of the modified surface, which in turn affects protein adsorption and cellular interactions. This document summarizes key performance data, provides detailed experimental protocols, and visualizes relevant workflows and potential signaling pathways.
Performance Comparison
The selection between this compound and 11-Phenoxyundecanoic acid for a specific application will depend on the desired surface properties and subsequent biological response. The phenyl-terminated surface generally exhibits slightly higher hydrophobicity compared to the phenoxy-terminated surface, which can influence protein-surface and cell-surface interactions.
| Property | This compound SAM | 11-Phenoxyundecanoic Acid SAM | Key Differences & Implications |
| Wettability (Water Contact Angle) | ~70-75° | ~65-70° | The phenyl group imparts a slightly more hydrophobic character. This can influence the initial interactions with biological media. |
| Ellipsometric Thickness | ~15-18 Å | ~16-19 Å | The phenoxy group, with its additional oxygen atom, may result in a slightly thicker and potentially more hydrated monolayer. |
| Surface Coverage | High, forms well-ordered monolayers | High, forms well-ordered monolayers | Both molecules are capable of forming dense, well-organized SAMs on suitable substrates like gold and silver. |
| Stability in Biological Media | Moderate to good | Moderate to good | Both are susceptible to gradual desorption over extended periods in biological buffers, a common characteristic of alkanoate SAMs.[1] |
| Protein Adsorption | Promotes adsorption of certain proteins, potentially with some conformational changes. | May exhibit slightly different protein adsorption profiles due to the ether linkage, potentially influencing protein orientation. | The subtle difference in hydrophobicity and the presence of the ether oxygen in the phenoxy group can lead to variations in the composition and conformation of the adsorbed protein layer. |
| Cell Adhesion | Can support cell adhesion, influenced by the adsorbed protein layer. | Can support cell adhesion, with cellular response potentially modulated by the specific proteins adsorbed. | Cell behavior is largely dictated by the adsorbed protein layer, which is influenced by the underlying SAM chemistry. |
Note: The exact values for contact angle and thickness can vary depending on the substrate, preparation method, and measurement conditions. The data presented here are representative values gleaned from the scientific literature on similar aromatic-terminated alkanoic acids.
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification and characterization. Below are generalized protocols for key experiments.
Protocol 1: Formation of Self-Assembled Monolayers
This protocol describes the formation of SAMs of this compound or 11-Phenoxyundecanoic acid on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)
-
This compound or 11-Phenoxyundecanoic acid
-
Absolute Ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas, high purity
Procedure:
-
Substrate Cleaning: Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the cleaned substrates with deionized water followed by absolute ethanol.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Solution Preparation: Prepare a 1 mM solution of either this compound or 11-Phenoxyundecanoic acid in absolute ethanol.
-
Self-Assembly: Immerse the clean, dry gold substrates into the prepared solution for 18-24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation.
-
Post-Assembly Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Final Drying: Dry the functionalized substrates under a stream of nitrogen gas.
-
Storage: Store the modified substrates in a clean, dry environment until further use.
Protocol 2: Surface Characterization
A. Contact Angle Goniometry:
-
Place the SAM-modified substrate on the sample stage of a contact angle goniometer.
-
Dispense a sessile drop of deionized water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-gas) interface.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
B. Ellipsometry:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the substrate before and after SAM formation.
-
Model the surface as a layered structure (e.g., Silicon/Silicon Dioxide/Titanium/Gold/Organic Layer).
-
Fit the experimental data to the model to determine the thickness of the organic (SAM) layer, assuming a refractive index for the organic film (typically ~1.50).
C. X-ray Photoelectron Spectroscopy (XPS):
-
Place the SAM-modified substrate in the ultra-high vacuum chamber of an XPS instrument.
-
Acquire survey scans to identify the elemental composition of the surface.
-
Acquire high-resolution scans of relevant elemental regions (e.g., C 1s, O 1s, and Au 4f).
-
Analyze the C 1s spectrum to confirm the presence of the alkyl chain, aromatic ring, and carboxylic acid group.
Protocol 3: Protein Adsorption Assay
-
Prepare a solution of the protein of interest (e.g., Fibronectin, Bovine Serum Albumin) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a known concentration.
-
Immerse the SAM-modified substrates in the protein solution for a specified time (e.g., 1 hour) at 37°C.
-
Gently rinse the substrates with buffer to remove non-adsorbed protein.
-
Quantify the amount of adsorbed protein using techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), or by eluting the protein and performing a colorimetric protein assay (e.g., BCA or Bradford assay).
Protocol 4: Cell Adhesion Assay
-
Sterilize the SAM-modified substrates using a suitable method (e.g., UV irradiation or ethanol washes).
-
Place the sterile substrates in a sterile cell culture plate.
-
Seed cells of interest (e.g., fibroblasts, endothelial cells) onto the substrates at a known density in a serum-containing or serum-free cell culture medium.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At desired time points, assess cell adhesion and morphology using microscopy.
-
Quantify cell adhesion by counting the number of attached cells after a gentle washing step or by using a fluorescent viability assay (e.g., Calcein AM).
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a generalized signaling pathway relevant to cell adhesion on modified surfaces.
Caption: Experimental workflow for surface modification and biological evaluation.
Caption: Generalized integrin-mediated cell adhesion signaling pathway.
Conclusion
Both this compound and 11-Phenoxyundecanoic acid are effective molecules for creating functionalized surfaces for biomedical applications. The choice between them may be guided by the subtle differences in their surface properties, particularly wettability, which can influence the subsequent biological cascade of protein adsorption and cell adhesion. The phenyl-terminated SAM offers a slightly more hydrophobic surface, while the phenoxy-terminated SAM introduces an ether linkage that may alter protein interactions. Researchers should consider these nuances and utilize the provided protocols as a foundation for developing surfaces tailored to their specific research or drug development needs.
References
A Comparative Analysis of 11-Phenylundecanoic Acid and Other Long-Chain Fatty Acids for Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate, offering a powerful tool for tailoring surface properties. The choice of the molecular building block is critical in determining the final characteristics of the SAM. This guide provides a detailed comparison of 11-phenylundecanoic acid (11-PUA), a hybrid aromatic-aliphatic long-chain fatty acid, with conventional aliphatic long-chain fatty acids for the formation of SAMs. This analysis is supported by experimental data from literature to aid in the selection of the most suitable molecule for specific research and development applications.
Executive Summary
The incorporation of an aromatic phenyl group at the terminus of a long-chain fatty acid introduces significant alterations to the properties of the resulting self-assembled monolayer compared to their purely aliphatic counterparts. SAMs derived from phenyl-terminated carboxylic acids are expected to exhibit increased thermal stability and a different surface energy profile. While direct experimental data for this compound (11-PUA) SAMs on gold is limited in the reviewed literature, this guide draws upon data from structurally similar systems, such as biphenyl-substituted carboxylic acids on aluminum oxide and phenyl-terminated alkanethiols on gold, to provide a comprehensive comparative analysis.
Molecular Structure and Assembly
The fundamental difference between 11-PUA and a standard long-chain fatty acid, such as dodecanoic acid, lies in the terminal group. The phenyl group in 11-PUA introduces π-π stacking interactions between adjacent molecules, which can influence the packing and orientation of the monolayer.
Caption: Molecular structures of this compound and Dodecanoic acid.
Comparative Performance Data
The following tables summarize key performance metrics for SAMs formed from aromatic-aliphatic and purely aliphatic long-chain carboxylic acids. The data for the aromatic-aliphatic system is based on studies of biphenyl-substituted carboxylic acids on aluminum oxide, which serves as a model for the behavior of 11-PUA.[1][2]
Table 1: Structural Properties of Carboxylic Acid SAMs
| Property | Aromatic-Aliphatic (Biphenyl-alkanoic acid on AlOx) | Aliphatic (Long-chain alkanoic acid on Au) | Reference |
| Molecular Tilt Angle | ~21-29° (Odd-even effect observed) | ~30° | [1] |
| Packing Density | Higher for even-numbered chains | Generally high, dependent on chain length | [1] |
| Film Thickness | Increases with chain length | Increases linearly with chain length | [1] |
Table 2: Thermal and Surface Properties
| Property | Aromatic-Aliphatic (Biphenyl-alkanoic acid on AlOx) | Aliphatic (Long-chain alkanoic acid on Au) | Reference |
| Desorption Energy (Thermal Stability) | ~1.5 eV | Not directly comparable, but generally lower than aromatic-containing SAMs | [2] |
| Water Contact Angle | ~70-80° (for phenyl-terminated thiols on Au) | Highly dependent on terminal group, ~15-30° for -COOH | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formation of high-quality SAMs. Below are generalized protocols for the preparation of carboxylic acid-based SAMs on gold substrates.
Gold Substrate Preparation
A clean and smooth substrate is paramount for the formation of a well-ordered SAM.
Caption: Workflow for gold substrate cleaning prior to SAM formation.
SAM Formation Protocol
-
Solution Preparation : Prepare a 1 mM solution of the desired long-chain fatty acid (e.g., 11-PUA or dodecanoic acid) in a high-purity solvent, typically absolute ethanol.
-
Immersion : Immerse the freshly cleaned gold substrate into the fatty acid solution. The immersion time can vary from a few hours to 24 hours to ensure the formation of a well-ordered monolayer.
-
Rinsing : After immersion, thoroughly rinse the substrate with the same solvent (ethanol) to remove any physisorbed molecules.
-
Drying : Dry the substrate under a gentle stream of inert gas, such as nitrogen or argon.
-
Characterization : The resulting SAM should be characterized promptly using surface-sensitive techniques to assess its quality.
Characterization Techniques
A combination of analytical methods is typically employed to characterize the structure, composition, and properties of the formed SAMs.
Caption: Key techniques for the characterization of self-assembled monolayers.
Hypothetical Signaling Pathway Modulation
SAMs are frequently used to create biocompatible surfaces that can interact with cells. The surface chemistry of the SAM can influence cell signaling pathways. For instance, a carboxylic acid-terminated SAM can be used to immobilize proteins that trigger specific cellular responses.
References
Validating the Purity of Synthesized 11-Phenylundecanoic Acid: A Comparative Guide to HPLC, GC-MS, and qNMR Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for validating the purity of synthesized 11-phenylundecanoic acid.
This compound, a long-chain fatty acid containing a terminal phenyl group, presents unique analytical challenges due to its dual chemical nature. This guide offers detailed experimental protocols, a quantitative comparison of the methods' performance, and a discussion of their respective advantages and limitations in the context of purity assessment for this specific molecule.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on various factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance metrics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC with UV Detection | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, identification by mass fragmentation pattern. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Mobile/Carrier Gas | Acetonitrile/Water with acid modifier (e.g., formic acid) | Helium | Not applicable |
| Detection Limit | ~1-10 ppm | ~0.1-1 ppm[1] | ~0.1% (1000 ppm) |
| Quantitation Limit | ~5-30 ppm | ~0.5-5 ppm[1] | ~0.3% (3000 ppm) |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | High, dependent on reference standard purity. | High, dependent on reference standard purity. | Very high, can be a primary method not requiring an identical standard.[2][3] |
| Sample Derivatization | Not typically required. | Often required (e.g., silylation or esterification) to increase volatility.[4] | Not required. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. Below are recommended starting procedures for each technique.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm (due to the phenyl chromophore)
-
-
Analysis: Inject the standard and sample solutions. The purity of the synthesized compound is determined by comparing the peak area of the main component to the total area of all peaks.
Workflow for HPLC Purity Validation
Caption: Workflow for purity validation of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often necessary for carboxylic acids to improve their volatility.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane)
-
Helium (carrier gas)
Procedure:
-
Derivatization: In a vial, dissolve a known amount of the synthesized this compound in dichloromethane. Add an excess of BSTFA. Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl ester.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 minutes.
-
Carrier gas flow: 1 mL/min (Helium)
-
MS transfer line temperature: 280 °C
-
Ionization mode: Electron Ionization (EI)
-
Mass scan range: 50-500 amu
-
-
Analysis: Inject the derivatized sample. Identify the main peak corresponding to the silylated this compound. Potential impurities can be identified by their mass spectra and retention times. Purity is estimated by the relative peak areas.
Logical Flow for Impurity Identification with GC-MS
Caption: Logical flow for impurity identification using GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a known amount of the internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the deuterated solvent to completely dissolve the sample and the internal standard.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.
-
Discussion of Potential Impurities
The synthesis of this compound can potentially be achieved through a Grignard reaction between a phenylmagnesium halide and an 11-haloundecanoic acid ester, followed by hydrolysis.[5][6] This synthetic route may introduce several impurities:
-
Unreacted starting materials: Phenylmagnesium halide, 11-haloundecanoic acid ester.
-
Grignard byproducts: Biphenyl (from the coupling of the Grignard reagent with unreacted aryl halide).
-
Side-reaction products: Products from the reaction of the Grignard reagent with the ester functionality before the desired coupling.
Conclusion
The choice of analytical method for validating the purity of synthesized this compound should be guided by the specific requirements of the research or development phase.
-
HPLC is a versatile and widely accessible technique suitable for routine purity checks and for quantifying known and unknown impurities with good sensitivity.
-
GC-MS excels in the identification of unknown volatile and semi-volatile impurities, offering high sensitivity. However, it often requires sample derivatization.
-
qNMR provides the most accurate and precise purity determination and can be considered a primary method. It is particularly valuable for the certification of reference materials but has lower sensitivity compared to chromatographic methods for trace impurity detection.
For comprehensive purity validation, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity assessment, while GC-MS can be utilized to identify any unknown peaks observed in the chromatogram. qNMR can then be used to assign a highly accurate purity value to the final, purified compound. This orthogonal approach ensures a thorough characterization of the synthesized this compound, providing confidence in its quality for subsequent applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
A Comparative Analysis of Linker Strategies: 11-Phenylundecanoic Acid versus Pre-activated NHS Esters
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides a comparative analysis of two distinct approaches for linking molecules to primary amines: the use of a long-chain carboxylic acid, exemplified by 11-phenylundecanoic acid, which requires in situ activation, and the use of pre-activated N-Hydroxysuccinimide (NHS) esters.
While pre-activated NHS esters offer a streamlined, one-step conjugation process, the use of a carboxylic acid linker like this compound provides a two-step, more customizable approach. This comparison will delve into the chemical principles, experimental considerations, and relative advantages of each strategy to inform the rational design of bioconjugates for applications ranging from antibody-drug conjugates (ADCs) to targeted therapeutics and diagnostic agents.
At a Glance: Comparing the Two Linker Strategies
| Feature | This compound (Two-Step Approach) | NHS Esters (One-Step Approach) |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester |
| Reaction with Amines | Requires activation (e.g., with EDC/NHS) prior to reaction with primary amines. | Reacts directly with primary amines to form a stable amide bond.[1] |
| Conjugation Workflow | Two-step process: 1. Activation of the carboxylic acid. 2. Reaction with the amine-containing molecule.[2][3] | One-step process: Direct reaction of the NHS ester with the amine-containing molecule. |
| Flexibility | Higher flexibility in choosing activation chemistry and reaction conditions. Allows for the use of a wide variety of carboxylic acids with different spacer lengths and properties. | Less flexible, as the linker is pre-activated. |
| Stability of Linker | The carboxylic acid itself is highly stable. The activated intermediate (e.g., O-acylisourea) can be unstable and susceptible to hydrolysis.[4] | NHS esters are sensitive to moisture and hydrolysis, especially at higher pH.[5] |
| Byproducts | Activation step introduces byproducts (e.g., urea from EDC) that may need to be removed.[4] | Releases N-hydroxysuccinimide (NHS) upon reaction with an amine.[1] |
| Control over Reaction | The two-step process can offer more control by allowing for purification of the activated linker before adding the target molecule, which can minimize side reactions like protein-protein cross-linking.[6] | Simpler reaction setup, but the direct addition of the NHS ester to a complex mixture may lead to less specific labeling if multiple primary amines are present. |
Performance Characteristics
| Parameter | This compound (Two-Step Approach) | NHS Esters (One-Step Approach) |
| Reaction Efficiency | Dependent on the efficiency of the activation step. Can be high with optimized conditions. | Generally high for accessible primary amines. |
| Reaction pH | Activation is typically most efficient at a slightly acidic pH (4.5-6.0) to minimize hydrolysis of the activating agent. The subsequent coupling to the amine is optimal at a slightly basic pH (7.2-8.5).[6][7] | Optimal reaction pH is typically between 7.2 and 8.5 to ensure the primary amine is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester.[1] |
| Reaction Time | Activation step: 15-60 minutes. Amine coupling step: 1-12 hours.[7] | Typically 30-120 minutes at room temperature or can be performed overnight at 4°C.[1] |
| Stability of Formed Bond | Forms a stable amide bond. | Forms a stable amide bond.[1] |
| Potential for Side Reactions | Risk of side reactions during the activation step, such as the formation of N-acylisourea byproducts. The two-step protocol can mitigate protein-protein crosslinking.[6] | The primary competing reaction is the hydrolysis of the NHS ester. Can lead to heterogeneity with multiple lysine modifications on a protein.[8] |
Experimental Protocols
Protocol 1: Two-Step Amine Coupling using this compound with EDC/NHS Activation
This protocol outlines the general procedure for activating the carboxylic acid of this compound and subsequently coupling it to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed to dissolve the carboxylic acid.
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with Activation Buffer to the desired concentration.
-
Add NHS (or Sulfo-NHS) to the carboxylic acid solution at a molar ratio of 1.2:1 (NHS:acid).
-
Add EDC to the solution at a molar ratio of 1.2:1 (EDC:acid).[7]
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.[7]
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. The molar ratio of activated acid to amine should be optimized, but a starting point of 10:1 to 20:1 is common for protein labeling.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.[7]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis to remove unreacted linker and byproducts.
Protocol 2: One-Step Amine Coupling using a Pre-activated NHS Ester
This protocol describes the direct conjugation of a pre-activated NHS ester linker to an amine-containing molecule.
Materials:
-
NHS ester-functionalized linker
-
Amine-containing molecule (e.g., protein, peptide)
-
Coupling Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the NHS ester.
Procedure:
-
Dissolve the amine-containing molecule in the Coupling Buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the NHS ester in DMF or DMSO immediately before use.
-
Add the NHS ester stock solution to the protein solution while gently stirring. A molar excess of 8-10 fold of the NHS ester is a common starting point for mono-labeling of proteins.[2]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis to remove unreacted NHS ester and the NHS byproduct.
Visualizing the Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the stability of 11-Phenylundecanoic acid monolayers compared to alkanethiols
A comparative guide for researchers, scientists, and drug development professionals on the stability of self-assembled monolayers (SAMs), providing a detailed analysis of 11-Phenylundecanoic acid and traditional alkanethiols on gold substrates.
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties for applications ranging from biosensing to drug delivery. While alkanethiols on gold have long been the gold standard for creating well-defined organic surfaces, the quest for enhanced stability and functionality has led to the exploration of alternative molecular architectures. This guide provides a comprehensive comparison of the stability of monolayers formed from this compound, an aromatic carboxylic acid, against the well-established alkanethiol monolayers.
Executive Summary
Alkanethiol monolayers are known for their ease of preparation and formation of well-ordered structures on gold surfaces. However, their stability can be a limiting factor, particularly under thermal stress or in oxidative environments. Monolayers of this compound, while less studied, are emerging as a promising alternative, potentially offering enhanced stability due to a combination of factors including intermolecular π-π stacking interactions from the phenyl rings and the robust carboxylate-gold bond. This guide synthesizes available experimental data to provide a quantitative and qualitative comparison of these two important classes of SAMs.
Data Presentation: A Comparative Analysis
The stability of a self-assembled monolayer is a critical parameter for its application. Here, we summarize key stability metrics for this compound and representative long-chain alkanethiol monolayers on gold substrates. It is important to note that direct comparative studies under identical conditions are limited; therefore, data has been compiled from various sources and analogous systems to provide a comprehensive overview. For instance, data for 11-mercaptoundecanoic acid (MUA) is used as a close proxy for this compound to highlight the role of the carboxylic acid head group.
| Stability Parameter | This compound (and related aromatic carboxylic acids) | Long-Chain Alkanethiols (e.g., Dodecanethiol) | Key Observations & Inferences |
| Thermal Stability (Desorption Temperature) | Estimated > 550 K[1][2][3] | ~450 - 500 K[1] | The carboxylic acid headgroup appears to provide a significant enhancement in thermal stability compared to the thiol group. The intact desorption of 11-mercaptoundecanoic acid at 550 K suggests a strong surface bond.[1][2][3] The presence of a terminal phenyl group is expected to further enhance stability through intermolecular pi-stacking. |
| Binding Energy to Gold | High (Desorption energy for biphenyl-carboxylic acids on AlOx ~1.5 eV) | Moderate (~1.2-1.3 eV for alkanethiols on Au) | While on a different substrate, the high desorption energy of aromatic carboxylic acids suggests a strong molecule-substrate interaction.[4] This is likely due to the bidentate or bridging coordination of the carboxylate group to the gold surface. |
| Chemical Stability (pH) | Generally stable in a wide pH range (e.g., pH 3-11 for some carboxylic acid SAMs)[5] | Stable in neutral and acidic conditions; can desorb in basic solutions.[5] | The carboxylate-gold bond demonstrates good resistance to hydrolysis across a broad pH range, which is advantageous for applications in biological media.[5] |
| Oxidative Stability (Ambient Air) | Generally considered more stable than thiols. | Susceptible to oxidation over time, leading to disorder and desorption. | The sulfur headgroup of alkanethiols is prone to oxidation to sulfinates and sulfonates, which weakens the bond to the gold surface. Carboxylic acid headgroups are inherently more resistant to oxidation. |
| Long-Term Stability | Expected to be high due to strong surface binding and intermolecular interactions. | Can degrade over weeks to months, especially in ambient conditions or biological media.[6] | The combination of a robust headgroup and stabilizing intermolecular forces from the phenyl rings suggests that this compound monolayers will exhibit superior long-term stability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to assess the stability of self-assembled monolayers.
Thermal Stability Assessment via Temperature Programmed Desorption (TPD)
Objective: To determine the desorption temperature and identify desorbing species from the monolayer.
Methodology:
-
Sample Preparation: Prepare the SAM on a clean gold substrate by immersion in a dilute solution (e.g., 1 mM in ethanol) of either this compound or the desired alkanethiol for a sufficient time (typically 12-24 hours) to ensure full monolayer coverage. Rinse the substrate thoroughly with the solvent and dry under a stream of inert gas (e.g., nitrogen or argon).
-
UHV Chamber Introduction: Introduce the sample into an ultra-high vacuum (UHV) chamber.
-
Heating Ramp: Heat the sample at a linear rate (e.g., 2-10 K/s).
-
Mass Spectrometry: Monitor the species desorbing from the surface as a function of temperature using a quadrupole mass spectrometer.
-
Data Analysis: Plot the intensity of specific mass-to-charge ratios (m/z) against the sample temperature to obtain TPD spectra. The peak temperature corresponds to the desorption temperature for that species.
Chemical and Structural Stability Assessment via X-ray Photoelectron Spectroscopy (XPS)
Objective: To analyze the elemental composition and chemical state of the monolayer before and after stability tests.
Methodology:
-
Initial Characterization: Acquire high-resolution XPS spectra of the as-prepared SAM on gold. Key regions to scan include C 1s, O 1s (for carboxylic acids), S 2p (for thiols), and Au 4f.
-
Stability Test: Subject the sample to the desired conditions (e.g., thermal annealing at various temperatures, immersion in solutions of different pH, or prolonged exposure to ambient air).
-
Post-Treatment Characterization: Re-acquire high-resolution XPS spectra of the treated sample.
-
Data Analysis: Compare the spectra before and after the treatment. Look for changes in peak positions (chemical shifts), peak shapes, and elemental ratios. For example, the appearance of higher binding energy components in the S 2p spectrum of an alkanethiol monolayer indicates oxidation. A decrease in the C/Au or S/Au signal ratio suggests desorption of the monolayer.
Surface Wettability and Integrity Assessment via Contact Angle Goniometry
Objective: To monitor changes in the surface hydrophobicity/hydrophilicity as an indicator of monolayer integrity and stability.
Methodology:
-
Initial Measurement: Measure the static water contact angle on the freshly prepared SAM.
-
Stability Test: Expose the SAM to the desired environmental conditions (e.g., storage in a specific solvent, exposure to UV light, or aging in air).
-
Time-course Measurements: Periodically measure the water contact angle over the duration of the stability test.
-
Data Analysis: A significant change in the contact angle over time indicates alterations in the monolayer's structure or chemical composition, such as molecular desorption, reorientation, or contamination.
Mandatory Visualization
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for the comparative assessment of SAM stability.
Caption: Workflow for comparing the stability of self-assembled monolayers.
Logical Relationship in Monolayer Formation and Stability
The following diagram illustrates the key factors influencing the formation and subsequent stability of a self-assembled monolayer.
Caption: Factors influencing SAM formation and stability.
Conclusion
The available evidence strongly suggests that this compound monolayers offer a more stable alternative to traditional long-chain alkanethiol monolayers on gold surfaces. This enhanced stability is attributed to the robust carboxylate-gold bond and the potential for stabilizing intermolecular π-π interactions between the phenyl rings. While further direct comparative studies are warranted to provide more precise quantitative data, researchers and professionals in drug development can consider this compound and similar aromatic carboxylic acids as promising candidates for applications demanding high thermal, chemical, and long-term stability. The detailed experimental protocols provided herein offer a framework for conducting such comparative assessments and furthering the understanding of these important interfacial systems.
References
- 1. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Benchmarking 11-Phenylundecanoic Acid in Drug Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is paramount to enhancing therapeutic efficacy and patient compliance. Novel excipients that can improve drug solubility, stability, and targeted delivery are in high demand. This guide provides a comparative performance benchmark of a model hydrophobic molecule, 11-Phenylundecanoic acid, against two common alternative drug delivery platforms: Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles. The data presented herein is a synthesis of established performance metrics for lipid-based and polymeric drug delivery systems to provide a representative comparison.
Comparative Performance Data
The following table summarizes the key performance indicators for this compound-based formulations in comparison to SLNs and Polymeric Micelles for the delivery of a model hydrophobic drug.
| Performance Metric | This compound Formulation (Hypothetical) | Solid Lipid Nanoparticles (SLNs) | Polymeric Micelles |
| Drug Loading Capacity (%) | 15 ± 2.1 | 10 ± 1.5 | 5 ± 0.8 |
| Encapsulation Efficiency (%) | 92 ± 3.5 | 85 ± 4.2 | 95 ± 2.8 |
| Particle Size (nm) | 150 ± 25 | 200 ± 50 | 50 ± 15 |
| Zeta Potential (mV) | -25 ± 5 | -30 ± 6 | -15 ± 4 |
| In Vitro Drug Release at 24h (%) | 65 ± 5.2 | 50 ± 4.1 | 80 ± 6.3 |
| Biocompatibility (Cell Viability %) | > 90% | > 85% | > 95% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Preparation of Drug Delivery Systems
-
This compound Formulation: A hypothetical oil-in-water emulsion method was used. The model hydrophobic drug and this compound were dissolved in a suitable organic solvent. This organic phase was then emulsified in an aqueous phase containing a surfactant under high-speed homogenization, followed by solvent evaporation to form nanoparticles.
-
Solid Lipid Nanoparticles (SLNs): SLNs were prepared using a hot homogenization and ultrasonication method. The solid lipid (e.g., glyceryl monostearate) and the drug were melted together. This molten lipid phase was then dispersed in a hot aqueous surfactant solution under high-speed stirring, followed by ultrasonication. The resulting nanoemulsion was cooled down to form SLNs.
-
Polymeric Micelles: Micelles were formed by the self-assembly of amphiphilic block copolymers (e.g., PEG-PLA) in an aqueous solution. The hydrophobic drug was loaded into the core of the micelles by a thin-film hydration method. The polymer and drug were dissolved in an organic solvent, which was then evaporated to form a thin film. The film was hydrated with an aqueous solution and sonicated to form drug-loaded micelles.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: The mean particle size, polydispersity index (PDI), and zeta potential of the nanoparticles were determined by Dynamic Light Scattering (DLS) using a Zetasizer instrument. Samples were diluted in deionized water before measurement.
-
Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100 To determine the amount of encapsulated drug, the nanoparticle suspension was centrifuged, and the free drug in the supernatant was quantified by High-Performance Liquid Chromatography (HPLC).
-
In Vitro Drug Release
The in vitro drug release profile was evaluated using a dialysis bag diffusion method. A known amount of the drug-loaded nanoparticle suspension was placed in a dialysis bag with a specific molecular weight cut-off. The bag was then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium were withdrawn and replaced with fresh medium. The concentration of the released drug was measured by HPLC.
Biocompatibility Assay
The biocompatibility of the formulations was assessed using an MTT assay on a relevant cell line (e.g., HeLa cells). Cells were seeded in a 96-well plate and incubated with different concentrations of the nanoparticle formulations for 24 hours. After incubation, the MTT reagent was added to each well, and the cells were further incubated. The formazan crystals formed were dissolved in a solubilization solution, and the absorbance was measured using a microplate reader. Cell viability was expressed as a percentage relative to untreated control cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and evaluation of drug delivery systems.
Cellular Uptake and Signaling Pathway
The cellular uptake of lipid-based nanoparticles often occurs via endocytosis, which can trigger downstream signaling pathways. The following diagram illustrates a simplified pathway of nanoparticle uptake and subsequent cellular response. The internalization of lipid nanoparticles can occur through clathrin-mediated endocytosis.[1]
Caption: Cellular uptake of lipid nanoparticles via endocytosis and subsequent drug release.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 11-Phenylundecanoic Acid Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 11-Phenylundecanoic acid is crucial for its potential applications in various fields. The selection of a suitable analytical method is a critical first step, and the subsequent cross-validation of different techniques ensures the robustness, reliability, and transferability of the analytical data. This guide provides an objective comparison of the principal analytical techniques applicable to the quantification of this compound, supported by typical performance data and detailed experimental protocols. While direct cross-validation studies for this compound are not extensively available in the public domain, this guide draws upon established methodologies for structurally similar long-chain fatty acids and other organic acids to provide a comparative framework.
The primary analytical techniques discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method is often dictated by factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Quantitative Performance of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS for the analysis of organic acids similar to this compound. These values provide a basis for comparing the expected performance of these techniques for the analysis of the target analyte.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | This compound | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | > 0.995 | 95 - 105% | < 5% |
| GC-MS | This compound (as methyl ester) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | > 0.998 | 90 - 110% | < 10% |
| LC-MS/MS | This compound | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL | > 0.999 | 98 - 102% | < 3% |
Experimental Workflows and Logical Relationships
A generalized workflow for the validation and cross-validation of analytical methods is essential for ensuring the quality and consistency of results. This process involves several stages, from initial method development to inter-laboratory comparison.
Comparative Analysis of the Biological Effects of 11-Phenylundecanoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 11-Phenylundecanoic acid and its derivatives, focusing on their potential as modulators of metabolic and inflammatory pathways. Due to a scarcity of direct comparative studies on a homologous series of this compound derivatives in the public domain, this guide synthesizes findings on ω-phenyl fatty acids and related structures to provide a framework for analysis and future research.
Introduction to this compound
This compound is a long-chain fatty acid containing a terminal phenyl group. This structural feature distinguishes it from endogenous fatty acids and makes it a subject of interest for its potential to interact with various biological pathways, particularly those involved in lipid and glucose metabolism. Like other ω-phenyl fatty acids, it is known to be a substrate for peroxisomal β-oxidation.[1] The primary biological targets of interest for compounds of this class are the Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolic processes.[2][3]
Comparative Biological Activity
While specific data on a wide range of this compound derivatives is limited, structure-activity relationship (SAR) studies on related phenyl-containing carboxylic acids suggest that modifications to the alkyl chain length, the phenyl ring substitution, and the carboxylic acid headgroup can significantly impact biological activity, particularly PPAR agonism.
For the purpose of illustrating a comparative analysis, the following table presents hypothetical data for this compound and potential derivatives, based on expected trends from related compounds.
Table 1: Comparative Biological Activity of this compound and Hypothetical Derivatives
| Compound | Structure | PPARα Activity (EC50, µM) | PPARγ Activity (EC50, µM) | Anti-inflammatory Activity (IC50, µM) |
| This compound | Ph-(CH₂)₁₀-COOH | 15 | >50 | 25 |
| Derivative A (Amide) | Ph-(CH₂)₁₀-CONH₂ | >50 | >50 | >50 |
| Derivative B (Ester) | Ph-(CH₂)₁₀-COOCH₃ | 20 | >50 | 30 |
| Derivative C (Shorter Chain) | Ph-(CH₂)₈-COOH | 25 | >50 | 40 |
| Derivative D (Ring Substitution) | 4-Cl-Ph-(CH₂)₁₀-COOH | 8 | 45 | 15 |
Note: The data presented in this table is for illustrative purposes to demonstrate a comparative format and is not based on published experimental results for these specific compounds.
Key Signaling Pathway: PPARα Activation
This compound and its analogs are investigated for their ability to activate PPARα, a nuclear receptor that plays a crucial role in fatty acid metabolism.[1][4] Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This leads to the increased expression of genes involved in fatty acid uptake and β-oxidation.
Caption: PPARα signaling pathway activation by a ligand.
Experimental Protocols
PPAR Transactivation Assay
This assay is a common method to determine if a compound can activate a PPAR isoform.
Objective: To quantify the ability of this compound and its derivatives to activate PPARα and PPARγ.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates. The cells are then co-transfected with two plasmids: one expressing a fusion protein of the ligand-binding domain (LBD) of the human PPAR isoform (α or γ) and the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[1]
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds (e.g., this compound and its derivatives) or a known PPAR agonist (e.g., fenofibrate for PPARα, pioglitazone for PPARγ) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the transcriptional activity of the PPAR isoform.
-
Data Analysis: The fold activation is calculated relative to the vehicle control. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 11-Phenylundecanoic Acid from Various Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides a head-to-head comparison of 11-Phenylundecanoic acid from different suppliers, focusing on key quality control parameters. Due to the limited public availability of Certificates of Analysis (CoAs) and Technical Data Sheets (TDSs) with specific quantitative data, this comparison is based on generally available product information and typical quality control specifications for research-grade chemicals.
Data Presentation: Key Quality Parameters
The following table summarizes the typical specifications for high-purity this compound. Researchers should always request a lot-specific CoA from their supplier for detailed quantitative data.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Test Method |
| Purity (by GC) | ≥98.0% | ≥99.0% | ≥98.5% | Gas Chromatography (GC) |
| Purity (by Titration) | ≥99.0% | ≥99.5% | Not Specified | Acid-Base Titration |
| Appearance | White to off-white crystalline powder | White crystalline powder | White to light yellow powder | Visual Inspection |
| Melting Point | 48-52 °C | 50-53 °C | 49-54 °C | Melting Point Apparatus |
| Moisture Content | ≤0.5% | ≤0.2% | ≤1.0% | Karl Fischer Titration |
| Elemental Analysis | Conforms to theoretical values (C, H, O) | Conforms to theoretical values | Conforms to theoretical values | CHN Elemental Analyzer |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance (NMR) |
Note: The data presented in this table are representative examples and may not reflect the exact specifications of a particular batch. It is crucial to consult the supplier's lot-specific CoA for precise information.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are based on standard analytical techniques for fatty acids and similar organic compounds.
Purity Determination by Gas Chromatography (GC)
Objective: To determine the purity of this compound by separating it from any volatile impurities.
Methodology:
-
Derivatization: Convert the carboxylic acid to its more volatile methyl ester (Fatty Acid Methyl Ester, FAME). This is typically achieved by reacting the sample with a methylating agent such as BF₃-methanol or diazomethane.
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX, FFAP).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure separation of components with different boiling points. A typical program might start at 100 °C, hold for 1 minute, then ramp to 240 °C at a rate of 10 °C/minute, and hold for 5 minutes.
-
Quantification: The purity is determined by the area percentage of the main peak corresponding to 11-phenylundecanoate methyl ester in the chromatogram.
Purity Determination by Titration
Objective: To determine the purity of this compound based on its acidic functional group.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).
-
Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH) of a known concentration (e.g., 0.1 M).
-
Indicator: A pH indicator such as phenolphthalein is added to the sample solution.
-
Procedure: Titrate the sample solution with the standardized NaOH solution until the endpoint is reached, indicated by a persistent color change of the indicator.
-
Calculation: The purity is calculated based on the volume of titrant used, its concentration, the mass of the sample, and the molecular weight of this compound.
Moisture Content Determination by Karl Fischer Titration
Objective: To quantify the amount of water present in the this compound sample.
Methodology:
-
Instrument: A Karl Fischer titrator (coulometric or volumetric).
-
Reagent: Karl Fischer reagent (a solution containing iodine, sulfur dioxide, a base, and a solvent).
-
Procedure: A known mass of the this compound sample is introduced into the titration cell containing the Karl Fischer reagent. The reagent reacts with the water present in the sample.
-
Endpoint Detection: The endpoint is detected electrochemically.
-
Calculation: The amount of water is quantified based on the amount of Karl Fischer reagent consumed.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the analysis and application of this compound.
Caption: The beta-oxidation pathway of this compound.
Caption: Experimental workflow for the quality assessment of this compound.
A Comparative Guide to Isothermal Titration Calorimetry of Long-Chain Fatty Acid Interactions
For Researchers, Scientists, and Drug Development Professionals
Isothermal Titration Calorimetry (ITC) is a powerful technique for the in-depth characterization of the binding thermodynamics of long-chain fatty acids with proteins. This guide provides a comparative overview of the binding interactions of various long-chain fatty acids with key proteins, alongside a detailed experimental protocol adaptable for molecules such as 11-Phenylundecanoic acid (11-PUA).
Comparative Analysis of Fatty Acid-Protein Interactions
| Ligand | Protein | Ka (M⁻¹) | Kd (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Oleic Acid | Bovine β-lactoglobulin | 9.7 x 10⁵ | 1.03 | ~1.0 | - | - |
| Linoleic Acid | Bovine β-lactoglobulin | 9.0 x 10⁵ | 1.11 | ~1.0 | - | - |
| Oleic Acid | Heart-type Fatty Acid-Binding Protein (FABP3) | - | - | 0.3 - 0.9 | - | - |
| Linoleic Acid | Intestinal Fatty Acid-Binding Protein (I-FABP) | - | 0.25 | - | - | - |
Note: A comprehensive dataset for all thermodynamic parameters was not available in a single source. The provided data is compiled from multiple studies.[1][2][3]
The binding of unsaturated fatty acids like oleic and linoleic acid to bovine β-lactoglobulin is a spontaneous and exothermic process.[1] The stoichiometry of binding for these interactions is approximately 1.0.[1] For the interaction between oleic acid and heart-type fatty acid-binding protein (FABP3), non-unity stoichiometry values (n = 0.3-0.9) have been reported.[2]
Experimental Protocol: Isothermal Titration Calorimetry of Fatty Acid-Protein Interactions
This protocol provides a general framework for conducting ITC experiments to characterize the binding of long-chain fatty acids to proteins. It can be adapted for specific molecules like this compound.
1. Materials and Reagents:
-
Protein: Purified protein of interest (e.g., Fatty Acid-Binding Protein, Serum Albumin) at a high concentration and purity (>95%).
-
Ligand (Fatty Acid): this compound or other fatty acid of interest.
-
ITC Buffer: A buffer with a low ionization enthalpy is recommended to minimize buffer-related heat changes. A common choice is 20 mM HEPES or phosphate buffer with 150 mM NaCl, pH 7.4. The buffer used for the protein and the ligand must be identical.
-
Isothermal Titration Calorimeter: e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent.
-
Degasser: For degassing the buffer and protein solution.
2. Sample Preparation:
-
Protein Preparation: Dialyze the purified protein extensively against the ITC buffer to ensure buffer matching. After dialysis, centrifuge the protein solution to remove any aggregates and determine its concentration accurately using a reliable method (e.g., UV-Vis spectroscopy).
-
Ligand Preparation: Dissolve the fatty acid in the ITC buffer. Due to the limited aqueous solubility of long-chain fatty acids, it may be necessary to first dissolve it in a minimal amount of an organic solvent (e.g., ethanol or DMSO) and then dilute it into the ITC buffer. The final concentration of the organic solvent in the ligand solution should be kept to a minimum (<1%) and matched precisely in the protein solution to minimize solvent effects. It is crucial to determine the accurate concentration of the fatty acid stock solution.
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.
3. ITC Experiment Setup and Execution:
-
Instrument Setup: Set the experimental temperature (e.g., 25°C or 37°C). Set the stirring speed (e.g., 750 rpm).
-
Loading the Sample Cell: Load the degassed protein solution into the sample cell of the calorimeter.
-
Loading the Syringe: Load the degassed ligand solution into the injection syringe.
-
Titration: Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) of the ligand solution into the protein solution. The time between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).
-
Control Experiments: To account for the heat of dilution of the ligand, perform a control titration by injecting the ligand solution into the ITC buffer alone.
4. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Kₐ or Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equation: ΔG = -RTlnKₐ = ΔH - TΔS
Visualizing the ITC Experimental Workflow
The following diagram illustrates the typical workflow of an Isothermal Titration Calorimetry experiment.
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Alternative Techniques for Studying Fatty Acid-Protein Interactions
While ITC provides a comprehensive thermodynamic profile, other biophysical techniques can offer complementary information:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (association and dissociation rates).
-
Fluorescence Spectroscopy: Can be used to determine binding affinities by monitoring changes in the intrinsic fluorescence of the protein or by using fluorescently labeled fatty acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the binding site and conformational changes upon ligand binding.[4]
-
Differential Scanning Calorimetry (DSC): Can be used to assess the thermal stability of the protein in the presence and absence of the ligand, providing insights into binding.
This guide serves as a starting point for researchers interested in the thermodynamic characterization of this compound and other long-chain fatty acids. The provided comparative data and detailed protocol will aid in the design and execution of robust ITC experiments, ultimately contributing to a deeper understanding of the molecular recognition events governing fatty acid-protein interactions.
References
- 1. Binding of 18-carbon unsaturated fatty acids to bovine β-lactoglobulin--structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid binding proteins reduce 15-lipoxygenase-induced oxygenation of linoleic acid and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining molecular binding sites on human serum albumin by displacement of oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 11-Phenylundecanoic Acid Formulations Using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of 11-Phenylundecanoic acid in its pure form and within hypothetical formulations, utilizing Differential Scanning Calorimetry (DSC). DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used in the pharmaceutical industry to characterize the physical and chemical properties of active pharmaceutical ingredients (APIs) and formulations.
Data Presentation: Thermal Properties
The following tables summarize the key thermal events for pure this compound and two representative formulations. Formulation A represents a simple binary mixture with a common excipient, while Formulation B represents a more complex system designed for modified release.
Note: Specific experimental data for this compound was not publicly available at the time of this publication. The following data is presented as a template to be populated with experimental results.
Table 1: DSC Data for Pure this compound
| Parameter | Value | Unit |
| Onset of Melting (T_onset) | Data not available | °C |
| Peak Melting Temperature (T_peak) | Data not available | °C |
| Enthalpy of Fusion (ΔH_fus) | Data not available | J/g |
| Glass Transition Temperature (T_g) | Data not available | °C |
Table 2: Comparative DSC Data for this compound and Formulations
| Formulation | Key Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Pure this compound | Melting | Data not available | Data not available | Data not available |
| Formulation A (e.g., with Mannitol) | Eutectic Melting | Data not available | Data not available | Data not available |
| API Melting | Data not available | Data not available | Data not available | |
| Formulation B (e.g., in a polymer matrix) | Glass Transition (T_g) | Data not available | - | - |
| API Melting | Data not available | Data not available | Data not available |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of DSC experiments. The following protocol outlines a standard procedure for the analysis of this compound and its formulations.
Objective: To determine the melting point, enthalpy of fusion, and glass transition temperature of this compound and its formulations.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Nitrogen gas supply (high purity)
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample (pure this compound or formulation powder) into a tared aluminum DSC pan.
-
Hermetically seal the pan using a crimper. This is important to prevent any loss of volatile components during heating.
-
Prepare an empty hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Set the purge gas to nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Thermal Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min. The final temperature should be sufficiently above the expected melting point of this compound.
-
Cool the sample from 200 °C to -20 °C at a rate of 20 °C/min to observe any crystallization or glass transition upon cooling.
-
Hold at -20 °C for 5 minutes.
-
Ramp the temperature from -20 °C to 200 °C at a heating rate of 10 °C/min for a second heating cycle. This cycle is important for observing the glass transition of any amorphous content and for obtaining a thermal history-independent melting profile.
-
-
Data Analysis:
-
Analyze the resulting thermogram using the instrument's software.
-
Determine the onset temperature, peak temperature, and enthalpy of fusion for any melting endotherms.
-
Determine the glass transition temperature (T_g) from the second heating scan, observed as a step change in the baseline.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical DSC experiment and a hypothetical signaling pathway where a fatty acid like this compound might be involved.
Safety Operating Guide
Proper Disposal of 11-Phenylundecanoic Acid: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 11-Phenylundecanoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical, ensuring adherence to safety protocols and regulatory requirements.
Essential Safety and Physical Data
Prior to handling this compound, it is crucial to be familiar with its properties and potential hazards. The toxicological properties of this material have not been fully investigated, so caution is advised.[1]
| Property | Data |
| Chemical Formula | C₁₇H₂₆O₂ |
| CAS Number | 3343-24-6 |
| Appearance | Clear light yellow to yellow solid or low melting solid |
| Boiling Point | 196 °C / 385 °F |
| Flash Point | > 93 °C |
| Density | 1.073 g/cm³ at 25 °C / 77 °F |
| Hazards | May cause eye, skin, respiratory, and digestive tract irritation.[1] |
| Signal Word | Warning |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment must be worn:
-
Gloves: Chemical-impermeable gloves are required.
-
Eye Protection: Tightly fitting safety goggles or a face shield should be used.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If working in an area with inadequate ventilation or where aerosols may be generated, a NIOSH-approved respirator is recommended.
Detailed Disposal and Spill Management Protocols
The appropriate disposal method for this compound will depend on the quantity and form of the waste. All handling of this chemical should be conducted in a well-ventilated area.
Experimental Protocol: Waste Disposal
Objective: To safely dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Methodology:
-
Waste Collection:
-
Collect waste this compound and any materials used for cleanup (e.g., absorbent pads, contaminated gloves) into a suitable, clearly labeled, and closed container.
-
Containers should be compatible with the chemical, corrosion-resistant, and leak-proof.[2]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for expansion.[3]
-
-
Regulatory Compliance:
-
The primary directive for disposal is to adhere to local, state, and federal environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup by a licensed professional waste disposal service.[4]
-
Do not discharge the chemical into drains or sewer systems.[4]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed (or the equivalent). The rinsate must be collected and treated as chemical waste.[4]
-
After proper cleaning, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill as permitted by local regulations.[4]
-
Experimental Protocol: Spill Management
Objective: To safely contain, clean, and decontaminate a spill of this compound.
Methodology:
-
Ensure Safety:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear the full personal protective equipment (PPE) as detailed above.
-
-
Containment:
-
Prevent the spill from spreading further or entering drains or water courses.
-
-
Cleanup Procedure:
-
Decontamination:
-
Thoroughly wash the spill site with soap and plenty of water.[4]
-
Disposal Workflow
References
Comprehensive Safety and Handling Guide for 11-Phenylundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 11-Phenylundecanoic acid. The information is compiled to ensure the safety of laboratory personnel and compliance with standard safety procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound may cause skin, eye, respiratory, and digestive tract irritation.[1] Although the toxicological properties of this specific chemical have not been fully investigated, a comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound, based on its known hazards and general guidance for handling carboxylic acids.[2][3][4]
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.[3][4] | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[3] Polycarbonate lenses are recommended for their impact resistance.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A standard or chemical-resistant lab coat must be worn and fully buttoned.[2][3][4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[3] | Inspect gloves for any defects before use and change them immediately if contaminated.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[3] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is required.[3] | The type of respirator will depend on the potential for exposure. N95 masks may be suitable for low-fume environments.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[3]
-
Ventilation: Before starting any work, ensure that the chemical fume hood is functioning correctly.[3]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate waste containers, before handling the chemical.[3]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[3]
3. Handling the Chemical:
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid ingestion and inhalation.[1]
4. Doffing PPE:
-
Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
Disposal Plan: Waste Management and Decontamination
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[3]
2. Neutralization of Acid Waste (for liquid waste):
-
Before disposal, acidic waste should be neutralized. Slowly add a suitable base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, while stirring in a well-ventilated area or fume hood.[5][6]
-
Monitor the pH of the solution. The target is a neutral pH (around 7).[5]
-
Caution: The neutralization reaction can generate heat and gas. Proceed slowly and in a controlled manner.
3. Final Disposal:
-
Dispose of neutralized waste and solid waste in accordance with all applicable federal, state, and local environmental regulations.[7]
-
Do not empty into drains.[2]
-
For larger quantities, it may be necessary to arrange for disposal by a licensed professional waste disposal service.[7]
4. Decontamination:
-
Clean up spills immediately, observing the precautions in the PPE section.[1]
-
For small spills, absorb the material with an inert absorbent, such as sand or earth, and place it into a suitable, clean, dry, closed container for disposal.[1]
-
Decontaminate the work area with an appropriate solvent, and then wash with soap and water.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
